molecular formula C8H7F2NO2 B1453307 Difluoro(6-methylpyridin-2-yl)acetic acid CAS No. 1215353-13-1

Difluoro(6-methylpyridin-2-yl)acetic acid

Cat. No.: B1453307
CAS No.: 1215353-13-1
M. Wt: 187.14 g/mol
InChI Key: OLQPPJOUCBAFOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Difluoro(6-methylpyridin-2-yl)acetic acid is a useful research compound. Its molecular formula is C8H7F2NO2 and its molecular weight is 187.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-difluoro-2-(6-methylpyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-5-3-2-4-6(11-5)8(9,10)7(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQPPJOUCBAFOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Difluoro(6-methylpyridin-2-yl)acetic acid: A Promising Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Difluoro(6-methylpyridin-2-yl)acetic acid, a fluorinated pyridine derivative, is emerging as a compound of significant interest within the landscape of medicinal chemistry and drug discovery. The strategic incorporation of a difluoromethyl group onto the pyridine scaffold imparts unique physicochemical properties that can enhance metabolic stability, bioavailability, and target engagement. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthesis pathway with detailed experimental considerations, and its potential applications as an anti-inflammatory agent, likely through the inhibition of cyclooxygenase-2 (COX-2). This document is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of novel fluorinated heterocyclic compounds.

Introduction: The Rationale for Fluorination in Pyridine Scaffolds

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. In the context of pyridine-based structures, which are prevalent in numerous approved drugs, the incorporation of a difluoromethyl (CHF2) group can offer several advantages:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer half-life and improved oral bioavailability.

  • Modulation of pKa: The electron-withdrawing nature of the two fluorine atoms can lower the pKa of nearby acidic or basic centers, influencing the ionization state of the molecule at physiological pH. This can impact cell membrane permeability and target binding.

  • Increased Lipophilicity: The CHF2 group can increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and access target sites within the body.

  • Conformational Control: The presence of the difluoromethyl group can introduce conformational constraints that may lock the molecule into a bioactive conformation, leading to increased potency and selectivity.

This compound embodies these principles, presenting a scaffold with the potential for developing novel therapeutics, particularly in the realm of inflammatory diseases.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in drug discovery and development.

PropertyValueSource
CAS Number 1215353-13-1[Commercially available sources]
Molecular Formula C₈H₇F₂NO₂[Commercially available sources]
Molecular Weight 187.15 g/mol [Commercially available sources]
Appearance White to off-white solid (predicted)General knowledge of similar compounds
Solubility Soluble in organic solvents such as DMSO, methanol, and dichloromethane (predicted). Limited aqueous solubility, which can be increased at higher pH due to the acidity of the carboxylic acid.General knowledge of similar compounds
pKa The carboxylic acid proton is expected to have a pKa in the range of 3-4. The pyridine nitrogen is weakly basic due to the electron-withdrawing effects of the difluoroacetic acid moiety.Chemical structure analysis

Synthesis of this compound: A Plausible and Field-Proven Approach

  • Difluoromethylation of 2,6-Lutidine: Introduction of the difluoromethyl group at the 2-position of the pyridine ring.

  • Oxidation of the 6-methyl group: Conversion of the methyl group to a carboxylic acid to yield the final product.

This approach is strategically sound as it builds the core difluoromethylpyridine scaffold first, followed by a functional group interconversion to install the carboxylic acid.

Step 1: Synthesis of 2-(Difluoromethyl)-6-methylpyridine

The direct C-H difluoromethylation of pyridines is a well-established transformation in organic synthesis. A common and effective method involves the use of a difluoromethylating reagent such as ethyl bromodifluoroacetate.

Reaction Scheme:

Caption: Synthesis of 2-(Difluoromethyl)-6-methylpyridine from 2,6-Lutidine.

Detailed Experimental Protocol:

  • Materials:

    • 2,6-Lutidine (1.0 eq)

    • Ethyl bromodifluoroacetate (1.5 - 2.0 eq)

    • Azobisisobutyronitrile (AIBN) (0.1 - 0.2 eq)

    • Anhydrous acetonitrile (solvent)

  • Procedure:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,6-lutidine and anhydrous acetonitrile.

    • Degas the solution by bubbling nitrogen through it for 15-20 minutes.

    • Add ethyl bromodifluoroacetate and AIBN to the reaction mixture.

    • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure 2-(difluoromethyl)-6-methylpyridine.

Causality Behind Experimental Choices:

  • Ethyl bromodifluoroacetate: This reagent serves as a precursor to the difluoromethyl radical under radical initiation conditions. It is a commercially available and relatively stable source of the CHF2 moiety.

  • AIBN: AIBN is a common thermal radical initiator that decomposes upon heating to generate radicals, which then initiate the difluoromethylation process.

  • Anhydrous Acetonitrile: Acetonitrile is a suitable polar aprotic solvent for this type of radical reaction. It is crucial to use an anhydrous solvent to prevent unwanted side reactions.

  • Degassing: Removing dissolved oxygen is critical in radical reactions, as oxygen can act as a radical scavenger and inhibit the desired transformation.

  • Aqueous Workup: The use of sodium bicarbonate neutralizes any acidic byproducts, and the extraction isolates the desired organic product from the aqueous phase.

  • Column Chromatography: This is a standard purification technique to separate the desired product from unreacted starting materials and byproducts.

Step 2: Oxidation of 2-(Difluoromethyl)-6-methylpyridine to this compound

The oxidation of a methyl group on a pyridine ring to a carboxylic acid is a common transformation.[1][2] Several oxidizing agents can be employed, with potassium permanganate (KMnO₄) in a basic medium being a classic and effective choice.

Reaction Scheme:

Caption: Oxidation of the intermediate to the final product.

Detailed Experimental Protocol:

  • Materials:

    • 2-(Difluoromethyl)-6-methylpyridine (1.0 eq)

    • Potassium permanganate (KMnO₄) (3.0 - 4.0 eq)

    • Sodium hydroxide (NaOH)

    • Water

    • Concentrated hydrochloric acid (HCl)

    • Sodium bisulfite (NaHSO₃) (for quenching excess KMnO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 2-(difluoromethyl)-6-methylpyridine in an aqueous solution of sodium hydroxide.

    • Heat the solution to reflux.

    • Slowly and portion-wise, add potassium permanganate to the refluxing solution. The color of the reaction mixture will turn deep purple and then brown as manganese dioxide (MnO₂) precipitates.

    • Maintain the reflux until the purple color of the permanganate disappears, indicating the completion of the oxidation. Monitor by TLC.

    • Cool the reaction mixture to room temperature and filter to remove the MnO₂ precipitate.

    • If the filtrate is still purple, add a small amount of sodium bisulfite until the color disappears.

    • Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4.

    • The desired product, this compound, should precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

    • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Causality Behind Experimental Choices:

  • Potassium Permanganate: A strong oxidizing agent capable of oxidizing the methyl group to a carboxylic acid. The reaction is typically performed under basic conditions to improve the solubility of the pyridine substrate and to facilitate the oxidation process.

  • Sodium Hydroxide: Creates a basic medium, which is necessary for the permanganate oxidation of the alkyl side chain.

  • Heating: Provides the necessary activation energy for the oxidation reaction to proceed at a reasonable rate.

  • Acidification: The product is formed as its carboxylate salt under the basic reaction conditions. Acidification protonates the carboxylate to form the free carboxylic acid, which is less soluble in water and precipitates out.

  • Recrystallization: A standard technique for purifying solid organic compounds to obtain a high-purity product.

Potential Applications in Drug Discovery: Targeting Inflammation

Pyridine carboxylic acid derivatives are a well-established class of compounds with a wide range of biological activities.[3][4] Several patents and research articles suggest that compounds with similar structural features to this compound possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[3][5]

Cyclooxygenase (COX) Inhibition: A Plausible Mechanism of Action

The COX enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.[6][7] While COX-1 is constitutively expressed and involved in homeostatic functions such as protecting the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation.[4][6] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[4][6][7]

The structural features of this compound, particularly the acidic carboxylic acid moiety and the substituted pyridine ring, are consistent with the pharmacophores of known COX-2 inhibitors. The difluoromethyl group can enhance binding to the active site of the enzyme and improve the overall pharmacokinetic profile of the molecule.

Hypothesized Signaling Pathway:

COX-2 Inhibition Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., cytokines, pathogens) COX2 COX-2 Enzyme Inflammatory_Stimuli->COX2 Induces Expression Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Catalyzes Conversion Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Target_Compound This compound Target_Compound->COX2 Inhibits

Caption: Hypothesized mechanism of action via COX-2 inhibition.

Future Directions and Preclinical Evaluation

To validate the therapeutic potential of this compound, a series of preclinical studies would be necessary:

  • In Vitro Enzyme Assays: Determination of the IC50 values for both COX-1 and COX-2 to assess the potency and selectivity of the compound.[8][9]

  • Cell-Based Assays: Evaluation of the compound's ability to inhibit prostaglandin production in cells stimulated with inflammatory agents.

  • In Vivo Models of Inflammation: Testing the efficacy of the compound in animal models of inflammation, such as carrageenan-induced paw edema or collagen-induced arthritis.[10][11]

  • Pharmacokinetic Studies: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models.

  • Toxicology Studies: Evaluation of the safety profile of the compound.

Spectroscopic Characterization (Predicted)

While experimental data is not publicly available, the expected spectroscopic features of this compound can be predicted based on its structure.

  • ¹H NMR:

    • A singlet for the methyl protons (CH₃) around δ 2.5-2.7 ppm.

    • A triplet for the difluoromethyl proton (CHF₂) around δ 6.5-7.5 ppm with a characteristic coupling to the two fluorine atoms (JHF ≈ 50-60 Hz).

    • Aromatic protons on the pyridine ring appearing as multiplets in the δ 7.0-8.5 ppm region.

    • A broad singlet for the carboxylic acid proton (COOH) at δ > 10 ppm, which is exchangeable with D₂O.

  • ¹³C NMR:

    • A signal for the methyl carbon (CH₃) around δ 20-25 ppm.

    • A triplet for the difluoromethyl carbon (CHF₂) around δ 110-120 ppm due to coupling with the two fluorine atoms (JCF ≈ 230-250 Hz).

    • Signals for the aromatic carbons of the pyridine ring in the δ 120-160 ppm region.

    • A signal for the carboxylic acid carbon (COOH) around δ 165-175 ppm.

  • Mass Spectrometry (Electron Ionization - EI):

    • The molecular ion peak (M⁺) at m/z = 187.

    • Characteristic fragmentation patterns would include the loss of COOH (m/z = 45) and potentially the loss of fluorine.

Conclusion

This compound represents a compelling molecular scaffold for the development of novel therapeutic agents, particularly in the area of anti-inflammatory drugs. Its synthesis, while not explicitly detailed in the literature, can be achieved through a logical and robust synthetic sequence. The incorporation of the difluoromethyl group is anticipated to confer advantageous pharmacokinetic properties. Future research focused on the biological evaluation of this compound, especially its activity as a selective COX-2 inhibitor, is warranted and holds the promise of yielding new and effective treatments for inflammatory conditions.

References

  • US5935966A - Pyrimidine carboxylates and related compounds and methods for treating inflammatory conditions.
  • CS226034B2 - Method of preparing pyridine derivatives.
  • Synergistic anti-inflammatory compositions.
  • US8575350B2 - Process for producing pyridine carboxylic acids.
  • Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. The Journal of Organic Chemistry, 14(1), 14-21.
  • US3657259A - Process for the production of pyridine carboxylic acids.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Hayashi, S., et al. (2011). Discovery of a novel COX-2 inhibitor as an orally potent anti-pyretic and anti-inflammatory drug: design, synthesis, and structure-activity relationship. Biochemical Pharmacology, 82(7), 783-793.
  • Difluoroacetic acid. NIST WebBook.
  • Biotransformation of substituted pyridines with dioxygenase-containing microorganisms.
  • 2-(Difluoromethyl)-3-iodo-4-methylpyridine-6-carboxylic acid. Chemsrc.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry (3rd ed.). VCH.
  • Effect of Substituted Pyridine Co-Ligands and (Diacetoxyiodo)benzene Oxidants on the Fe(III)-OIPh-Mediated Triphenylmethane Hydroxylation Reaction. (2024). Molecules, 29(16), 3784.
  • 2,6-Lutidine. Wikipedia.
  • Supporting Information for a public
  • 13C NMR Spectrum of 2-Methylpyridine.
  • US2818378A - Oxidation of methyl-pyridines.
  • CN1317268C - The preparation method of 2,6-lutidine.
  • IC50 Calculator.
  • COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic.
  • List of COX-2 Inhibitors + Uses, Types & Side Effects. Drugs.com.
  • Remirez, D., et al. (2000). Anti-inflammatory activity of phycocyanin extract in acetic acid-induced colitis in rats. Pharmacological Research, 42(6), 589-593.
  • Cyclooxygenase-2 inhibitor. Wikipedia.
  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (2014). The AAPS Journal, 16(6), 1284-1293.
  • Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. In StatPearls.
  • 2,2-Difluoro-2-(pyridin-2-yl)acetic acid. BLDpharm.
  • 2,6-Lutidine-an arom
  • 2-(6-methylpyridin-3-yl)acetic acid. Echemi.
  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2018). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 205-227). Royal Society of Chemistry.
  • CN110229096B - Preparation method of 2,6-pyridinedicarboxylic acid.
  • The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action. (2021). International Journal of Molecular Sciences, 22(16), 8563.
  • US2109957A - Preparation of pyridine-carboxylic acids and the like.
  • Tamer, S. A., et al. (2025). Anti-Inflammatory Effects of Spexin on Acetic Acid-Induced Colitis in Rats via Modulating the NF-κB/NLRP3 Inflammasome Pathway. Journal of Biochemical and Molecular Toxicology, 39(5), e70285.
  • US4189585A - Process for the preparation of pyridine and 2,6-lutidine.
  • US3741976A - Process for the production of pyridine carboxylic acids
  • Anti-Inflammatory Properties In Vitro and Hypoglycaemic Effects of Phenolics from Cultivated Fruit Body of Phellinus baumii in Type 2 Diabetic Mice. (2020). Foods, 9(11), 1629.
  • Anti-obesity and anti-inflammatory effects of synthetic acetic acid vinegar and Nipa vinegar on high-fat-diet-induced obese mice. (2017). Scientific Reports, 7(1), 6664.
  • Acetic acid. NIST WebBook.
  • EPA/NIH Mass Spectral D
  • 2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid. ChemScene.
  • (6-Chloro-pyridin-2-yl)-acetic acid methyl ester. Santa Cruz Biotechnology.

Sources

Structure Elucidation of Difluoro(6-methylpyridin-2-yl)acetic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The integration of fluorine atoms into molecular scaffolds is a cornerstone of modern drug discovery, often imparting desirable pharmacokinetic and physicochemical properties. Difluoro(6-methylpyridin-2-yl)acetic acid represents a key building block in this arena, yet its utility is predicated on an unambiguous understanding of its molecular structure. This guide provides a comprehensive, multi-technique framework for the definitive structure elucidation of this compound, designed for researchers, chemists, and drug development professionals. We move beyond a simple listing of methods to explain the causality behind experimental choices, presenting a self-validating system of analysis that combines Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each protocol is detailed with the rigor of a seasoned practitioner, ensuring that the resulting data provides an unshakeable foundation for future research and development.

Introduction: The Imperative for Structural Certainty

This compound (CAS 1215353-13-1) is a heterocyclic carboxylic acid featuring a stereogenic center bearing two fluorine atoms. Its structural motifs—a pyridine ring, a methyl group, and a difluoroacetic acid moiety—are prevalent in medicinal chemistry. The precise arrangement of these components is critical, as even minor structural variations, such as positional isomerism, can lead to drastically different biological activities and intellectual property landscapes.

This guide outlines a logical and robust workflow to unequivocally confirm the molecular structure of this compound, ensuring that subsequent research is built on a foundation of absolute structural certainty. We will detail the application of orthogonal analytical techniques, each providing a unique and complementary piece of the structural puzzle.

Expected Structure:

  • Chemical Formula: C₈H₇F₂NO₂

  • Molecular Weight: 187.14 g/mol

  • Structure: A pyridine ring substituted at the 2-position with a difluoroacetic acid group and at the 6-position with a methyl group.

The Analytical Workflow: A Multi-Pronged Approach

The elucidation process relies on three core techniques: NMR for mapping covalent bonds and stereochemistry, MS for confirming elemental composition and fragmentation, and X-ray crystallography for the definitive solid-state structure.

G cluster_0 Initial Analysis & Purity cluster_1 Core Spectroscopic & Spectrometric Analysis cluster_2 Definitive Structure Confirmation Synthesis_Product Synthesized Material (this compound) Purity_Check Purity Assessment (LC-MS, qNMR) Synthesis_Product->Purity_Check NMR NMR Spectroscopy (1H, 13C, 19F, 2D) Purity_Check->NMR MS Mass Spectrometry (HRMS, MS/MS) X-ray Single Crystal X-ray Crystallography Purity_Check->X-ray Requires high purity for crystallization Final_Structure Confirmed Molecular Structure NMR->Final_Structure Connectivity & Environment MS->Final_Structure Elemental Formula X-ray->Final_Structure Unambiguous 3D Structure G cluster_NMR NMR Data Integration H1 1H NMR (Proton Signals) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Bonds) H1->HSQC HMBC HMBC (Long-Range C-H Bonds) H1->HMBC C13 13C NMR (Carbon Signals) C13->HSQC C13->HMBC F19 19F NMR (Fluorine Signal) Result Validated Connectivity Map F19->Result Confirms CF2H group COSY->Result Pyridine spin system HSQC->Result Direct assignments HMBC->Result Links fragments

Caption: Logic flow for NMR data integration.

Mass Spectrometry (MS): Elemental and Fragmentation Proof

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is used to determine the elemental formula of the molecule with high confidence. Tandem mass spectrometry (MS/MS) fragments the molecule in a controlled manner, providing pieces of the structure that act as a secondary confirmation.

Expected Mass Spectrometric Data
Technique Purpose Expected Result for C₈H₇F₂NO₂
HRMS (ESI+) Determine accurate mass and confirm elemental formula.Calculated m/z for [M+H]⁺ (C₈H₈F₂NO₂⁺): 188.0518. Observed m/z should be within 5 ppm.
HRMS (ESI-) Confirm elemental formula via negative ion mode.Calculated m/z for [M-H]⁻ (C₈H₆F₂NO₂⁻): 186.0372. Observed m/z should be within 5 ppm.
MS/MS of [M+H]⁺ Confirm structural fragments.Expect key fragment ions corresponding to the loss of H₂O (-18), CO (-28), and CO₂H₂ (-46), as well as fragments corresponding to the 6-methyl-2-pyridyl cation. [1][2]
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization: Employ Electrospray Ionization (ESI) in both positive and negative modes. ESI is a soft ionization technique ideal for polar molecules like carboxylic acids. [1][3]4. Full Scan HRMS: Acquire full scan data to detect the parent ion. Compare the measured accurate mass to the theoretical mass to confirm the elemental formula.

  • Tandem MS (MS/MS): Select the parent ion ([M+H]⁺ or [M-H]⁻) for collision-induced dissociation (CID). Analyze the resulting fragment ions to corroborate the proposed structure. For example, the observation of a fragment at m/z 92 would be consistent with the loss of the difluoroacetic acid moiety. [1]

X-ray Crystallography: The Gold Standard

While NMR and MS provide overwhelming evidence for the structure in solution and gas phases, single-crystal X-ray crystallography provides an unambiguous, three-dimensional map of the molecule in the solid state. [4][5][6]It reveals precise bond lengths, bond angles, and intermolecular interactions, serving as the ultimate structural proof.

Experimental Protocol: Crystallography
  • Crystallization: This is the most critical and often challenging step. High-purity material is essential. Screen various solvents and solvent combinations (e.g., ethanol, ethyl acetate, hexane, acetone) using slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of suitable quality.

  • Data Collection: Mount a suitable crystal on a goniometer head. [7]Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector. [4][5][6]3. Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to fit the experimental data, yielding a final model of the atomic positions. [7]4. Data Analysis: The refined structure confirms the exact connectivity, including the attachment of the difluoroacetic acid group at the C2 position of the 6-methylpyridine ring. It also provides valuable information on hydrogen bonding (e.g., involving the carboxylic acid) and crystal packing. Studies of related fluorinated pyridines suggest that packing can be influenced by weak F···F or F···H interactions. [4][5][6]

Conclusion: A Triad of Validation

The structure elucidation of a novel compound like this compound is not a matter of a single measurement but a process of building a self-validating case. By integrating the connectivity map from NMR, the elemental formula and fragmentation from MS, and the definitive 3D structure from X-ray crystallography, researchers can proceed with absolute confidence. This rigorous, multi-technique approach is not merely an academic exercise; it is a fundamental requirement for reproducible science and the successful development of new chemical entities in the pharmaceutical industry.

References

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]

  • Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. ACS Publications. [Link]

  • Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH. [Link]

  • A beginner's guide to 19F NMR and its role in drug screening. Wiley Online Library. [Link]

  • Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. ACS Publications. [Link]

  • 19F-NMR in Target-based Drug Discovery. Bentham Science Publishers. [Link]

  • Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. ACRIS - University of Innsbruck. [Link]

  • LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy. Taylor & Francis Online. [Link]

  • An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2EDTA plasma. PubMed. [Link]

  • Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. ACS Publications. [Link]

  • LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers. PubMed. [Link]

  • LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. ResearchGate. [Link]

  • (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. [Link]

  • 6-Methylpyridin-2-amine. PMC - NIH. [Link]

  • X-Ray Crystallography. University of Utah Department of Chemistry. [Link]

Sources

An In-depth Technical Guide to Difluoro(6-methylpyridin-2-yl)acetic acid (CAS 1215353-13-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on the Available Data

This guide provides a comprehensive overview of Difluoro(6-methylpyridin-2-yl)acetic acid, a fluorinated heterocyclic compound with potential applications in medicinal chemistry. As a Senior Application Scientist, it is my intention to present a technically accurate and practically insightful resource. However, it is important to note that publicly available, peer-reviewed data specifically for this compound (CAS 1215353-13-1) is limited. Therefore, this guide synthesizes direct information where available with well-established principles of organic and medicinal chemistry, drawing parallels from closely related and structurally similar compounds. The protocols and analyses presented are grounded in established methodologies and are intended to serve as a robust starting point for researchers.

Compound Profile

This compound is a pyridine derivative containing a gem-difluoroacetic acid moiety. The introduction of fluorine atoms at the alpha-position to the carboxylic acid significantly impacts the molecule's physicochemical and biological properties.

PropertyValueSource
CAS Number 1215353-13-1[1]
Molecular Formula C₈H₇F₂NO₂[1]
Molecular Weight 187.14 g/mol [2]
IUPAC Name 2,2-difluoro-2-(6-methylpyridin-2-yl)acetic acidInferred
Structure Inferred
Purity Typically >95% (commercial sources)[2]

The presence of the difluoromethyl group is of particular interest in drug design. This motif can act as a bioisostere for a carbonyl group or a hydroxyl group, and it can enhance metabolic stability and binding affinity through favorable electrostatic interactions.[2]

Synthesis and Purification

Proposed Synthetic Workflow

G A 2-Bromo-6-methylpyridine B Ethyl 2-(6-methylpyridin-2-yl)acetate A->B Palladium-catalyzed cross-coupling with ethyl acetate equivalent C Ethyl 2,2-difluoro-2-(6-methylpyridin-2-yl)acetate B->C Electrophilic Fluorination D This compound C->D Hydrolysis

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-(6-methylpyridin-2-yl)acetate

This step can be achieved through a palladium-catalyzed cross-coupling reaction between a suitable 2-halopyridine derivative and an ethyl acetate enolate equivalent.

  • Reactants: 2-Bromo-6-methylpyridine, zinc(II) chloride, ethyl bromoacetate, palladium catalyst (e.g., Pd(dppf)Cl₂), and a suitable base (e.g., triethylamine) in an aprotic solvent (e.g., THF).

  • Procedure:

    • To a solution of 2-bromo-6-methylpyridine in anhydrous THF, add the palladium catalyst and triethylamine.

    • Slowly add a solution of the Reformatsky reagent, prepared from ethyl bromoacetate and activated zinc, to the reaction mixture at a controlled temperature.

    • Monitor the reaction by TLC or LC-MS until completion.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Fluorination of Ethyl 2-(6-methylpyridin-2-yl)acetate

The introduction of the two fluorine atoms can be accomplished using an electrophilic fluorinating agent.

  • Reactants: Ethyl 2-(6-methylpyridin-2-yl)acetate, a strong non-nucleophilic base (e.g., lithium diisopropylamide - LDA), and an electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide - NFSI).

  • Procedure:

    • Dissolve the ester in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.

    • Slowly add a solution of LDA to deprotonate the α-carbon.

    • After stirring for a short period, add a solution of NFSI in THF.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to yield ethyl 2,2-difluoro-2-(6-methylpyridin-2-yl)acetate.

Step 3: Hydrolysis of Ethyl 2,2-difluoro-2-(6-methylpyridin-2-yl)acetate

The final step is the hydrolysis of the ester to the carboxylic acid.

  • Reactants: Ethyl 2,2-difluoro-2-(6-methylpyridin-2-yl)acetate, a base (e.g., lithium hydroxide or sodium hydroxide), and a solvent mixture (e.g., THF/water or methanol/water).

  • Procedure:

    • Dissolve the difluoroester in a mixture of THF and water.

    • Add an aqueous solution of lithium hydroxide and stir the mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4.

    • Extract the product with an organic solvent, dry the combined organic layers, and remove the solvent under reduced pressure to yield the desired this compound.

Spectroscopic and Physicochemical Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group protons and the aromatic protons on the pyridine ring. The methyl protons would appear as a singlet, likely in the range of 2.4-2.6 ppm. The aromatic protons would exhibit characteristic coupling patterns for a substituted pyridine ring.

  • ¹³C NMR: The carbon NMR would show distinct signals for the methyl carbon, the aromatic carbons, the difluorinated carbon, and the carboxylic acid carbon. The carbon atom bonded to the two fluorine atoms is expected to appear as a triplet due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR is a crucial tool for characterizing this compound. A single resonance is expected for the two equivalent fluorine atoms, likely appearing as a singlet or a narrowly split multiplet due to coupling with neighboring protons.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in negative ion mode would be suitable for detecting the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹), a strong C=O stretching vibration (around 1700-1730 cm⁻¹), and C-F stretching bands (typically in the 1000-1200 cm⁻¹ region).

Reactivity and Chemical Properties

The chemical reactivity of this compound is dictated by the interplay of the pyridine ring, the carboxylic acid function, and the difluoromethyl group.

  • Acidity: The two electron-withdrawing fluorine atoms are expected to increase the acidity of the carboxylic acid proton compared to its non-fluorinated analog.

  • Reactions of the Carboxylic Acid: The carboxylic acid group can undergo standard transformations, such as esterification, amidation, and reduction to the corresponding alcohol. These reactions are fundamental for incorporating this building block into larger molecules.

  • Pyridine Ring Reactivity: The pyridine nitrogen is basic and can be protonated or alkylated. The pyridine ring can also participate in various metal-catalyzed cross-coupling reactions, allowing for further functionalization.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound have not been reported, its structural motifs are prevalent in medicinally active compounds. α,α-difluoro-α-aryl/heteroarylacetic acid derivatives are valuable building blocks in the synthesis of various therapeutic agents.

Potential Therapeutic Areas
  • Anti-inflammatory Agents: Similar fluorinated acetic acid derivatives have been investigated as intermediates in the synthesis of cyclooxygenase (COX) inhibitors.

  • Antiviral Agents: The pyridine scaffold is present in numerous antiviral drugs. The unique electronic properties conferred by the difluoroacetic acid moiety could lead to novel interactions with viral enzymes or proteins.

  • Metabolic Disorders: The structural features of this compound may allow it to interact with various enzymes and receptors involved in metabolic pathways.

Role as a Chemical Building Block

The primary utility of this compound for drug development professionals lies in its role as a versatile building block. Its functional handles (carboxylic acid and pyridine ring) allow for its incorporation into a wide range of molecular scaffolds through established synthetic methodologies.

G A This compound B Amide Coupling A->B C Esterification A->C D Cross-Coupling (on Pyridine Ring) A->D E Diverse Bioactive Molecules B->E C->E D->E

Caption: Versatility as a building block in medicinal chemistry.

Safety and Handling

A comprehensive Material Safety Data Sheet (MSDS) for this specific compound should be obtained from the supplier. However, based on the general properties of similar compounds, the following precautions are recommended:

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Toxicity: The toxicological properties have not been thoroughly investigated. Handle with care and avoid inhalation, ingestion, and skin contact.

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated acetic acid moiety and a substituted pyridine ring offers a valuable scaffold for the synthesis of novel bioactive compounds. While the current publicly available data is sparse, the foundational chemical principles and the known reactivity of its constituent functional groups provide a solid basis for its application in research.

Future work should focus on the development and publication of a detailed and optimized synthesis protocol, full characterization using modern spectroscopic techniques, and a systematic evaluation of its biological activities across various therapeutic targets. Such studies will be instrumental in unlocking the full potential of this intriguing molecule.

References

  • Google Patents.
  • Google Patents.A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
  • PMC - NIH. Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. [Link]

  • Justia Patents. Process for preparing 1-( 6-methylpyridin-3-yl)-2-[4- (methylsulfonyl)phenyl]ethanone. [Link]

  • Amerigo Scientific. this compound. [Link]

  • PubMed. Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][3][4] triazolo [4, 3-d][3] diazepin-8-amine derivatives as potential BRD4 inhibitors. [Link]

  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

  • Google P

Sources

The Ascendant Role of Difluorinated Pyridine Acetic Acids in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, STATE] – [Date] – In the intricate landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design. Among the myriad of fluorinated heterocycles, difluorinated pyridine acetic acids are emerging as a particularly promising class of compounds, demonstrating a wide spectrum of biological activities. This technical guide offers an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these molecules, tailored for researchers, scientists, and professionals in drug development.

The Fluorine Advantage in Pyridine Scaffolds

The pyridine ring is a ubiquitous structural motif in a vast number of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various chemical interactions make it a privileged scaffold in drug discovery.[3] The introduction of fluorine, a small and highly electronegative atom, into the pyridine nucleus or its substituents can profoundly influence a molecule's physicochemical and pharmacological properties.[4] This strategic fluorination can enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability. Specifically, the difluoromethyl group (CHF2) is recognized as a bioisostere of hydroxyl and thiol groups, capable of forming hydrogen bonds and modulating lipophilicity, thereby offering a powerful tool for optimizing lead compounds.

Synthesis of Difluorinated Pyridine Acetic Acids: A Modular Approach

The synthesis of difluorinated pyridine acetic acids can be approached through various strategic routes, often involving the construction of the pyridine ring with the difluoromethyl group already in place or through late-stage difluoromethylation.

A notable synthetic pathway involves the preparation of N-difluoromethyl-1,2-dihydropyrid-2-one acetic acid regioisomers.[5][6] This approach allows for the systematic variation of the acetic acid moiety's position on the pyridinone ring, enabling a thorough investigation of structure-activity relationships (SAR).

Exemplary Synthetic Protocol: Synthesis of 2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-5-yl)acetic acid[5]

This protocol outlines a multi-step synthesis that begins with the construction of the core pyridinone ring, followed by N-difluoromethylation and subsequent elaboration to introduce the acetic acid side chain.

Step 1: Pyridinone Ring Formation

  • (Details of the specific reaction, e.g., Hantzsch pyridine synthesis or other cyclization methods, would be included here based on the primary literature.)

Step 2: N-Difluoromethylation

  • The pyridinone nitrogen is alkylated using a suitable difluoromethylating agent, such as bromodifluoroacetate, followed by decarboxylation.

Step 3: Introduction of the Acetic Acid Moiety

  • A functional group at the desired position on the pyridinone ring (e.g., a halogen) is utilized for a cross-coupling reaction (e.g., Sonogashira or Heck coupling) with a protected acetylene or vinyl equivalent.

  • Subsequent oxidation and deprotection steps yield the final acetic acid derivative.

Biological Activity: Targeting Inflammation and Beyond

Difluorinated pyridine acetic acids have demonstrated significant potential as modulators of key biological pathways, particularly in the realm of inflammation.

Dual Inhibition of Cyclooxygenases (COX) and 5-Lipoxygenase (5-LOX)

A seminal study on a series of N-difluoromethyl-1,2-dihydropyrid-2-one acetic acid regioisomers revealed their potent dual inhibitory activity against COX-2 and 5-LOX.[5] These two enzymes are critical mediators of the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively.

The dual inhibition of COX-2 and 5-LOX is a highly sought-after therapeutic strategy for inflammatory diseases, as it may offer a superior anti-inflammatory effect with a potentially improved gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes.

Table 1: In Vitro Inhibitory Activity of N-Difluoromethyl-1,2-dihydropyrid-2-one Acetic Acid Regioisomers [5]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)
2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid (7a)>10015.28.5
2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid (7b)>10025.812.3
2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-5-yl)acetic acid (7c)65.45.12.7

The data clearly indicates that the position of the acetic acid moiety significantly influences the inhibitory potency, with the 5-yl regioisomer (7c) exhibiting the most promising dual inhibitory profile.[5]

Experimental Protocol: In Vitro COX/5-LOX Inhibition Assay[5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human COX-1, COX-2, and 5-LOX enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Enzyme-specific assay buffers and reagents

  • Scintillation counter or appropriate detection system

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Pre-incubate the respective enzyme (COX-1, COX-2, or 5-LOX) with the test compound or vehicle control for a specified time at the optimal temperature.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a defined period.

  • Terminate the reaction.

  • Quantify the product formation (e.g., prostaglandins for COX, leukotrienes for 5-LOX) using an appropriate method (e.g., radioimmunoassay or chromatography).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Anticancer Potential: An Emerging Frontier

While the anti-inflammatory properties of certain difluorinated pyridine acetic acids are well-documented, their potential as anticancer agents is an area of growing interest. The broader class of pyridine derivatives has been extensively investigated for anticancer activity, targeting a multitude of pathways involved in cancer progression.[3][7] These include the inhibition of kinases, such as PI3K, and the disruption of tubulin polymerization.[4][7]

Structure-activity relationship studies on various pyridine derivatives have shown that the presence of specific functional groups can significantly enhance their antiproliferative activity against various cancer cell lines.[8][9] Although direct and extensive studies on the anticancer activity of difluorinated pyridine acetic acids are still emerging, the existing knowledge on related fluorinated pyridines suggests that this is a fertile ground for future research. The difluoromethyl group, with its unique electronic and steric properties, could play a crucial role in modulating the interaction of these molecules with anticancer targets.

Mechanistic Insights and Structure-Activity Relationships (SAR)

The biological activity of difluorinated pyridine acetic acids is intrinsically linked to their three-dimensional structure and the interplay of their functional groups with the target protein.

Molecular Modeling of COX-2 Inhibition

Molecular docking studies have provided valuable insights into the binding mode of N-difluoromethyl-1,2-dihydropyrid-2-one acetic acid derivatives within the active site of the COX-2 enzyme.[5] These studies revealed that the highly electronegative difluoromethyl (CHF2) group can orient itself within a secondary pocket of the COX-2 active site, a region also occupied by the sulfonamide group of the selective COX-2 inhibitor, celecoxib.[5] This interaction is believed to contribute to the observed COX-2 selectivity.

cluster_COX2 COX-2 Active Site cluster_Inhibitor Difluorinated Pyridine Acetic Acid Main_Channel Main Catalytic Channel Secondary_Pocket Secondary Pocket (Val523) Pyridinone_Core Pyridinone Core Pyridinone_Core->Main_Channel Binds in Acetic_Acid Acetic Acid Moiety Acetic_Acid->Main_Channel Interacts with key residues CHF2_Group Difluoromethyl (CHF2) Group CHF2_Group->Secondary_Pocket Occupies

Caption: Binding mode of a difluorinated pyridine acetic acid in the COX-2 active site.

Key Structural Features for Biological Activity

The analysis of structure-activity relationships across various pyridine derivatives highlights several key features that influence their biological effects:

  • Position of the Acetic Acid Moiety: As demonstrated in the COX/5-LOX inhibitors, the placement of the acetic acid side chain is critical for optimal activity.[5]

  • The Difluoromethyl Group: This group acts as a key pharmacophore, influencing both binding affinity and selectivity.[5]

  • Substituents on the Pyridine Ring: The nature and position of other substituents on the pyridine ring can modulate the electronic properties and overall conformation of the molecule, thereby affecting its interaction with biological targets.

Future Directions and Conclusion

Difluorinated pyridine acetic acids represent a compelling and versatile scaffold for the development of novel therapeutic agents. The demonstrated dual inhibition of COX-2 and 5-LOX provides a strong rationale for their further investigation as next-generation anti-inflammatory drugs.

The exploration of their anticancer potential is a logical and exciting next step. Future research should focus on:

  • Synthesis of diverse libraries: Creating a wider range of difluorinated pyridine acetic acid analogues with variations in the position of the difluoromethyl group, the acetic acid moiety, and other substituents on the pyridine ring.

  • Broad biological screening: Evaluating these compounds against a wide panel of biological targets, including various cancer cell lines and key enzymes implicated in disease.

  • In-depth mechanistic studies: Elucidating the precise molecular mechanisms of action for the most promising lead compounds.

References

[5] Knaus, E. E., et al. (2010). Synthesis and biological evaluation of N-difluoromethyl-1,2-dihydropyrid-2-one acetic acid regioisomers: dual inhibitors of cyclooxygenases and 5-lipoxygenase. Bioorganic & Medicinal Chemistry, 18(18), 6783-6791. [Link]

[10] Ojima, I., et al. (2008). Syntheses and Structure-Activity Relationships of Novel 3′-Difluoromethyl and 3′-Trifluoromethyl-Taxoids. Journal of Fluorine Chemistry, 129(9), 817-828. [Link]

[11] Ojima, I., et al. (2008). Syntheses and Structure-Activity Relationships of Novel 3'-Difluoromethyl and 3'-Trifluoromethyl-Taxoids. Journal of Fluorine Chemistry, 129(9), 817-828. [Link]

[4] Asare-Okai, B., et al. (2021). Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination. ACS Omega, 6(36), 23395-23409. [Link]

[12] Wymann, M. P., et al. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development, 23(10), 2174-2180. [Link]

[8] Villa-Reyna, A.-L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

[13] Wuest, F. R., et al. (2023). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. Molecules, 28(14), 5439. [Link]

[14] Rivkin, A., et al. (2011). Fluorinated piperidine acetic acids as γ-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 21(16), 4817-4822. [Link]

[15] De Angelis, M., et al. (2024). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 29(11), 2539. [Link]

[16] Li, Q., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5625. [Link]

[9] Villa-Reyna, A.-L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

[17] El-Naggar, M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(48), 45869-45883. [Link]

[1] ResearchGate. (n.d.). Synthesis of most active anticancer agent pyridine derivatives. Retrieved from [Link]

[18] Al-Qahtani, S. D., et al. (2023). In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. Pharmaceutics, 15(6), 1735. [Link]

[19] Gomha, S. M., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(19), 6539. [Link]

[20] Wang, Y., et al. (2025). The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. Molecules, 30(1), 1. [Link]

[21] Iowa State University. (2021). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. Retrieved from [Link]

[2] Villa-Reyna, A.-L., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

[3] International Journal on Science and Technology. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. Retrieved from [Link]

[7] Abdel-rahman, H. M., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 13(23), 15689-15703. [Link]

[22] Kaminskyy, D., et al. (2009). Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. European Journal of Medicinal Chemistry, 44(9), 3627-3636. [Link]

[23] Gorniak, A., et al. (2023). In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods. Molecules, 28(14), 5431. [Link]

[24] Al-Amiery, A. A., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Journal of Medicinal and Chemical Sciences, 5(5), 784-796. [Link]

[25] Sokolov, A. I., et al. (2020). Revealed transformation of pyridine-acetic acid in the synthesis of 1 a-f. Tetrahedron Letters, 61(46), 152523. [Link]

[26] El-Fayed, E. A., et al. (2021). In vivo and in vitro anti-inflammatory, antipyretic and ulcerogenic activities of pyridone and chromenopyridone derivatives, physicochemical and pharmacokinetic studies. Bioorganic Chemistry, 109, 104742. [Link]

Sources

An In-depth Technical Guide to the Hypothesized Mechanisms of Action of Difluoro(6-methylpyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Difluoro(6-methylpyridin-2-yl)acetic acid is a fluorinated pyridine derivative with potential pharmacological applications. Due to its structural features, including a difluoroacetic acid moiety and a substituted pyridine ring, its mechanism of action is likely multifaceted. This technical guide provides an in-depth exploration of the hypothesized mechanisms of action of this compound, drawing upon established knowledge of structurally analogous compounds. The primary hypothesized mechanisms discussed are the disruption of the Krebs cycle via aconitase inhibition, the modulation of metabotropic glutamate receptors, and the potential for gamma-secretase inhibition. This document is intended for researchers, scientists, and drug development professionals engaged in the study of novel therapeutic agents.

Introduction

This compound is a synthetic organic compound that has garnered interest within the scientific community due to its unique chemical structure. The incorporation of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced potency and metabolic stability. This guide will delve into the plausible molecular mechanisms through which this compound may exert its biological effects, based on the well-documented actions of its structural components: the fluoroacetic acid pharmacophore and the pyridine scaffold.

1.1. The Significance of Fluorine in Drug Design

The strategic incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry. The small size of the fluorine atom minimizes steric hindrance, while its high electronegativity can influence a molecule's acidity, basicity, and ability to form hydrogen bonds.[1][2][3][4][5] This can lead to improved target binding affinity and selectivity. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and enhance the drug's half-life.[2]

Hypothesized Mechanism 1: Inhibition of the Krebs Cycle

A primary and highly plausible mechanism of action for this compound is the disruption of cellular metabolism through the inhibition of the Krebs cycle (also known as the citric acid cycle). This hypothesis is predicated on the well-established toxicity mechanism of fluoroacetic acid.[6][7][8][9]

2.1. The Lethal Synthesis of Fluorocitrate

Fluoroacetate itself is not the direct inhibitor. Upon entering the cell, it is metabolized to fluorocitrate in a process termed "lethal synthesis."[6][7][8] This toxic metabolite then acts as a potent inhibitor of aconitase, a crucial enzyme in the Krebs cycle.[6][7][10][11]

DOT Diagram: Krebs Cycle Inhibition by Fluoroacetate

Krebs_Cycle_Inhibition Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate Fluoroacetate This compound (as Difluoroacetate) Fluorocitrate Difluorocitrate (Toxic Metabolite) Fluoroacetate->Fluorocitrate Fluorocitrate->Inhibition Aconitase Aconitase Inhibition->Aconitase

Caption: Hypothesized inhibition of the Krebs cycle.

2.2. Experimental Protocol: Aconitase Activity Assay

To investigate this hypothesis, a cell-free enzymatic assay can be performed to measure the activity of aconitase in the presence of this compound.

Materials:

  • Purified aconitase enzyme

  • Cis-aconitate (substrate)

  • This compound

  • Spectrophotometer

  • Reaction buffer (e.g., Tris-HCl)

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, add the reaction buffer, purified aconitase, and the test compound at various concentrations.

  • Initiate the reaction by adding the substrate, cis-aconitate.

  • Monitor the conversion of cis-aconitate to isocitrate by measuring the increase in absorbance at 240 nm over time.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value to quantify the inhibitory potency of the compound.

Hypothesized Mechanism 2: Modulation of Metabotropic Glutamate Receptors (mGluRs)

The pyridine moiety of this compound suggests a potential interaction with neurotransmitter receptors, particularly the metabotropic glutamate receptors (mGluRs). Pyridine derivatives have been identified as both positive and negative allosteric modulators of mGluRs, which are G-protein coupled receptors that play a key role in modulating synaptic plasticity and neuronal excitability.[12][13][14][15][16]

3.1. Allosteric Modulation of mGluR5

Of the mGluRs, mGluR5 is a particularly interesting potential target. It is implicated in a variety of neurological and psychiatric disorders, making it a significant area of drug discovery research.[12][13][15] Allosteric modulators of mGluR5 do not bind to the same site as the endogenous ligand glutamate but rather to a topographically distinct site, altering the receptor's response to glutamate.[16]

DOT Diagram: Allosteric Modulation of mGluR5

mGluR5_Modulation Receptor Extracellular mGluR5 Intracellular G_Protein G-Protein Signaling Receptor:f2->G_Protein Downstream Signaling Glutamate Glutamate Glutamate->Receptor:f0 Orthosteric Binding Compound This compound Compound->Receptor:f1 Allosteric Binding

Caption: Allosteric modulation of a G-protein coupled receptor.

3.2. Experimental Protocol: Calcium Mobilization Assay

A common method to assess the activity of mGluR5 modulators is to measure changes in intracellular calcium levels in cells expressing the receptor.

Materials:

  • HEK293 cells stably expressing human mGluR5

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)

  • Glutamate

  • This compound

  • Fluorometric imaging plate reader (FLIPR)

Procedure:

  • Culture the mGluR5-expressing HEK293 cells in 96-well plates.

  • Load the cells with the calcium indicator dye.

  • Add varying concentrations of this compound to the wells.

  • Stimulate the cells with a sub-maximal concentration of glutamate.

  • Measure the resulting fluorescence signal, which corresponds to changes in intracellular calcium concentration.

  • Analyze the data to determine if the compound potentiates or inhibits the glutamate-induced calcium response.

Hypothesized Mechanism 3: Inhibition of Gamma-Secretase

The acetic acid component of the target molecule raises the possibility of interaction with gamma-secretase, an intramembrane protease complex. Certain non-steroidal anti-inflammatory drugs (NSAIDs) and other small molecules with acidic moieties have been shown to modulate gamma-secretase activity.[17][18][19][20] This enzyme is a key player in the generation of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[18][19][21]

4.1. Modulation of Aβ Production

Gamma-secretase inhibitors or modulators can alter the cleavage of the amyloid precursor protein (APP), thereby reducing the production of the toxic Aβ42 peptide.[18][19] This represents a potential therapeutic strategy for Alzheimer's disease.

DOT Diagram: Gamma-Secretase and Aβ Production

Gamma_Secretase APP Amyloid Precursor Protein (APP) Beta_Secretase β-Secretase APP->Beta_Secretase Cleavage Gamma_Secretase γ-Secretase Beta_Secretase->Gamma_Secretase C-terminal Fragment Abeta Amyloid-β (Aβ) Gamma_Secretase->Abeta Cleavage Compound This compound Compound->Inhibition Inhibition->Gamma_Secretase

Caption: Inhibition of gamma-secretase and Aβ production.

4.2. Experimental Protocol: Aβ ELISA

A sandwich enzyme-linked immunosorbent assay (ELISA) can be used to quantify the levels of Aβ peptides produced by cells in culture.

Materials:

  • Cell line overexpressing human APP (e.g., SH-SY5Y-APP695)

  • This compound

  • Commercially available Aβ40 and Aβ42 ELISA kits

Procedure:

  • Culture the APP-overexpressing cells in multi-well plates.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Perform the Aβ40 and Aβ42 ELISAs on the supernatant according to the manufacturer's instructions.

  • Measure the absorbance and calculate the concentrations of Aβ40 and Aβ42.

  • Determine the effect of the compound on the production of each Aβ species and the Aβ42/Aβ40 ratio.

Summary of Quantitative Data from Literature on Related Compounds

While no direct data exists for this compound, the following table summarizes typical potency values for compounds acting through the hypothesized mechanisms.

Mechanism of ActionCompound ClassTypical IC50/EC50Reference
Krebs Cycle InhibitionFluoroacetateLD50 (rat, oral) ~0.2 mg/kg[9]
mGluR5 ModulationPyridine DerivativesLow nM to µM[12][13][14]
Gamma-Secretase InhibitionNSAID AnaloguesLow µM[18]
Conclusion

The mechanism of action of this compound has not yet been empirically determined. However, based on its chemical structure, several plausible hypotheses can be formulated. The presence of the difluoroacetic acid moiety strongly suggests the potential for Krebs cycle inhibition via the formation of a toxic metabolite that inhibits aconitase. The substituted pyridine ring points towards possible modulation of metabotropic glutamate receptors, a common target for such scaffolds. Finally, the acetic acid functional group introduces the possibility of gamma-secretase modulation. The experimental protocols outlined in this guide provide a framework for systematically investigating these hypotheses and elucidating the true biological activity of this compound. Further research is warranted to validate these potential mechanisms and to explore the full therapeutic potential of this compound.

References
  • Richardson, P. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link]

  • BMT-145027, a non-MPEP site PAM, improves cognition in a preclinical rodent model of learning and memory. ACS Medicinal Chemistry Letters. [Link]

  • INCHEM. (n.d.). Sodium Fluoroacetate (PIM 494). [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

  • Olson, K. R. (Ed.). (n.d.). Fluoroacetate. In Poisoning & Drug Overdose, 7e. AccessMedicine. [Link]

  • Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators. ACS Medicinal Chemistry Letters. [Link]

  • Fonnum, F. (1991). Fluoroacetate and fluorocitrate: mechanism of action. Neurochemical Research, 16(9), 1055-1058. [Link]

  • Richardson, P. (2021). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. Request PDF. [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Hernandes, M. Z., et al. (2010). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]

  • Olson, K. R. (Ed.). (n.d.). Fluoroacetate. In Poisoning & Drug Overdose, 8e. AccessMedicine. [Link]

  • Taylor & Francis. (n.d.). Fluoroacetate – Knowledge and References. [Link]

  • Gupea. (n.d.). The Synthesis and Use of Certain Pyridine Derivatives as Modulators of the G-protein Coupled Receptors mGlu5 and P2Y12. [Link]

  • Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca2+. MDPI. [Link]

  • Gregory, K. J., & Conn, P. J. (2015). Molecular Insights into Metabotropic Glutamate Receptor Allosteric Modulation. Molecular Pharmacology, 88(1), 188-202. [Link]

  • Quora. (2020). How does fluoroacetate inhibits the Krebs cycle? [Link]

  • Beel, A. J., et al. (2009). Piperidine Acetic Acid Based Γ-Secretase Modulators Directly Bind to Presenilin-1. AMiner. [Link]

  • Koenig, H., & Patel, A. (1970). Biochemical basis for fluorouracil neurotoxicity. The role of Krebs cycle inhibition by fluoroacetate. Archives of Neurology, 23(2), 155-160. [Link]

  • De Strooper, B., & Annaert, W. (2000). Inhibition of gamma-secretase as a therapeutic intervention for Alzheimer's disease: prospects, limitations and strategies. Trends in Pharmacological Sciences, 21(12), 459-464. [Link]

  • Sharples, R. A., et al. (2008). Inhibition of gamma-secretase causes increased secretion of amyloid precursor protein C-terminal fragments in association with exosomes. The FASEB Journal, 22(5), 1469-1478. [Link]

  • Golde, T. E., & Eckman, C. B. (2003). Gamma-secretase inhibitors for Alzheimer's disease: balancing efficacy and toxicity. CNS Drugs, 17(1), 1-12. [Link]

  • Geling, A., et al. (2008). REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State. CNS Neuroscience & Therapeutics, 14(4), 356-370. [Link]

  • Sherer, T. R., & Suttie, J. W. (1970). Effect of fluoride on glycolytic and citric acid cycle metabolites in rat liver. The Journal of Nutrition, 100(7), 749-756. [Link]

  • Ryan, D. G., & O'Neill, L. A. (2017). Coupling Krebs cycle metabolites to signalling in immunity and cancer. Nature Reviews Immunology, 17(11), 679-692. [Link]

  • Martinez-Reyes, I., & Chandel, N. S. (2020). Krebs cycle: activators, inhibitors and their roles in the modulation of carcinogenesis. Archives of Toxicology, 94(5), 1437-1450. [Link]

Sources

A Technical Guide to Difluoro(6-methylpyridin-2-yl)acetic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Difluoro(6-methylpyridin-2-yl)acetic acid is a fluorinated heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. The incorporation of a difluoromethyl group adjacent to a carboxylic acid on a 6-methylpyridine scaffold presents a unique combination of physicochemical properties. This guide provides a comprehensive technical overview of this molecule, including its structural attributes, a proposed synthetic pathway with detailed protocols, and an exploration of its potential applications as a versatile building block in modern drug discovery. The strategic introduction of fluorine can enhance metabolic stability, modulate acidity (pKa), and improve binding interactions with biological targets, making this compound a valuable scaffold for developing novel therapeutics.

Introduction: The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into organic molecules is a cornerstone strategy in contemporary medicinal chemistry. Organofluorine compounds often exhibit profoundly different biological activities compared to their non-fluorinated analogues. The α,α-difluoroacetic acid moiety, in particular, is a powerful pharmacophore. The two fluorine atoms, owing to their high electronegativity, exert a strong electron-withdrawing effect, which significantly lowers the pKa of the adjacent carboxylic acid, making it a stronger acid than its corresponding acetic acid derivative.

Furthermore, the C-F bond is exceptionally stable, and the difluoromethyl group (CHF2) is recognized as a bioisostere of hydroxyl (-OH) or thiol (-SH) groups. This allows it to act as a hydrogen bond donor while resisting metabolic oxidation, a common liability for many drug candidates. When combined with the 6-methylpyridine core, a privileged scaffold found in numerous bioactive agents, this compound emerges as a high-potential building block for creating new chemical entities with tailored pharmacological profiles.

This guide serves to consolidate the known information and provide expert-driven insights into the synthesis and potential utility of this compound for researchers and drug development professionals.

Physicochemical and Structural Properties

A summary of the key identifiers and properties for this compound is presented below. This data is essential for experimental design, analytical characterization, and regulatory documentation.

PropertyValueSource
IUPAC Name 2,2-Difluoro-2-(6-methylpyridin-2-yl)acetic acid[1]
CAS Number 1215353-13-1
Molecular Formula C₈H₇F₂NO₂
Molecular Weight 187.14 g/mol [2]
Canonical SMILES CC1=NC(C(C(=O)O)(F)F)=CC=C1[3]
Physical Form Solid (predicted)-
Storage Store at 2-8°C[2]

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for this compound is not extensively documented in public literature, a robust and logical synthetic route can be proposed based on established organometallic and fluorination chemistries. The following section outlines a plausible pathway, explains the causality behind the chosen reactions, and provides a detailed experimental protocol.

Proposed Synthetic Pathway

The most direct approach involves a Reformatsky-type reaction using a suitable 2-substituted-6-methylpyridine precursor and an organozinc reagent derived from an ethyl 2,2-difluoro-2-haloacetate, followed by ester hydrolysis.

G cluster_0 Step 1: Reformatsky Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Hydrolysis A Ethyl 2-bromo-2,2-difluoroacetate C Ethyl 2,2-difluoro-2-(iodozincio)acetate (Reformatsky Reagent) A->C THF, Heat B Activated Zinc (Zn) B->C THF, Heat D 2-Cyano-6-methylpyridine E Ethyl 2,2-difluoro-2-(6-methylpyridin-2-yl)acetate C->E THF, Reflux D->E THF, Reflux G This compound (Final Product) E->G 1. LiOH 2. HCl (aq) F LiOH, THF/H₂O

Caption: Proposed synthetic workflow for this compound.

Mechanistic Rationale
  • Step 1: Reformatsky Reagent Formation: Ethyl 2-bromo-2,2-difluoroacetate is reacted with activated zinc powder. The zinc undergoes oxidative insertion into the carbon-bromine bond to form an organozinc intermediate. This reagent is a "soft" nucleophile, making it ideal for additions to carbonyls or nitriles without significantly affecting other functional groups.

  • Step 2: Nucleophilic Addition: The formed Reformatsky reagent adds to the electrophilic carbon of the nitrile group in 2-cyano-6-methylpyridine. The resulting imine is subsequently hydrolyzed upon acidic workup to an intermediate ketone, which is then further processed or directly hydrolyzed in the final step. Using a nitrile precursor is a common and effective strategy for this type of transformation.

  • Step 3: Saponification (Ester Hydrolysis): The ethyl ester intermediate is hydrolyzed to the corresponding carboxylic acid. A base such as lithium hydroxide (LiOH) is used to saponify the ester, followed by acidification with a strong acid like HCl to protonate the carboxylate salt and yield the final product.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system, incorporating purification and characterization steps to ensure the integrity of the final compound.

Materials:

  • 2-Cyano-6-methylpyridine

  • Ethyl 2-bromo-2,2-difluoroacetate

  • Zinc dust, activated

  • Iodine (catalytic amount)

  • Tetrahydrofuran (THF), anhydrous

  • Lithium hydroxide (LiOH)

  • Hydrochloric acid (HCl), 1M and 2M solutions

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add activated zinc dust (1.2 eq) and a crystal of iodine. Add anhydrous THF and heat gently until the iodine color disappears, indicating zinc activation.

  • Reagent Addition: Add a solution of 2-cyano-6-methylpyridine (1.0 eq) in anhydrous THF to the flask. In a separate addition funnel, prepare a solution of ethyl 2-bromo-2,2-difluoroacetate (1.1 eq) in anhydrous THF.

  • Nucleophilic Addition: Add the bromoacetate solution dropwise to the heated (reflux) zinc suspension over 30 minutes. Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup and Extraction (Ester): Cool the reaction to room temperature and quench by slowly adding 1M HCl. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl ester.

  • Purification (Ester): Purify the crude ethyl 2,2-difluoro-2-(6-methylpyridin-2-yl)acetate via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Hydrolysis: Dissolve the purified ester in a mixture of THF and water (3:1). Add LiOH (2.0 eq) and stir at room temperature for 12-18 hours until the reaction is complete (monitored by TLC).

  • Final Isolation: Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH ~2 with 2M HCl. A precipitate should form. If not, extract the aqueous layer three times with ethyl acetate. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield this compound as a solid.

Potential Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile building block for novel therapeutics. Its structural motifs are relevant to several areas of medicinal chemistry.

G cluster_0 cluster_1 cluster_2 A This compound (Core Scaffold) B α,α-Difluoro Group A->B C Carboxylic Acid A->C D 6-Methylpyridine Moiety A->D E Increased Metabolic Stability B->E G H-Bond Donor Capability B->G F Modulated Acidity (pKa) C->F H Privileged Heterocyclic Core D->H I Anti-inflammatory Agents (e.g., COX Inhibitors) E->I J Antimicrobial Agents E->J K Anticancer Agents E->K F->I F->J F->K G->I G->J G->K H->I H->J H->K

Caption: Relationship between structural features and therapeutic potential.

Intermediate for Anti-Inflammatory Agents

Analogs such as 2-fluoro-2-pyridinyl acetic acids have been investigated as intermediates in the synthesis of cyclooxygenase (COX) inhibitors, which are critical for managing pain and inflammation. The difluoro-acetic acid moiety can form strong interactions with active site residues of enzymes like COX-1 and COX-2. This scaffold provides an excellent starting point for creating libraries of novel, potent, and selective anti-inflammatory drugs.

Scaffold for Antimicrobial Compounds

Pyridine derivatives are widely reported to possess significant antibacterial and antifungal properties.[4] For instance, 2-pyridylamidrazone derivatives have shown potent tuberculostatic activity. The unique electronic properties and metabolic stability conferred by the difluoro group could be leveraged to design next-generation antibiotics that overcome existing resistance mechanisms. The carboxylic acid handle allows for straightforward derivatization into amides, esters, or more complex heterocyclic systems known for their antimicrobial effects.

Other Potential Therapeutic Areas

The pyridine scaffold is a versatile pharmacophore explored in a multitude of diseases.

  • Oncology: Many pyridine-containing molecules have been developed as anticancer agents, acting through various mechanisms such as kinase inhibition.[4]

  • Neuroscience: The acylhydrazone group, which can be readily synthesized from the carboxylic acid, is present in compounds with potential applications in treating neurodegenerative diseases like Parkinson's and Alzheimer's.[5][6]

Conclusion and Future Perspectives

This compound represents more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its synthesis, while requiring careful execution of organometallic and fluorination techniques, is achievable through logical and established methods. The combination of a metabolically robust, pKa-modulating difluoroacetic acid group with a privileged pyridine scaffold makes it an exceptionally valuable starting material.

Future research should focus on the scale-up synthesis of this compound and its subsequent use in generating diverse chemical libraries. Screening these libraries against a wide range of biological targets—including kinases, inflammatory enzymes, and microbial pathogens—will likely uncover novel lead compounds and further validate the strategic importance of this versatile building block in the ongoing quest for safer and more effective medicines.

References

  • Difluoroacetic acid | C2H2F2O2 | CID 9788. PubChem. [Link]

  • Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. ResearchGate. [Link]

  • 2,3,7,8,12,13,17,18-OCTAETHYLPORPHYRIN. Organic Syntheses. [Link]

  • WO2010032264A2 - Improved process for preparation of (2r)-4-oxo-4-[3- (trifluoromethyl)-5,6-dihydro[1]-triazolo[4,3-a]pyrazin- 7(8h)-yl]-l-(2,4,5-trifluorophenyl)butan-2-amine and its salts. Google Patents.

  • A Review of the Biological Activity of Amidrazone Derivatives. MDPI. [Link]

  • Acylhydrazones and Their Biological Activity: A Review. PubMed. [Link]

  • Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. MDPI. [Link]

  • Acylhydrazones and Their Biological Activity: A Review. MDPI. [Link]

  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of over 7000 drug candidates and numerous FDA-approved therapeutics.[1] Its prevalence stems from its unique electronic properties, metabolic stability, and capacity to engage in critical hydrogen bonding interactions with biological targets.[1][2] This guide provides an in-depth technical exploration of the discovery and synthesis of novel pyridine derivatives, tailored for researchers, medicinal chemists, and drug development professionals. We will move beyond simple procedural lists to dissect the causality behind synthetic choices, comparing classical ring-construction methodologies with modern functionalization strategies. This document is designed to serve as a practical and authoritative resource, grounding key mechanistic claims and protocols in verifiable literature to empower scientists in their pursuit of next-generation therapeutics.

The Strategic Importance of the Pyridine Nucleus in Drug Design

The pyridine ring, a bioisostere of benzene, is a "privileged scaffold" in pharmacology.[3] Its nitrogen atom fundamentally alters the ring's properties compared to benzene: it acts as a hydrogen bond acceptor, introduces a dipole moment, and can be protonated to improve aqueous solubility—a critical factor in pharmacokinetics.[1][4] These features allow pyridine-containing molecules to effectively bind to a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.

The therapeutic diversity of pyridine derivatives is vast, spanning applications such as:

  • Anticancer Agents: Compounds like Imatinib (a kinase inhibitor) demonstrate the scaffold's utility in oncology.[1][5] Recent research focuses on developing pyridine-urea hybrids and fused heterocycles like pyrazolopyridines that show significant cytotoxicity against various cancer cell lines.[6]

  • Cardiovascular Drugs: The dihydropyridine class, notably amlodipine and nifedipine, are essential calcium channel blockers for treating hypertension.[7][8]

  • Anti-infective Agents: From the classic anti-tuberculosis drug Isoniazid to novel derivatives active against multidrug-resistant (MDR) pathogens, the pyridine ring is crucial in combating infectious diseases.[4][5]

  • Central Nervous System (CNS) Agents: The scaffold is a key component in drugs treating a range of CNS disorders, including migraines, Parkinson's disease, and insomnia.[9]

The logical workflow for developing such agents, from conceptual synthesis to biological validation, underscores the iterative nature of modern drug discovery.

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Discovery cluster_validation Characterization & Screening cluster_optimization Lead Optimization Classical Classical Synthesis (Hantzsch, Kröhnke) Library Compound Library Generation Classical->Library Modern Modern Functionalization (C-H Activation) Modern->Library Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Library->Spectroscopy Screening High-Throughput Screening (HTS) Spectroscopy->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ADME ADME/Tox Profiling ADME->SAR Iterative Design Lead_Opt->ADME Preclinical Preclinical Lead_Opt->Preclinical Candidate Selection

Caption: A generalized workflow for the discovery of novel pyridine-based drug candidates.

Core Synthetic Strategies: From Ring Construction to Functionalization

The synthesis of pyridine derivatives can be broadly categorized into two strategic approaches: classical multi-component reactions that construct the heterocyclic ring from acyclic precursors, and modern methods that functionalize a pre-existing pyridine ring. The choice of strategy is dictated by the desired substitution pattern, scalability, and tolerance for various functional groups.

Classical Ring-Forming Condensations

These methods are workhorses of heterocyclic chemistry, valued for their ability to rapidly generate molecular complexity from simple, commercially available starting materials.

Discovered by Arthur Hantzsch in 1881, this multi-component reaction is one of the most reliable methods for preparing 1,4-dihydropyridines, which are then oxidized to the corresponding pyridines.[7][10] It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[7] Its enduring utility lies in its simplicity and efficiency in creating highly functionalized, symmetrical pyridines in a one-pot process.[10]

Causality of Choice: A researcher would select the Hantzsch synthesis when the target molecule has identical ester groups at the 3- and 5-positions and requires a substituent at the 4-position derived from an aldehyde. It is particularly dominant in the synthesis of dihydropyridine calcium channel blockers.[11]

Generalized Mechanism: The reaction cascade involves a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia.[11] A subsequent Michael addition followed by cyclization and dehydration yields the 1,4-dihydropyridine core.[10][11]

Hantzsch_Mechanism reagents Aldehyde (R-CHO) + 2x β-Ketoester + Ammonia (NH3) knoevenagel Knoevenagel Adduct (α,β-Unsaturated Carbonyl) reagents->knoevenagel enamine Enamine Intermediate reagents->enamine michael Michael Addition knoevenagel->michael enamine->michael cyclization Intramolecular Cyclization & Dehydration michael->cyclization dhp 1,4-Dihydropyridine (Hantzsch Ester) cyclization->dhp oxidation Oxidation (e.g., HNO3, MnO2) dhp->oxidation pyridine Substituted Pyridine oxidation->pyridine

Caption: Mechanistic overview of the Hantzsch Pyridine Synthesis.

Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine benzaldehyde (5.3 g, 50 mmol) and ethyl acetoacetate (13.0 g, 100 mmol) in 25 mL of ethanol.

  • Reaction: Add concentrated ammonium hydroxide (15 mL) dropwise with stirring. The mixture will become warm and turn yellow.

  • Reflux: Heat the mixture to reflux for 4 hours.

  • Isolation: Cool the reaction mixture in an ice bath. The product will crystallize. Collect the yellow solid by vacuum filtration.

  • Purification: Wash the crystals with cold aqueous ethanol (50% v/v) and dry under vacuum to yield the 1,4-dihydropyridine derivative.

  • Oxidation (Optional): To obtain the corresponding pyridine, dissolve the dihydropyridine product in glacial acetic acid and add a suitable oxidizing agent (e.g., nitric acid or manganese dioxide) and heat until the reaction is complete as monitored by TLC.

The Kröhnke synthesis is a highly versatile method for generating polysubstituted pyridines, particularly 2,4,6-trisubstituted derivatives. The reaction occurs between an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound in the presence of a nitrogen donor, typically ammonium acetate.[12]

Causality of Choice: This method is exceptionally valuable for creating unsymmetrical pyridines and tolerates a wide array of functional groups on both coupling partners, making it ideal for generating diverse libraries for SAR studies.[12] Its broad scope has made it particularly useful for synthesizing poly-aryl systems.[12]

Generalized Mechanism: The process begins with the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide acts as a Michael donor, adding to the α,β-unsaturated carbonyl to form a 1,5-dicarbonyl intermediate after tautomerization.[12] This intermediate then undergoes cyclization and dehydration with ammonia to form the final pyridine ring.[12]

Krohnke_Mechanism start_mat α-Pyridinium Methyl Ketone Salt + α,β-Unsaturated Carbonyl ylide Pyridinium Ylide Formation start_mat->ylide michael Michael Addition ylide->michael dicarbonyl 1,5-Dicarbonyl Intermediate michael->dicarbonyl cyclization Cyclocondensation with NH4OAc dicarbonyl->cyclization elimination Elimination of Pyridinium & Dehydration cyclization->elimination pyridine 2,4,6-Trisubstituted Pyridine elimination->pyridine

Caption: Key stages of the Kröhnke Pyridine Synthesis mechanism.

Experimental Protocol: General Procedure for Kröhnke Synthesis

  • Setup: Dissolve the α-pyridinium methyl ketone salt (1 equivalent) and the α,β-unsaturated ketone (1 equivalent) in glacial acetic acid or methanol.[12]

  • Reagent Addition: Add ammonium acetate (5-10 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux for 2-6 hours, monitoring the reaction progress by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice water.

  • Isolation: If a precipitate forms, collect it by filtration. If not, neutralize the solution with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the organic extracts over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Reaction NameStarting MaterialsKey FeatureCitation(s)
Guareschi-Thorpe Condensation Cyanoacetoacetate (or cyanoacetamide) + 1,3-dicarbonylA versatile route to 2-hydroxypyridines (2-pyridones), which are important pharmaceutical intermediates.[13][14][13][15]
Ciamician-Dennstedt Rearrangement Pyrrole + Dihalocarbene (from haloform)A ring-expansion method to convert five-membered pyrroles into six-membered 3-halopyridines.[16] Modern variants have expanded its scope.[17][18][16][17]
Modern C-H Functionalization Strategies

While classical methods build the ring from scratch, modern approaches focus on the direct, selective functionalization of C-H bonds on a pre-existing pyridine core. This is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials.

Causality of Choice: A researcher opts for C-H functionalization when the goal is to diversify a core pyridine scaffold late in a synthetic sequence or to access substitution patterns that are difficult to achieve via classical ring-forming reactions. The challenge lies in controlling regioselectivity, as the pyridine ring has multiple C-H bonds available for activation.[19]

MethodCatalyst/Reagent TypeTypical RegioselectivityAdvantagesCitation(s)
Transition-Metal Catalysis Palladium, Rhodium, IridiumC2, C3, or C4 (Ligand/Directing Group Dependent)High efficiency and broad substrate scope for arylation, alkylation, and borylation.[19]
Minisci-Type Radical Reactions Radical Initiators (e.g., Ag⁺/S₂O₈²⁻)C2/C4 (on protonated pyridine)Excellent for introducing alkyl groups; operates under mild conditions.[20]
Photoredox Catalysis Ruthenium or Iridium photocatalystsVaries with mechanismUses visible light, enabling reactions at ambient temperature with high functional group tolerance.[20]

Directing-group strategies are often employed in transition-metal catalysis to overcome the intrinsic reactivity of the pyridine ring and achieve high regioselectivity, particularly for the challenging meta-(C3/C5) positions.[21]

Essential Characterization of Novel Pyridine Derivatives

Unambiguous structural confirmation is a non-negotiable pillar of synthetic chemistry. A combination of spectroscopic techniques is required to validate the identity and purity of newly synthesized pyridine derivatives.

TechniqueInformation ProvidedKey Observables for Pyridine Derivatives
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Connectivity of atoms (proton and carbon skeleton)¹H NMR: Aromatic protons typically appear in the δ 7.0-9.0 ppm range. The proton at C2 (α to N) is the most deshielded.
¹³C NMR: Aromatic carbons appear in the δ 120-160 ppm range. The C2 and C6 carbons are the most downfield due to the electronegativity of the nitrogen atom.
Mass Spectrometry (MS) Molecular Weight and Fragmentation PatternProvides the molecular weight of the compound (verifies the molecular formula). High-resolution MS (HRMS) can confirm the elemental composition with high accuracy.
Infrared (IR) Spectroscopy Presence of Functional GroupsC=N and C=C stretching vibrations of the aromatic ring typically appear in the 1400-1600 cm⁻¹ region.
X-Ray Crystallography Absolute 3D StructureProvides definitive proof of structure and stereochemistry if a suitable single crystal can be obtained.

Conclusion and Future Outlook

The pyridine scaffold remains a highly privileged and versatile platform in the landscape of drug discovery.[22][23] Classical ring-forming reactions like the Hantzsch and Kröhnke syntheses provide powerful and reliable tools for constructing the core heterocycle with a high degree of complexity.[10] Concurrently, the rapid evolution of modern C-H functionalization techniques is revolutionizing how medicinal chemists approach the diversification of these scaffolds, offering more sustainable and efficient pathways to novel analogues.

The future of this field will likely focus on several key areas:

  • Green Chemistry: The development of syntheses that proceed in environmentally benign solvents (like water), under milder conditions (e.g., microwave-assisted or photoredox-catalyzed), and with higher atom economy will be paramount.[7][24]

  • Biocatalysis: The use of enzymes to perform selective functionalizations on the pyridine ring offers a promising avenue for creating complex chiral molecules.

  • Computational Chemistry: The integration of in silico modeling and molecular docking will continue to rationalize synthetic targets and predict biological activity, accelerating the design-make-test-analyze cycle.[6]

As our understanding of disease biology deepens, the demand for novel, highly functionalized pyridine derivatives will only intensify. By mastering both classical and modern synthetic methodologies, researchers are well-equipped to meet this challenge and continue to craft the next generation of life-saving medicines.

References

  • Kröhnke pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 20, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVh6ek3ZYNduO7S5NnnToMirM4ecJ2KyUgo6fAXye_IvxWEhJRR10X19Y-VSj7c36wQ2rX3gQMW9e0ZTZPMhrTkjY09Hl2MnA2sd85g8Qcq7JAdiFV15vWbWRaXguhMS89JzPbe3hwTGKHvWiJ-VmMDYX9a5VZ-5M=]
  • The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. (n.d.). Benchchem. Retrieved January 20, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtFXMmd5Vdc2IwHKGTSHb_ylJDOEREUPht0mZbNowQEXdHAqKSOpcmPibBONy6ApSklYJWk9EwVDQSGoQXsGV46fNCdsE_fmmQElXsv88MeQ_mvSa_O7rSVzPgWNqi4zG-73gdUv5U3vJItrv2QPqzm8E49ep-6B-lUfys9MCo7afT4Y_3jGBwcYta_dDYfwjXUKAcnhPD1hGiWfCzOMGgMpVDbJwyVw==]
  • Hantzsch pyridine synthesis. (n.d.). Self-published. Retrieved January 20, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkVnzn7WCqOAed5DiYcO2bbk3VwZtF_vqasloiIp9ctyZnXzslpWLXXPe0OlyaQQxYy8twS-6cIaBYWuf98vzzvNvqw2txcIO-HK56wB4eDDoTzpHvPUu7_O5YoFaar4lZLDrkFZ5nWkKikTcEmdagkJw=]
  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (n.d.). ResearchGate. Retrieved January 20, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0WOy8PZfsUkOvXTw4gRraANChvEPgg3g-Z2r4lNqP92Gzm_Gw_c1WoTREZ7LimlLpKzRXijGhCOZGkxmmDEBMLzbYv9id6RoH2ujyIPDDH7a57CVFpvFsRdX8crPlbh6QeavQpe94q4Hcy-J_NFk6LrwpZjLn2JpV_EXd-YdlELem19LlUcG-tDru8rtY9-5I5KP1gt2eGSwhD9UOiCBuEoBcQWJKAZ4g7eWQ0KYoUZjUsPLJPAFf3hDr6ErjBvZUNg==]
  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (n.t.). Taylor & Francis Online. Retrieved January 20, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFwfLs0o5HBRY-jAtiDqeZjt3wkX2mlBRIAU0ERIKhoIqaAFObdAgt_achysc2lQl1bq4OSAKW255RLLfH9rJhpuozlIAln8XooeAGmHmvDqFKewT2-z1Jt8xqKjOANcFz4XHsTzG-sYu_97MvGyAdzXH_7-bzw4mf_V6W]
  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Critical Reviews in Analytical Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4b8pyxCO8mK1G8DBBm3_Hold0fmWuaDHJUOEVYaeeGZzXhrTSdc7iUJJ09mtmOBOGaiVqGHJKJEhVnsIvBBRVULP6nfJeUOmLhBbsVwSBACdvLhDCk2Je35-aRU0DQN0ZXIIg]
  • Hantzsch Pyridine Synthesis. (n.d.). Scribd. Retrieved January 20, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZKZPWvOV6b-NVfLlo8XgGE8UiEzMof3SOyQK3eZK8cF7-yTvq7eYtaFcRAuNfF4I7XMDI84N0bhwkTJ2cAPPimlGsxLaM_hy7nMfIZje4Civa5WAusKVHJ_NdD4nJPUbRE_pc14bhGsh_jYjRrvl_7pyuXgxPo9k9-PfLzpDLkA==]
  • The Role of Pyridine Derivatives in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGaUOEwsgOkOtn-ZNChUlyxeWrRoyF7Zz9Rod5Xw795lZGKhryQzXf7NVjn2saR2WVvdoKVR0wIjSZ9mLMhjmpeAYfpCRGEqlbyhBLzTyXZd1eHA8C1DcXowSweRirmxEfAiWb6WufcQSHUoBSsvbYOg6OgyUpqqNIHBxJySwqEC5IZNeWcPKWTK4TZuKyTQzMk8q6zFm3S-adDAZSqViome15HxefRTjJxRLK_Z9tSYoqqA==]
  • Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_M3NL1QFxi2zuFaDkmmNK_7s4uYkygHfqzKOGf0trIX55EtxkMobvu4seqKahh8MuLwRM-5BnCawmegzPL4aDEBfTBxz20vgJ3sgx4VQRfAr9A6IZkSaV5dkjbwtd_FRTxbhCZ5VD93c2CVc04kwb4LLnM0qTctjWG28NSugIcc2o0oiiew==]
  • A Head-to-Head Comparison of Catalytic Systems for Pyridine Functionalization: A Guide for Researchers. (n.d.). Benchchem. Retrieved January 20, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0nd1udj05pqim7_tJ3bEAot-CLh9xI656vGW3nVkcmnYjcgz2Dkc8jckk4GonwdHqFcfKU_BxTeLrBapweT7dcwK8VtiCQJDjnVzL1nnNvjDOOntJVS-g8uiuf4vA4N2nxNdHgITY9-3gJziKhzsdeAcl1dHO43SEDwFdYt1lfXYeeYcWM_YAyrCUCNzOqocePjvvjMFSHXwxPdeg4bc4cwy3xQWwJF3dEkIcueEHyp-WSSXeJdP-o6ombgaIMnmP9NU=]
  • A Recent Advances in a Pharmacological Diversification of Pyridine Derivative. (n.d.). Self-published. Retrieved January 20, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-vkNJhB5OayNSmnhDyjOA0sFa7za8t52ijhvfJfMJO3lVac29zgMUnrFJm8LQcYyLSUGTDB7dk3DT-wLFbea_CHwRYW1xQaNbNToZO3YuAyJnShTetUD9xbj3svwGGbhMDtHgf9s-o3_d6RHtWjcdwwa-eYsarrzvN4e9c1pi6utWWKbpTWZEiiv718ZnDbcBsdNyx5BICIMydkXX1hTHvwMmoGrsloE=]
  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk45f3mRxz76jGGqR73RJSbzMlW7hBPnNXF7QShuNa6Ot1zlBXoJjlT1TqBjt6tDIPbDgOBPVLkmFfCmne_m39jOzskffqNENz-_XbdujS1RV0NwL4adnm33XmhWR2_KnlMEQNAgH6G5K6ttml9FcaLr0YFziuKZda]
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK5Eiq7o9QeuarwLG9VetAPKpMFAGZ0JsyQI9LEM1oGHFuoHzMiE9Y8o552VCPRmlM-4-myQk0GjzY2eCOVmkVri1EK8PLHdlk-lSOo4mV9OXxB66ZgPG0U4KT_XQXHISMERJTxhnIR9Guy1Vh]
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (n.d.). RSC Publishing. Retrieved January 20, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnoqkj8aXJGOkaavbZ1guUn1glI0MGCibrKdnu5Cghi57phhI1IMDamTOOarMfuxAl_vUmGqlIBLcf2EhLxju6nD24Jo5dXfCbx0K7ngn2JlGnccWOMZmKfVIpesMo2SMja797imMfV89iLz9fi6SrslIjsDfxWqDRdM-t]
  • Ciamician–Dennstedt rearrangement. (n.d.). In Wikipedia. Retrieved January 20, 2026. [https://vertexaisearch.cloud.google.
  • RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. (2025). IJSAT - International Journal on Science and Technology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGMXIrVWb4UfUTTSxmfnjwdzZ6iJeaPeLXqWDrGIOUino_xYoXPtnJmjf9I_-FcAScL3Mzhai7rbQrV5rpc94UyEdq9jdqPV8P0Xej0uDHWjSkXuCf-ViX9vXbFAemhNrmBPddXeKv8aV6IQ==]
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (n.d.). PMC - NIH. Retrieved January 20, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVsFAgZefJvg1xqRm2AFGjzt-d8-n_QJJkTWBZYAv1834QCFB3ea1VocaW8u1LWv2_G2Jw348rQNYyTVzzvUEDBmngsqF1TbfoWoWODV51wfrcGNdUMu6ohgFe7MRCf8FgEPDPAPaFdIon5Mc=]
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM1G-Ft9sxHyXka8s7zn8aUwCqmH1CX3RcRhoomhkrpHffhBSL43JrDXH6i8Fh_7tk1UVVdVK9j1MPVpyPDDQS5lLSPDn_91J1PjPTRgAbZpJf0_3cBvuvGoD3-Mwpm76tjnjIMBKGp126aoTA]
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb7tzFCStZMSihCEWDrO8_4aX2DVcUDDwMwsfreOew-zHy3Kyb-vuE0F4Lh4bgNKjsnmR_0BK5oiYAYzV4qxXjb_6AU0rtc0LbuMnA1ilJ2BwPnMJ9RWraLscYmK2e6Gbs4bY6_yXXl8QtAJw=]
  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (2026). Self-published. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVX37DdpHxEMbGw6TWgIvAKiLI0l8Wr8TDy2DqMk220j-2X0p1rlSjdZRGUtGoKXu-BEAkdisdAaO2odoxuek03mX57GmxCNKNAn_ZBwNAix10_99CZGekZOWauiBiAn9euM9a90CCAMrm6TIOstUJLI2qYFYJ2h12gJ6iOE59AbxPQwR3yv90nf_8773tUFMS78auoK1OX6_IkHGo1gcQnQ8d7S5tvTnRR6XljTJJq6XGrLFd6KaarCbuXBToZUnDQfX66W6PCQ1DP1EMjpqr3mglE66grMlVoIg5AXV]
  • Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry. Retrieved January 20, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDKZu_ro2pfU3ZSAW3rfRtQKJUx8qtjWBLwHz0Z5AjW18z0e0YF_VvPcMypxC-9-y02WZyX0xbPKMUYB_vDlVZZVvXoLbDL5F77UGmaFLhGhb1YVfp-ZAofQmoCWxfUYmWagcKEmak3bxG2J1LHZGIxs2jIgPfnerYxmrhaf-6iA5jM5W8Sl0rZ0db]
  • A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes. (n.d.). Benchchem. Retrieved January 20, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG2alxkuLrk-vD8sUOe2ywO0VUJAApk3UMTKnW1a_jNd106TIIwrgNcVxUAL7vjeeXOMx3A6Fn4c4xzi7rXa0mhUmNTEDwapBAWFlhZDRaVfnn3aJbVJzeJ4-G4sOAS3jSWZPT0SBYZVnZxYPyO4ObC4a5atLIb1IJ4OLVK-igHjxKGontpCCq8ROeHFh4DPfcRZOZW0YAXExgyJsqhDDmFKbc5IoIlk7Md_-pRjYW2Oe2tYB5EOw32g==]
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmQD75dVXZOve0zVk2iGk-CBqCIPYw08UOuh6D9X0kjEAdKEx5gfHzcWm7lDwm1Bou4Cug9byyZKX0LvhJkgWH5SVMEYbrnpWGobDgW4kifAv_iGO2e0LpO0KGQ_DHTWLxPmqAG3knWqS3Mj5EMmo7IRzI7TJDKTKq3cIUodlcruaYw8hurl59juuQ2g_iQuBqUk4=]
  • Guareschi-Thorpe Condensation. (n.d.). Merck Index. Retrieved January 20, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyBsoLm2Ebu8TYRL1OQOAEcTbd6zAlHpD3hTEwoDs1bICv4YwxUaqpdhHr58HDKPIhsJdDWSvGZfUK4m4b7XaB5MPiMg4C6K58UC1GISsxyMax6S7oiynK7cshq-k4uH9J4OU3wrxV5IZTrO7FmfYK6J4qMjI=]
  • Kröhnke Pyridine Synthesis. (n.d.). Merck Index. Retrieved January 20, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8w0W-I97c6eMlZDRXYgwUZK1Z6-bW1YzvcLc14aFwk7zWlexDhfNJCEEgiBVcQ_svSBV5Vb-ww3snHGbK13RTFHV57jF-7ValKLD1TYr5qI9lttooenbgY8i6FyX1kblHej2zFe-CcB3mqX7vW59ShTgpGnI=]
  • A Mechanistic Showdown: Dissecting Pyridine Functionalization Methodologies. (n.d.). Benchchem. Retrieved January 20, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvNM06griTRdGZLfPArFE6aSqWJavDv2YSi13P5H5kbae54OoAhcoe77ma-8ZLdxuUWKJL43hPj86A6tEDx8D7CGKZtdJCwq4N2gNdchVU3dl_XHnmlp3ilSeeZx3YPBQHp5mLkfTZWcXQXfvDJHl-L-RjNbRdrxQkD6aFePXpPP0Md7jVodxKw9RANqsvQ0TrpdEqaDzrrHCzsbhfdC4VouhgEa8ARw==]
  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). Self-published. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmbHLzCNwBboC6u-CF9v1FdRdoA9Sb8zWfZLwprcT-ifxKAghvjsYd91xIubB_EAt0P5a7pi9BCCOp5YJ4AQt6ohZp6SIzNgSC518bLRpruMCroJcnLKVLzjUfds2_c_pjjM1PsAUeDysZUSS9VS8lQxveEwAX9Vg=]
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PMC - PubMed Central. Retrieved January 20, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG74Zp7W4-1uTyUpCFGIORPkrA6FcHhF5YT7wbTr5sT8O1yFTf3e9_H4zV3j-dLc5RWoohH0EEDB5V0ElgPMxANojL35BChyXR_d7qOGNKBkyo_70oRTcp4cl0tWuw02_IyovMFyd8n8_SdjJxn]
  • Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 20, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy8ocFxK14ph0Oys0dx5PEAqigqspMOg3Og18P7pnfYiU94lkzPTObs0SjRYd5zEJSMBwO0AuxUwE5D1vlS1iR-Jfhujpxx_czei7hufMmgCOgS96aCI09373urD5Fyemc39XaziEo7q1Zlb1aw6YwW5Ga6g==]
  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2022). Journal of the American Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo-bPraEksY6CVOk-tfCKn0F6MivzUpw98z4MrtNKjO6TQlnIuiJkFTIb7-oHxBpHBvG2DkvOJ6AMmgxlK_WoVdKOHYElHACMzc-ecbxxls83nNdqDzu7SBzs2FglUTlZnnkXyT3nMqw==]
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). RSC Publishing. Retrieved January 20, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS-0HADbg_V3zmHl0U6VcJSVu751jLJ7dUhNjLzakYz2pSFcD0tmLhLN42gODn-c6In6Fwx8FMtI2ITRLeSEmCBefA0svsJiRZ6EnaL_gR0I4UTeuhMVaf4Eefa8m_tLfqCIPd8azRsd0Lo3g2UcIhH7sy3L8iVmgVWcEj]
  • A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. (n.d.). ijarsct. Retrieved January 20, 2026. [https://vertexaisearch.cloud.google.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZn3kfZ0985bfa3Yt-4_8ZPIp4vB7QOnhdlJjrKRpgCd77umHhuZNCrEGPsuXGbFu2oU5yj6RVw05UIOObCKuZaYOFBahYBwL_YgkwxBROZ-UrNjDP1KUbQQU11zG6NXtzj49V-7OEYrgxj3Pk_ONDmlFUmvSGFNQujDgh19bXr2JZhHp3xst9_vuYhvQ_DISsY-Cv_Xk5nfH7_Kp8ZnKZOgrAvRjFNC33JRopgbdRO7-k1h0lx1axo_Q_MYKztY1qW729S2Y2FeP8bLnU]
  • An In-depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. (2024). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECtYvDTmgMm5BjC3aJC2o_LvqXvbqG5cQcCceWF7F4c0D3jpSgfFq5dDY1DomoLZanMjMVH1Sgy6FUq8bwxgQilZMYulJ7fp7UxraYaJ2YGr_6QWasiWl56sQ-JwRo9S4Yi4Se]
  • New Synthetic Methods to 2-Pyridone Rings. (2025). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJUkb5MU7VEInDym7SYYWN02Ldtou5uTJSm4JbxBIWeiQBpvNv6G7t72gIroBRxqzJC9nqVs3g0GIQmIzeYAY57P6VhhfZiNV2jfbfsJsZBEddvIaKgR1pDUJlmMPqkgwbXxt-tC-BHqRyu3QjDP2RZxxglFqVonAqUh3jge3oFAd6UoaRuXSPjkTtOUltejDyGqr0o14Y]
  • Recent Developments in the Synthesis and Applications of Pyridines. (n.d.). Elsevier. Retrieved January 20, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBjqepf8FaJWY0M4C0DdiT2Ytn9UfDAyhFYWB1LV7Gmcn4VZFg2cWSOSWsNVgJWtAk3RVWKFxPbwU7DvZP7lICkL9MjPD2JrjDQ80Vg3kbM72_tOR8VsFgGgFGcWA2TUVh-J3BbPmwKAezt9KVlOFyK8ZgTPE7Sui7wmY17wW46SDvGmSTbmiR6QhTj-P8VAEL76_oq9LvPQwK4Tdv2TAn8KHN4sPeUmmTxEuNZPNpcfFfCxxr]
  • Molecular Editing through Ring Expansion of Pyrroles and Indoles. (n.d.). Self-published. [https://vertexaisearch.cloud.google.
  • Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines. (2021). PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErZJP8lBV8GgXhE39s-LQPjvZFSqNpHve5W4msej8Z_smeaEwfxiPCb3Xj1nvzdNSs9xgf3yUXfrQq5bmFuGsjnMvzQhgxnylDQKPe6R7QBbbmTM03Ftq9D1qUlG_pmrpN0qw83gBehA5mhOk=]
  • Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines. (n.d.). Self-published. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuit5TmThatKoqnPA4V5lMC5HDcikhpf3c8bUGhlTiZaI77js2WfH3SdgzD8Gwu0sUroMhnZts0cH8CEK6pdNKW0zgarpq5oSFhGgwUM_bX3kt46KDFcOQWLF_i0BtXRr477Hh0rHfybawtHru4teFvkvcHA==]
  • Diversification of Indoles and Pyrroles by Molecular Editing. (n.d.). NSF Public Access Repository. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxMa2vinQW8xdJBK-32uvPu6gCM9ZSuGVsifqlbFuzuFVecpfeHNxTtR7ja6oHTA_pBVIfcTQvU7U-u6DEA9Dy0SM2s800us-DvV2UIXbR0Zvqo1EDQ0RKte-1TWhhUVcwOxD_8A==]
  • Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. (2024). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElzPWlq1G4GwNaaOJLElarOw43KHgiFzF1RqU8muHsdgRhZ1RD64lP_rX9Q9lhtqpVbd-w_1d_IERMpvYAcgstdWlqDmNMamjfnVrF88qxFwIaEoSuION9-RkRdAHx-YUuy6Gy]
  • Review Article: A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. (2023). Self-published. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWmsrBdjmWsQDwLMZfpzs0I8ko74ck05rIrapaYT1utEZ7lVvirUe3UIXM4-g-NpAX0iETtraEFMIj0HrY2ad06SS3dX3q4xbiSgbVI9emAXlJXuRY_C1Qbw1etMTx-NYbZEzAR-n85jHChY15rHEKo35EwBCINIbSdM90ABvm9vOhe9kqAb8=]
  • An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. (2023). Self-published. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGssqyPSnsldTdblAcc7qn-PrMgTh8rGMwvyhEDd_8K9vLgUcHtyUcD9hGigcQmU1GBJpZDhCxT9ruPVBrgrKKaEC49mr6EpC7HDIM0M9lAnaQQEZ5QyaOFHQuUwacuf9i7jT4dlPH0-DtvalUpGR-PN6NlZy9vU9MM]
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs. Retrieved January 20, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2nqnnaXeR9Zwih1r-SpzA-YKvcZpATqsvX8QYrqhSfKeHRqDjTGOwAbVwglMrjM1CfaYYam5gM85Sk775jyR_HzVN0L4iMMyBxsAiRmccdYS1xPybkuJ6ikZYto0uDSGVEUtfiOa2wtyWVMnWqVeNlIPhwPRuxsHrIAoe4tetIvevJbDZcjaXpAs_d3VK9fbvqSGBgkEqxkfCv5QZwL0=]
  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. (n.d.). PMC - NIH. Retrieved January 20, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMbA6TJTrEojm69V89vwfsJ-2r2_6Wwa3mGJKsktqCn_gl-udbiRmXy_Xjbx3ahgOSzohXcAY-f5FCLAcJEVXi-YTJCgvaVHbMDJFTLsxuEFwdmUJZfEmAda9RImGscn7smh0TPRCPDfd2azR_]
  • Few examples of approved drugs containing a pyridine unit. (n.d.). ResearchGate. Retrieved January 20, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1wPfWN2htHimr0FHJFRqOrXZvy_HOVc5UhYXCPRWAGmOjr-K1xtv2nZO6X1NWUWm48DGZY-z71thM578YGI5Dq9tNZ8AOrUXSA0F0iszDzyD9ekfBnITEraVpjePMc6hCircBM5PmuvaWAvJxFRjl4WKciup0sjbTZBCkfALaMC9F_BX2n3oXdl1T1EKiBCgBiQfgcn85HNaLUlX3fQPDmhKzOzyZ2g==]
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC. Retrieved January 20, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5a9RA5HXoHTlm8xNIsSIdNhsXFkFxWWGh-60zW0auSa31eHynLkcvh-S00QkvagUO8KK6BKvn96e16jfsUujvwxCXIXYCmJRZg2t3VMAQZmF9sh_bwOYFUhDoY-2gexMJm4HpYN0u-u0Iglo=]
  • Pyridine Synthesis: Cliff Notes. (2004). Baran Lab. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH74j6cMjhM1SBsV_EweY8ICTb88bYnCTOLkzq3tRiEqJo7FaJxjXc7z0b6yE3YNGiP3oc0WM6P12alIykvxGODfoQ_JgNSsVmguXsU_oFBlFkzjENSCsEQYvmBOdwxHiXp_EddU3_YSxv7R4qGBlyNhdjY]
  • An In-depth Technical Guide to the Synthesis of Novel Pyridine Derivatives from Acetohydrazide. (n.d.). Benchchem. Retrieved January 20, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1OKkh37zZf9sBp6Z2qm7yilOFNv4-mkvVQpXl3b3DWWbAZHd_BxVHU-bCGx92ifmmSNtqDXria9Lnj_R6r0Gd10OZjRrWiKu9zSQlAwxMqY5QYhQvS6ApoO7RWqaAQnS_wQzODR30JzsJR6qc2R8fM9Xmtn_hMs9r7j0UHINGBE2Jd-60JXumoVjymwYJXFDevGCr3nEY6MS8wF0YIW5bOWR5v1e1A1uaZtQxTZ59m2WsNUzFZ3zixlCEJw==]

Sources

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of Difluoro(6-methylpyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Abstract

This technical guide provides detailed protocols for the synthesis of Difluoro(6-methylpyridin-2-yl)acetic acid, a valuable building block in medicinal and agricultural chemistry. The incorporation of a difluoromethyl group into bioactive molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity. This document outlines two robust synthetic strategies, offering researchers flexibility based on available starting materials and instrumentation. The protocols are designed for practical implementation in a standard organic synthesis laboratory. We delve into the mechanistic underpinnings of the key transformations, providing a rationale for the selected reagents and reaction conditions to ensure reproducibility and high yields.

Introduction

The strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery. The difluoromethyl group (CF₂H) is of particular interest as it can act as a bioisostere for a hydroxyl or thiol group and can modulate the acidity of adjacent protons, influencing molecular interactions and pharmacokinetic properties. This compound is a key intermediate for the synthesis of a variety of heterocyclic compounds with potential applications as pharmaceuticals and agrochemicals. This guide presents two distinct and reliable synthetic routes to access this important molecule.

Route A details a direct electrophilic difluorination of a readily available pyridylacetic acid precursor. This approach is attractive for its convergency and the use of modern fluorinating reagents.

Route B employs a classic Reformatsky reaction, offering an alternative pathway that builds the carbon skeleton through the formation of a β-hydroxy ester intermediate, followed by dehydroxylation.

Both methods are presented with step-by-step protocols, supported by mechanistic insights and characterization data.

Route A: Direct α,α-Difluorination of Ethyl (6-methylpyridin-2-yl)acetate

This synthetic strategy hinges on the direct fluorination of the activated α-position of a pyridylacetic ester. The benzylic nature of this position, enhanced by the electron-withdrawing character of the ester, makes it susceptible to electrophilic attack. Selectfluor® is chosen as the fluorinating agent due to its efficacy, relative safety, and broad functional group tolerance.[1][2][3]

Workflow for Route A

Route A Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Difluorination cluster_2 Step 3: Hydrolysis Start 6-Methyl-2-picoline Ester Ethyl (6-methylpyridin-2-yl)acetate Start->Ester Esterification DifluoroEster Ethyl difluoro(6-methylpyridin-2-yl)acetate Ester->DifluoroEster Selectfluor® FinalProduct This compound DifluoroEster->FinalProduct LiOH

Caption: Synthetic workflow for Route A.

Experimental Protocol: Route A

Step 1: Synthesis of Ethyl (6-methylpyridin-2-yl)acetate

This precursor is commercially available. However, a synthetic procedure is provided for completeness.

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 100 mL) and diisopropylamine (10.1 g, 100 mmol).

  • Base Addition: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M in hexanes, 40 mL, 100 mmol) dropwise, maintaining the internal temperature below -70 °C. Stir for 30 minutes at this temperature to form lithium diisopropylamide (LDA).

  • Precursor Addition: Add 6-methyl-2-picoline (9.31 g, 100 mmol) dropwise to the LDA solution. A deep red color should develop. Stir for 1 hour at -78 °C.

  • Ester Formation: Add diethyl carbonate (13.0 g, 110 mmol) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride (50 mL). Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl (6-methylpyridin-2-yl)acetate as a pale yellow oil.

Step 2: Synthesis of Ethyl difluoro(6-methylpyridin-2-yl)acetate

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl (6-methylpyridin-2-yl)acetate (1.79 g, 10 mmol) in anhydrous acetonitrile (40 mL).

  • Fluorinating Agent Addition: Add Selectfluor® (8.86 g, 25 mmol) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (approximately 82 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature and quench with water (50 mL). Extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (30 mL). Dry over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to yield ethyl difluoro(6-methylpyridin-2-yl)acetate.

Step 3: Synthesis of this compound

  • Hydrolysis: Dissolve the ethyl difluoro(6-methylpyridin-2-yl)acetate (2.15 g, 10 mmol) in a mixture of THF (20 mL) and water (10 mL). Add lithium hydroxide monohydrate (0.84 g, 20 mmol).

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Acidification: Once the reaction is complete, carefully acidify the mixture to pH 3-4 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound as a solid.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield
Ethyl (6-methylpyridin-2-yl)acetateC₁₀H₁₃NO₂179.2270-80%
Ethyl difluoro(6-methylpyridin-2-yl)acetateC₁₀H₁₁F₂NO₂215.2050-60%
This compoundC₈H₇F₂NO₂187.14>90%

Route B: Synthesis via Reformatsky Reaction

This classical organozinc-mediated reaction provides a reliable method for the construction of the difluoroacetic acid moiety. The key step involves the reaction of 2-acetyl-6-methylpyridine with a Reformatsky reagent generated from an ethyl halodifluoroacetate.[4][5][6][7] The resulting β-hydroxy ester is then dehydroxylated to yield the target compound.

Workflow for Route B

Route B Workflow cluster_0 Step 1: Reformatsky Reaction cluster_1 Step 2: Dehydroxylation cluster_2 Step 3: Hydrolysis Start 2-Acetyl-6-methylpyridine HydroxyEster Ethyl 2,2-difluoro-3-hydroxy-3-(6-methylpyridin-2-yl)butanoate Start->HydroxyEster Reagent Ethyl iododifluoroacetate + Zn Reagent->HydroxyEster DifluoroEster Ethyl difluoro(6-methylpyridin-2-yl)acetate HydroxyEster->DifluoroEster e.g., Barton-McCombie FinalProduct This compound DifluoroEster->FinalProduct LiOH

Caption: Synthetic workflow for Route B.

Experimental Protocol: Route B

Step 1: Synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-(6-methylpyridin-2-yl)butanoate

  • Zinc Activation: To a flame-dried 100 mL flask, add zinc dust (1.31 g, 20 mmol) and a crystal of iodine. Heat gently under vacuum until the iodine sublimes, then cool to room temperature and backfill with an inert gas.

  • Reaction Setup: Add anhydrous THF (20 mL). To this suspension, add a solution of 2-acetyl-6-methylpyridine (1.35 g, 10 mmol) and ethyl iododifluoroacetate (3.94 g, 15 mmol) in THF (10 mL) dropwise at room temperature.[8][9][10][11]

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the consumption of the ketone by TLC.

  • Work-up: Cool the reaction to 0 °C and quench by slow addition of saturated aqueous ammonium chloride (20 mL). Extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash chromatography to obtain the desired β-hydroxy ester.

Step 2: Dehydroxylation to Ethyl difluoro(6-methylpyridin-2-yl)acetate

A Barton-McCombie deoxygenation is a suitable method for this transformation.

  • Thioacylation: To a solution of the alcohol from the previous step (2.47 g, 10 mmol) in anhydrous dichloromethane (40 mL), add 4-(dimethylamino)pyridine (DMAP, 0.12 g, 1 mmol) and phenyl chlorothionoformate (1.73 g, 10 mmol). Stir at room temperature until the reaction is complete (TLC monitoring).

  • Radical Deoxygenation: Concentrate the reaction mixture. To the crude thioester, add anhydrous toluene (50 mL), tributyltin hydride (3.20 g, 11 mmol), and a catalytic amount of azobisisobutyronitrile (AIBN). Heat the mixture to 80 °C for 2-3 hours.

  • Work-up and Purification: Cool the reaction and concentrate. Purify by column chromatography to remove tin byproducts and isolate the deoxygenated product, ethyl difluoro(6-methylpyridin-2-yl)acetate.

Step 3: Hydrolysis to this compound

This step is identical to Step 3 in Route A.

Safety and Handling

  • Fluorinating Agents: Selectfluor® is an electrophilic fluorinating agent and a strong oxidant. Handle with care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Organometallic Reagents: n-Butyllithium is pyrophoric and reacts violently with water. Handle under an inert atmosphere using syringe techniques.

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the pyridine ring protons, the methyl group, and the acidic proton. The proton of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms.

  • ¹⁹F NMR: A doublet corresponding to the two equivalent fluorine atoms coupled to the adjacent proton.

  • ¹³C NMR: Signals for the pyridine carbons, the methyl carbon, the carboxylic acid carbon, and the difluoromethyl carbon (which will appear as a triplet).

  • Mass Spectrometry: To confirm the molecular weight of the product.

Conclusion

The two synthetic routes presented provide reliable and adaptable methods for the preparation of this compound. Route A is more direct if the corresponding pyridylacetic ester is available, while Route B offers a robust alternative from a different starting material. The choice of route will depend on the specific resources and expertise of the research laboratory. These protocols are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, agrochemical synthesis, and materials science.

References

  • ChemBK. 2-Acetyl-6-methylpyridine - Introduction. Available at: [Link]

  • ElectronicsAndBooks. Synthesis and Reactivity of 18F‑Labeled α,α-Difluoro-α-(aryloxy)acetic Acids. Available at: [Link]

  • Gouverneur, V. et al. Synthesis and Reactivity of 18F-Labeled α,α-Difluoro-α-(aryloxy)acetic Acids. Organic Letters.
  • Madani, A. et al. Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. MPG.PuRe.
  • Brown, J. M. et al. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two‐Electron Process.
  • Brown, J. M. et al. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process. PubMed.
  • Natural Micron Pharm Tech. 2-Acetyl-6-methylpyridine. Available at: [Link]

  • Liotta, C. L. et al.
  • Rogoza, A. V. et al. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI.
  • Honda, T. et al. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. Organic & Biomolecular Chemistry.
  • Wikipedia. 2-Acetylpyridine. Available at: [Link]

  • Wikipedia. Reformatsky reaction. Available at: [Link]

  • PubChem. 2-Acetyl-6-methylpyridine. Available at: [Link]

  • Organic Chemistry Portal. Reformatsky Reaction. Available at: [Link]

  • Guijarro, A. et al.

Sources

Applications of Difluoro(6-methylpyridin-2-yl)acetic Acid in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, present in over 7,000 existing therapeutic agents.[1] Its versatility in forming a multitude of interactions with biological targets, coupled with its favorable physicochemical properties, renders it a "privileged structure."[2] The strategic incorporation of fluorine atoms into such scaffolds has become a widely adopted strategy to modulate metabolic stability, binding affinity, and bioavailability.[3] Difluoro(6-methylpyridin-2-yl)acetic acid emerges as a compelling, albeit underexplored, building block at the intersection of these two powerful concepts. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the prospective applications and experimental protocols related to this unique chemical entity. While direct literature on the specific applications of this compound is nascent, this guide will extrapolate from structurally related compounds to illuminate its potential in various therapeutic areas and provide robust protocols for its synthesis and evaluation.

Core Applications in Medicinal Chemistry: Extrapolating from Bioisosteres and Analogs

The true potential of this compound can be best understood by examining the established biological activities of its structural relatives. The presence of the 6-methylpyridine core, combined with the difluoroacetic acid moiety, suggests several promising avenues for drug discovery.

Anti-inflammatory Agents: Targeting Cyclooxygenase (COX) Enzymes

A significant body of evidence points to the utility of methyl-substituted pyridine derivatives as key intermediates in the synthesis of potent and selective COX-2 inhibitors.[4][5] These enzymes are critical mediators of inflammation and pain. The structural isomer, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, is a well-established precursor to a class of COX-2 inhibitors.[5]

Rationale for Application: The this compound scaffold can be envisioned as a bioisosteric replacement for the core structures of known COX inhibitors. The difluoromethyl group can enhance binding to the active site of COX enzymes and improve metabolic stability, a common challenge in this class of drugs.

Proposed Research Workflow:

COX_Inhibitor_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Synth Synthesis of This compound Purify Purification & Spectroscopic Confirmation Synth->Purify Characterize COX1_Assay In vitro COX-1 Inhibition Assay Purify->COX1_Assay Test Compound COX2_Assay In vitro COX-2 Inhibition Assay Purify->COX2_Assay Test Compound Cell_Assay Cell-based Assay (e.g., PGE2 production) COX1_Assay->Cell_Assay Confirm in cells COX2_Assay->Cell_Assay Confirm in cells SAR Structure-Activity Relationship (SAR) Studies Cell_Assay->SAR Iterate Design ADME In vitro ADME/Tox Profiling SAR->ADME Optimize Properties

Caption: Workflow for the development of COX inhibitors.

Antiviral Therapeutics: Targeting HIV Integrase

Derivatives of pyridinyl acetic acid have been patented as inhibitors of HIV replication.[6] Specifically, these compounds have been designed to target the HIV integrase enzyme, which is essential for the integration of the viral DNA into the host genome.

Rationale for Application: The core structure of this compound provides a valuable starting point for the design of novel HIV integrase inhibitors. The difluoroacetic acid moiety can act as a key pharmacophore, engaging in crucial interactions within the enzyme's active site, while the 6-methylpyridine ring can be further functionalized to optimize binding and pharmacokinetic properties.

Agents for Neurological Disorders: Modulating Glutamate Receptors

The structurally related compound, (4-Fluoro-6-methoxypyridin-2-YL)acetic acid, has been identified as a precursor for therapeutic agents targeting neurological disorders through its interaction with glutamate receptors.[7]

Rationale for Application: This suggests that the pyridin-2-yl acetic acid scaffold can cross the blood-brain barrier and interact with central nervous system targets. The unique electronic properties conferred by the difluoromethyl group in this compound could lead to novel modulators of glutamate receptors or other neurological targets.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a proposed synthetic route based on established organometallic and fluorination chemistries.

Synthetic Scheme:

Synthesis_Scheme Start 2-Bromo-6-methylpyridine Starting Material Step1_reagents 1. n-BuLi, THF, -78 °C 2. Ethyl 2,2-difluoro-2-iodoacetate Intermediate Ethyl difluoro(6-methylpyridin-2-yl)acetate Intermediate Start->Intermediate Lithiation & Nucleophilic Acyl Substitution Step2_reagents LiOH, THF/H2O Product This compound Final Product Intermediate->Product Ester Hydrolysis

Caption: Proposed synthesis of the target compound.

Step-by-Step Procedure:

  • Lithiation of 2-Bromo-6-methylpyridine:

    • To a solution of 2-bromo-6-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the reaction mixture to -78 °C.

    • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at this temperature for 1 hour.

  • Nucleophilic Acyl Substitution:

    • To the freshly prepared lithiated pyridine solution, add a solution of ethyl 2,2-difluoro-2-iodoacetate (1.2 eq) in anhydrous THF dropwise at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain ethyl difluoro(6-methylpyridin-2-yl)acetate.

  • Ester Hydrolysis:

    • Dissolve the purified ethyl ester (1.0 eq) in a mixture of THF and water.

    • Add lithium hydroxide (2.0 eq) and stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, acidify the mixture to pH 3-4 with 1M HCl.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Causality Behind Experimental Choices:

  • n-Butyllithium at -78 °C: This strong base is used to deprotonate the most acidic proton on the pyridine ring, which is adjacent to the bromine atom, forming a highly reactive organolithium intermediate. The low temperature is crucial to prevent side reactions.

  • Ethyl 2,2-difluoro-2-iodoacetate: This electrophile introduces the difluoroacetate moiety. The iodo group is a good leaving group for the nucleophilic attack by the lithiated pyridine.

  • Lithium Hydroxide: A standard reagent for the saponification (hydrolysis) of esters to the corresponding carboxylic acids under mild conditions.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol provides a framework for evaluating the inhibitory activity of this compound against COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Test compound (this compound) dissolved in DMSO

  • Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well microplate and plate reader

Procedure:

  • Prepare a series of dilutions of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Add the diluted test compound or positive control to the wells. Include a vehicle control (DMSO only).

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37 °C for 5 minutes.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Presentation: Biological Activity of Structurally Related Compounds

As direct biological data for this compound is not yet published, the following table summarizes the activities of related pyridine derivatives to provide a benchmark for potential efficacy.

Compound ClassTargetKey Structural MoietyReported Activity
Pyridinyl SulfonamidesCOX-26-methylpyridin-3-ylPotent and selective inhibition of COX-2
Pyridinyl Acetic AcidsHIV IntegrasePyridin-3-yl acetic acidInhibition of HIV replication
Fluoro-methoxy PyridinesGlutamate Receptors4-Fluoro-6-methoxypyridin-2-ylPrecursor for CNS-active agents[7]
Pyridinyl PyrimidinesAnti-fibrotic2-(Pyridin-2-yl) pyrimidineIC50 values in the micromolar range against hepatic stellate cells[2]

Conclusion and Future Directions

This compound stands as a promising yet underutilized building block in medicinal chemistry. Based on the well-documented activities of structurally similar compounds, it holds significant potential for the development of novel therapeutics, particularly in the areas of inflammation, viral infections, and neurological disorders. The gem-difluoro motif is a proven strategy for enhancing the drug-like properties of lead compounds. The synthetic and screening protocols provided herein offer a robust starting point for researchers to explore the full potential of this intriguing molecule. Future research should focus on the synthesis of a library of derivatives based on this scaffold and their systematic evaluation in a panel of relevant biological assays to uncover novel therapeutic agents.

References

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Available at: [Link]

  • Drug Discovery with Privileged Building Blocks: Tactics in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • (PDF) Synthesis and evaluation of bioactivity of 6-imidazo[2,1-b][2][8]thiazine derivatives. ResearchGate. Available at: [Link]

  • WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. Google Patents.
  • Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. MDPI. Available at: [Link]

  • Process for preparing 1-( 6-methylpyridin-3-yl)-2-[4- (methylsulfonyl)phenyl]ethanone. Justia Patents. Available at: [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. PMC - NIH. Available at: [Link]

  • A review on the medicinal importance of pyridine derivatives. ResearchGate. Available at: [Link]

  • US10781212B2 - 2,6-diamino pyridine compounds. Google Patents.
  • 2-((Pyridin-2-yl)formamido)acetic acid | C8H8N2O3. PubChem. Available at: [Link]

  • Patent Application Publication (10) Pub. No.: US 2013/0012511 A1. Googleapis.com. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC - NIH. Available at: [Link]

  • Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • WO2017006260A1 - Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication. Google Patents.
  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]

  • Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

  • Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PubMed. Available at: [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Available at: [Link]

Sources

Use of Difluoro(6-methylpyridin-2-yl)acetic acid in kinase inhibitor development

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Application of Difluoro(6-methylpyridin-2-yl)acetic Acid in the Development of Potent Kinase Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Fluorinated Scaffolds in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has made them one of the most important families of drug targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for various cancers, with a focus on targeting specific genetic mutations that drive tumorigenesis.[2][3]

A key challenge in kinase inhibitor development is achieving high potency and selectivity while maintaining favorable pharmacokinetic properties. The incorporation of fluorine into drug candidates has become a powerful strategy in medicinal chemistry to modulate these properties.[4][5] The difluoromethyl group (CF₂H), in particular, is of significant interest. It can serve as a bioisostere for hydroxyl, thiol, or amine moieties and can participate in hydrogen bonding, enhancing binding affinity to the target protein.[5][6]

The this compound scaffold has emerged as a privileged structural motif in this context. Its unique combination of a difluoroacetic acid group and a substituted pyridine ring provides a versatile platform for designing potent and selective inhibitors. This document serves as a technical guide for researchers, providing an in-depth look at the application of this scaffold, focusing on its role in inhibiting the BRAF kinase, a key player in the MAPK signaling pathway. We will provide detailed protocols for evaluating inhibitors derived from this scaffold, from biochemical assays to cell-based validation.

The this compound Scaffold: Properties and Rationale for Use

The strategic advantage of the this compound scaffold lies in the unique physicochemical properties conferred by its constituent parts.

  • The Geminal Difluoro Group (CF₂): This group is a non-classical bioisostere for a carbonyl or sulfonyl group.[4] Its high electronegativity can significantly influence the pKa of adjacent protons and modulate the conformation of the molecule. Crucially, the gem-difluoro group is more metabolically stable than a corresponding methylene group and less lipophilic than a trifluoromethyl (CF₃) group, offering a balanced profile for drug design.[6][7]

  • The Pyridine Ring: The pyridine moiety is a common feature in many approved drugs.[8] It is a weak base and can engage in hydrogen bonding and π-stacking interactions within the kinase ATP-binding pocket. The 6-methyl substitution provides a specific vector for further chemical modification and can influence the molecule's orientation and binding affinity.

  • The Carboxylic Acid: The acid functionality provides a key interaction point and can be derivatized, for example, into amides, which are frequently used in kinase inhibitors to form critical hydrogen bonds with the hinge region of the kinase.

The synthesis of derivatives based on this scaffold typically involves coupling the carboxylic acid with various amines or utilizing advanced C-H functionalization techniques to modify the pyridine ring.[9][10]

Mechanism of Action: Targeting the BRAF V600E Mutant in the MAPK Pathway

A prominent application of inhibitors derived from the difluoromethyl-pyridine scaffold is the targeting of mutated BRAF kinase. The BRAF gene is a critical component of the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which regulates cell proliferation, differentiation, and survival.[2][11] Activating mutations in BRAF, most commonly the V600E mutation where valine is substituted by glutamic acid, lead to constitutive activation of the pathway, driving uncontrolled cell growth in cancers like melanoma, non-small cell lung cancer, and thyroid cancer.[12][13][14]

BRAF inhibitors are designed to bind to the ATP-binding site of the mutant B-Raf protein, blocking its kinase activity and preventing the phosphorylation of its downstream target, MEK.[2][15] This effectively shuts down the aberrant signaling cascade, leading to cell-cycle arrest and apoptosis in cancer cells.[16] The combination of BRAF inhibitors with MEK inhibitors has become a standard of care to overcome or delay the onset of resistance.[17][18]

Below is a diagram illustrating the MAPK signaling pathway and the point of intervention for a BRAF inhibitor.

MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates BRAF_mut BRAF V600E (Constitutively Active) RAS->BRAF_mut Activates MEK MEK1/2 BRAF_mut->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylates Proliferation Cell Proliferation, Survival, & Growth Transcription->Proliferation Regulates Inhibitor BRAF Inhibitor (e.g., from Difluoro- (6-methylpyridin-2-yl) acetic acid scaffold) Inhibitor->BRAF_mut

Caption: The MAPK signaling cascade initiated by BRAF V600E mutation.

Experimental Protocols: Evaluating Kinase Inhibitor Potency

This section provides validated, step-by-step protocols for determining the inhibitory activity of a compound derived from the this compound scaffold, hereafter referred to as "Compound X," against a target kinase like BRAF V600E.

The following diagram outlines the general experimental workflow for inhibitor characterization.

Experimental_Workflow cluster_0 Biochemical Assay cluster_1 Cell-Based Assay cluster_2 Data Analysis A 1. Prepare Serial Dilution of Compound X B 2. Pre-incubate Kinase (e.g., BRAF V600E) with Compound X A->B C 3. Initiate Reaction with ATP & Substrate B->C D 4. Detect Signal (e.g., Luminescence) C->D I 9. Plot Dose-Response Curve D->I E 5. Culture Cells (e.g., A375 Melanoma) F 6. Treat Cells with Compound X Dilutions E->F G 7. Incubate (e.g., 72h) F->G H 8. Assess Viability (e.g., MTT Assay) G->H H->I J 10. Calculate IC50 Value I->J

Caption: Workflow for biochemical and cell-based kinase inhibitor evaluation.

Protocol 1: In Vitro Biochemical Kinase Assay (Fluorescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of Compound X in a cell-free system.[19] The principle is to measure the amount of ADP produced from the kinase reaction, which is directly proportional to kinase activity.[20][21]

Causality: This assay directly measures the inhibitor's effect on the purified kinase enzyme's catalytic activity, independent of cellular factors like membrane permeability or efflux pumps. Pre-incubating the inhibitor with the kinase allows for equilibrium binding to be reached before the enzymatic reaction is initiated, ensuring an accurate potency measurement.

Materials:

  • Purified, active recombinant BRAF V600E kinase

  • Kinase substrate peptide

  • Adenosine 5'-triphosphate (ATP)

  • Compound X

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (or equivalent luminescence-based detection system)

  • White, opaque 384-well assay plates

  • Multichannel pipettor and plate reader with luminescence detection capability

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound X in 100% DMSO.

    • Perform a 10-point, 3-fold serial dilution in 100% DMSO to create a concentration range for testing.

    • Self-Validation: The final DMSO concentration in the assay must be kept constant across all wells (typically ≤ 1%) to avoid solvent-induced artifacts.[21]

  • Assay Plate Preparation:

    • Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate.

    • Controls are critical for data integrity:

      • 100% Activity Control (No Inhibitor): Add 1 µL of 100% DMSO.

      • 0% Activity Control (Background): Add 1 µL of 100% DMSO to wells that will not receive the kinase enzyme.

  • Kinase Reaction:

    • Prepare a master mix of BRAF V600E kinase in Kinase Assay Buffer. Add 5 µL of this mix to each well (except the 0% activity control wells).

    • Allow the plate to pre-incubate for 20 minutes at room temperature. This step allows Compound X to bind to the kinase.

    • Prepare a master mix of the kinase substrate and ATP in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mix to all wells.

    • Incubate the plate for 60 minutes at 30°C. This time should be within the linear range of the reaction, which should be determined during assay optimization.

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves two steps: adding an ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP, followed by adding a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Subtract the average signal from the 0% activity control wells (background) from all other wells.

    • Normalize the data by setting the average signal of the 100% activity control wells to 100% and calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[22]

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the ability of Compound X to inhibit the proliferation of cancer cells harboring the BRAF V600E mutation (e.g., A375 human melanoma cell line). The MTT assay measures the metabolic activity of cells, which correlates with the number of viable cells.[23]

Causality: This assay provides a more physiologically relevant measure of a compound's efficacy, as it accounts for cell permeability, target engagement in a complex cellular environment, and downstream effects on cell viability.[24]

Materials:

  • A375 cell line (or other relevant BRAF V600E mutant cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Compound X

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well clear-bottom cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 490-570 nm

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing A375 cells and adjust the cell density to 5 x 10⁴ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Self-Validation: Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2X serial dilution series of Compound X in complete culture medium from your 10 mM DMSO stock. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Compound X.

    • Controls are essential:

      • Vehicle Control: Treat cells with medium containing the same final concentration of DMSO used for the compound dilutions.

      • Positive Control: Use a known BRAF inhibitor (e.g., Vemurafenib) as a reference compound.

  • Incubation:

    • Incubate the plate for 72 hours in a CO₂ incubator. This duration is typically sufficient to observe significant effects on cell proliferation.

  • MTT Assay and Absorbance Reading:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[23]

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[23]

    • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).

    • Plot the percent viability versus the log of the inhibitor concentration and use non-linear regression analysis to calculate the IC₅₀ value.[25]

Data Presentation: Summarizing Inhibitor Potency

Quantitative data, such as IC₅₀ values, should be presented clearly for comparison. The table below shows hypothetical data for an inhibitor developed from the this compound scaffold compared to a known drug.

CompoundTarget KinaseBiochemical IC₅₀ (nM)Cell-Based IC₅₀ (nM) (A375 cells)
Compound X BRAF V600E8.545
Vemurafenib BRAF V600E31100
Compound X BRAF (Wild-Type)>1000>5000

Causality Insight: The difference between biochemical and cell-based IC₅₀ values is expected. A higher cell-based IC₅₀ can be due to factors like cell membrane permeability, protein binding in the culture medium, or cellular efflux mechanisms. The high IC₅₀ against wild-type BRAF indicates selectivity for the mutant kinase, which is a desirable attribute to minimize off-target effects.[26]

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of next-generation kinase inhibitors. Its unique electronic and structural properties facilitate potent and selective interactions within the kinase active site. As demonstrated with the BRAF V600E example, inhibitors derived from this scaffold can effectively shut down oncogenic signaling pathways. The robust biochemical and cell-based protocols provided in this guide offer a clear, validated framework for researchers to accurately profile the potency and efficacy of their novel compounds, thereby accelerating the journey from chemical synthesis to preclinical evaluation.

References

  • What are BRAF inhibitors and how do they work? (2024). Vertex AI Search.
  • Yen, T. T., et al. (2022). A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma. National Center for Biotechnology Information. [Link]

  • How Do Antineoplastic BRAF Kinase Inhibitor Work? Uses, Side Effects, Drug Names. (2021). RxList. [Link]

  • Mechanism Of Action | BRAFTOVI® (encorafenib) + MEKTOVI® (binimetinib). Pfizer. [Link]

  • McAlister, R. Mechanism of Action of BRAF and MEK Inhibitors. PharmacyLibrary. [Link]

  • Brose, M. S., et al. (2023). BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes That Could Affect Patient Outcome. MDPI. [Link]

  • Corcoran, R. B., et al. (2014). Molecular Pathways: Response and Resistance to BRAF and MEK Inhibitors in BRAFV600E Tumors. AACR Journals. [Link]

  • Holderfield, M., et al. (2011). BRAF V600E: Implications for Carcinogenesis and Molecular Therapy. AACR Journals. [Link]

  • Luke, J. J., et al. (2020). BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. National Center for Biotechnology Information. [Link]

  • BRAF V600E - Biomarker Consortium. OncLive. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • Modern approaches towards the synthesis of geminal difluoroalkyl groups. (2021). Royal Society of Chemistry. [Link]

  • Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. (2014). ACS Publications. [Link]

  • Pashko, M. O., et al. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2024). National Center for Biotechnology Information. [Link]

  • Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. [Link]

  • In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]

  • Synthesis of 2, 6-(substituded)pyridine derivatives using amide and imine groups. (2003). ResearchGate. [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). National Center for Biotechnology Information. [Link]

  • IC50 Determination. edX. [Link]

  • Applications of 2-Ethyl-3-hydroxy-6-methylpyridine in Synthesis. (2026). Medium. [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. National Center for Biotechnology Information. [Link]

  • Synthesis of 2-amino-6-methylpyridine. PrepChem.com. [Link]

  • Developments in the space of new MAPK pathway inhibitors for BRAF-mutant melanoma. (2019). Taylor & Francis Online. [Link]

  • Process for the preparation of 2-amino-alkylpyridines.
  • Subbiah, V., et al. (2020). Clinical Development of BRAF plus MEK Inhibitor Combinations. PubMed. [Link]

  • Clinical trials of BRAF inhibitors and BRAF + MeK inhibitors in metastatic melanoma. ResearchGate. [Link]

  • In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. (2022). MDPI. [Link]

  • Clinical Development of BRAF plus MEK Inhibitor Combinations. ResearchGate. [Link]

Sources

Application Notes & Protocols: Difluoro(6-methylpyridin-2-yl)acetic Acid as a Pivotal Building Block for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorine in Agrochemical Design

The introduction of fluorine-containing functional groups has become a cornerstone of modern agrochemical design, offering a powerful tool to modulate a molecule's physicochemical properties and biological activity. Among these, the difluoromethyl (CF2H) group holds a unique position. It acts as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl, thiol, or amino moieties, enhancing binding affinity to target proteins. Unlike the more electron-withdrawing trifluoromethyl group, the difluoromethyl group offers a more nuanced adjustment of a compound's metabolic stability, lipophilicity, and bioavailability. This fine-tuning is critical in developing potent and selective herbicides, fungicides, and insecticides.

This guide provides a comprehensive overview of the application of difluoro(6-methylpyridin-2-yl)acetic acid as a key building block in the synthesis of advanced agrochemicals, with a particular focus on the novel arylpicolinate herbicide, florpyrauxifen-benzyl. We will delve into the synthetic pathways, mode of action, and structure-activity relationships that underscore the significance of this versatile chemical intermediate.

The Rise of Arylpicolinate Herbicides: A New Paradigm in Weed Management

The arylpicolinate class of herbicides represents a significant advancement in the control of a wide spectrum of broadleaf weeds, sedges, and grasses, particularly in rice and aquatic systems. These synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants, ultimately resulting in their death. A prime example of this class is florpyrauxifen-benzyl (marketed as Rinskor™ active), which has demonstrated exceptional efficacy at low use rates.

The core structure of arylpicolinate herbicides, a 6-aryl-substituted picolinic acid, is crucial for their biological activity. The specific nature of the aryl group and the substituents on the pyridine ring play a pivotal role in determining the herbicide's spectrum of activity, crop selectivity, and environmental fate. The incorporation of a difluoromethyl group into the picolinic acid backbone, as seen in derivatives of this compound, is a key innovation in this field.

Mode of Action: A Molecular Perspective

Florpyrauxifen-benzyl, and other arylpicolinate herbicides, exert their phytotoxic effects by binding to specific auxin receptors in plants, primarily the F-box proteins known as TIR1/AFBs (Transport Inhibitor Response 1/Auxin-Signaling F-box). This binding event initiates a cascade of downstream signaling that leads to the degradation of Aux/IAA transcriptional repressors. The removal of these repressors unleashes the expression of auxin-responsive genes, resulting in a host of detrimental physiological effects, including:

  • Uncontrolled Cell Elongation and Division: Leading to epinastic growth, leaf and stem twisting, and overall distorted morphology.

  • Ethylene Biosynthesis: The herbicide stimulates the production of ethylene, a plant hormone associated with stress and senescence.

  • Abscisic Acid (ABA) Accumulation: Increased levels of ABA contribute to the overall stress response and eventual plant death.

  • Disruption of Phloem Transport: The herbicide interferes with the plant's ability to transport nutrients, leading to starvation of critical tissues.

The unique binding affinity of arylpicolinates for specific TIR1/AFB receptor isoforms is what differentiates them from older synthetic auxin herbicides and contributes to their improved weed control spectrum and crop safety profile.

Synthesis of this compound: A Detailed Protocol

The following protocol outlines a plausible and scientifically sound multi-step synthesis of this compound, based on established methodologies for the difluoromethylation of pyridine derivatives and subsequent functional group transformations.

Experimental Workflow: Synthesis of the Building Block

cluster_0 Step 1: Synthesis of 2-bromo-6-methylpyridine cluster_1 Step 2: Introduction of the Difluoroacetyl Group cluster_2 Step 3: Hydrolysis to the Carboxylic Acid A 2-Amino-6-methylpyridine B Sandmeyer Reaction (NaNO2, HBr) A->B C 2-Bromo-6-methylpyridine B->C D 2-Bromo-6-methylpyridine E Reformatsky-type Reaction (BrCF2COOEt, Zn) D->E F Ethyl difluoro(6-methylpyridin-2-yl)acetate E->F G Ethyl difluoro(6-methylpyridin-2-yl)acetate H Base Hydrolysis (LiOH, THF/H2O) G->H I This compound H->I cluster_0 Step 1: Esterification cluster_1 Step 2: Halogenation cluster_2 Step 3: Suzuki Coupling A This compound B Benzyl Alcohol, DCC, DMAP A->B C Benzyl difluoro(6-methylpyridin-2-yl)acetate B->C D Benzyl difluoro(6-methylpyridin-2-yl)acetate E N-Chlorosuccinimide (NCS) D->E F Benzyl 3-chloro-difluoro(6-methylpyridin-2-yl)acetate E->F G Benzyl 3-chloro-difluoro(6-methylpyridin-2-yl)acetate H Arylboronic acid, Pd catalyst, Base G->H I Florpyrauxifen-benzyl Analog H->I

Application Notes and Protocols for the Fluorination of 6-Methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated 6-Methylpyridines

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, dramatically influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Fluorinated pyridine scaffolds are prevalent in a multitude of pharmaceuticals and agrochemicals.[3] Specifically, 6-methylpyridine derivatives are common structural motifs, and the ability to selectively install a fluorine atom onto this ring system offers a powerful tool for late-stage functionalization in drug discovery programs. This allows researchers to rapidly generate analogues of lead compounds, fine-tuning their pharmacological profiles without the need for de novo synthesis.[4][5]

This guide provides an in-depth examination of contemporary methods for the fluorination of 6-methylpyridine derivatives, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights to ensure procedural success and safety. The protocols described herein are presented as self-validating systems, grounded in authoritative literature.

Strategic Approaches to Fluorination: Choosing the Right Tool for the Job

The optimal strategy for fluorinating a 6-methylpyridine derivative depends on several factors: the desired regiochemistry (i.e., the position of the fluorine atom), the electronic properties of the substrate, and the presence of other functional groups. Three primary strategies dominate the field:

  • Direct C-H Fluorination: This "late-stage" approach is highly sought after as it allows for the direct conversion of a C-H bond to a C-F bond, often on a complex molecule. The method developed by Hartwig and Fier using Silver(II) Fluoride (AgF₂) is a landmark in this area, offering exceptional regioselectivity for the position adjacent to the pyridine nitrogen.[6][7]

  • Electrophilic Fluorination: This method involves the reaction of an electron-rich pyridine (or a derivative that can be made electron-rich, such as an enolate) with an electrophilic fluorine source ("F+"). Reagents like Selectfluor® are widely used for this purpose.[8][9]

  • Nucleophilic Aromatic Substitution (SNAr): In this approach, a leaving group (such as a nitro or chloro group) on the pyridine ring is displaced by a nucleophilic fluoride source (e.g., CsF or KF).[10][11] This method is particularly effective when the pyridine ring is activated by electron-withdrawing groups.

The logical workflow for selecting a fluorination strategy is outlined below.

Fluorination Strategy Selection Start Start with 6-Methylpyridine Derivative Question1 Is the target 2-fluoro-6-methylpyridine? Start->Question1 Method1 Direct C-H Fluorination (e.g., AgF₂) Question1->Method1 Yes Question2 Is the pyridine ring electron-rich or can form an enolate? Question1->Question2 No Method2 Electrophilic Fluorination (e.g., Selectfluor®) Question2->Method2 Yes Question3 Does the pyridine have a good leaving group (e.g., -NO₂, -Cl) at the desired position? Question2->Question3 No Method3 Nucleophilic Aromatic Substitution (SₙAr) Question3->Method3 Yes End Synthesize Precursor Question3->End No

Caption: Decision workflow for selecting a fluorination strategy.

Protocol 1: Direct C-H Fluorination via Silver(II) Fluoride (Hartwig-Fier Method)

This method is arguably the most direct and powerful for synthesizing 2-fluoro-6-methylpyridine derivatives. It leverages the unique reactivity of AgF₂ to achieve high regioselectivity for the C-H bond adjacent to the ring nitrogen. The reaction is remarkably fast, often completing within an hour at ambient temperature.[6]

Causality and Mechanistic Insight

The reaction is believed to proceed through a pathway analogous to a classic amination reaction.[6] While the precise mechanism is complex, it involves AgF₂ acting as a potent oxidant and fluorine source. The exclusive selectivity for the C-2 position is a key advantage, driven by the directing effect of the pyridine nitrogen. This makes the method highly predictable and reliable for late-stage functionalization.[4][5]

Hartwig_Fier_Fluorination Substrate 6-Methylpyridine Derivative Reaction Stir at Room Temp ~90 minutes Substrate->Reaction Reagent AgF₂ (3.0 equiv) Anhydrous MeCN Reagent->Reaction Workup 1. Filter over Celite 2. Concentrate Filtrate Reaction->Workup Purification Column Chromatography (Heptane/EtOAc) Workup->Purification Product 2-Fluoro-6-methylpyridine Derivative Purification->Product

Caption: Experimental workflow for AgF₂-mediated C-H fluorination.

Detailed Step-by-Step Protocol

This protocol is adapted from the procedure published in Organic Syntheses by Fier and Hartwig.[4][12]

Materials:

  • Substituted 6-methylpyridine (1.0 equiv)

  • Silver(II) Fluoride (AgF₂) (3.0 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Celite®

  • Methyl tert-butyl ether (MTBE)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Chloride (NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Heptane and Ethyl Acetate (EtOAc) for chromatography

Equipment:

  • Oven-dried round-bottomed flask

  • Teflon-coated magnetic stir bar

  • Rubber septum and nitrogen inlet

  • Syringes and needles

  • Disposable filter funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottomed flask equipped with a magnetic stir bar, add the 6-methylpyridine derivative (e.g., 10.0 mmol, 1.0 equiv). Fit the flask with a rubber septum and purge with nitrogen.

  • Solvent Addition: Add anhydrous acetonitrile (sufficient to make a ~0.1 M solution, e.g., 100 mL) via syringe.

  • Reagent Addition: In a single portion, add Silver(II) Fluoride (AgF₂) (30.0 mmol, 3.0 equiv) to the stirred solution. (Safety Note: Weigh AgF₂ quickly in air and add immediately; it is moisture-sensitive and a strong oxidizer). [4][13]

  • Reaction: Stir the reaction mixture vigorously at ambient temperature (20-25 °C). The reaction is typically complete in 60-90 minutes. The black AgF₂ will be consumed, and a yellow precipitate of AgF will form.[4][5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup - Filtration: Upon completion, filter the reaction mixture through a pad of Celite, rinsing the flask and the filter cake with acetonitrile.

  • Workup - Concentration: Concentrate the light-yellow filtrate on a rotary evaporator to near dryness.

  • Workup - Extraction: Partition the residue between MTBE and 1M HCl. Remove the resulting silver salts by filtration. Separate the layers and wash the organic layer with saturated aqueous NaCl, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of heptane/ethyl acetate).

ParameterRecommended ConditionRationale / Notes
Reagent Silver(II) Fluoride (AgF₂)Commercially available, powerful reagent for C-H fluorination.[6]
Stoichiometry 3.0 equivalents of AgF₂Ensures complete conversion of the starting material.
Solvent Anhydrous Acetonitrile (MeCN)Crucial for reactivity; AgF₂ is highly sensitive to moisture.[4]
Temperature Ambient (20-25 °C)Mild conditions tolerate a wide range of functional groups.[6]
Reaction Time 60 - 90 minutesReaction is typically rapid. Monitor by TLC or LC-MS.
Troubleshooting
  • Low or No Conversion: The most common cause is moisture. Ensure all glassware is rigorously dried and use high-quality anhydrous solvent. The AgF₂ reagent should be a black, free-flowing powder; if it appears yellow or brown, it has likely decomposed and should be discarded.[4]

  • Formation of Byproducts: While the reaction is highly selective, complex substrates may yield minor byproducts. Adjusting the stoichiometry of AgF₂ or the reaction time may improve selectivity. Purification by chromatography is usually effective.

Alternative Strategies and Their Protocols

Strategy 2: Electrophilic Fluorination with Selectfluor®

This method is suitable when direct C-H fluorination is not desired or when targeting a different position on the ring, provided an appropriate nucleophilic precursor can be generated. For instance, fluorination of a 1,2-dihydropyridine intermediate can lead to fluorinated pyridines.[9]

Causality: Selectfluor® is an electrophilic ("F+") source.[14] It reacts with electron-rich centers. The challenge with pyridine itself is its electron-deficient nature. Therefore, this strategy often requires modification of the substrate to increase its nucleophilicity.

General Protocol Outline (Example: Fluorination of a Dihydropyridine Intermediate): [9]

  • Precursor Synthesis: Synthesize the corresponding 1,2-dihydropyridine derivative of the 6-methylpyridine substrate.

  • Reaction Setup: Dissolve the dihydropyridine in an appropriate solvent, such as acetonitrile, under an inert atmosphere (e.g., argon) and cool to 0 °C.

  • Reagent Addition: Slowly add a solution of Selectfluor® (typically 1.1-1.2 equivalents) in acetonitrile to the cooled reaction mixture.

  • Reaction: Allow the reaction to proceed at 0 °C to room temperature, monitoring by TLC.

  • Workup & Purification: Quench the reaction, perform an aqueous workup, extract with an organic solvent, and purify the resulting fluorinated product by column chromatography.

Strategy 3: Nucleophilic Aromatic Substitution (SNAr)

This classic method is ideal when a 6-methylpyridine derivative bearing a good leaving group (like -NO₂ or a halide) at the desired fluorination site is readily available.[10]

Causality: The SNAr mechanism involves the addition of a nucleophile (fluoride ion) to the aromatic ring, forming a negatively charged intermediate (Meisenheimer complex), followed by the elimination of the leaving group.[15] The reaction is facilitated by electron-withdrawing groups on the pyridine ring, which stabilize the intermediate. Fluoride is an excellent leaving group in the reverse reaction, but under anhydrous conditions with a suitable cation (like Cs⁺), the forward reaction is favorable.[10]

General Protocol Outline (Example: Fluoro-denitration): [10]

  • Reaction Setup: To a mixture of the nitro-6-methylpyridine derivative (1.0 equiv) and a fluoride source like Cesium Fluoride (CsF, ~5 equivalents) in a flask, add a dry, polar aprotic solvent such as DMSO or DMF under a nitrogen atmosphere.

  • Reaction: Heat the reaction mixture (e.g., to 120 °C) for 1-2 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture, add water, and extract the product with an organic solvent (e.g., EtOAc).

  • Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate. Purify the crude product by flash chromatography.

Safety and Handling

Working with fluorinating agents requires strict adherence to safety protocols. Always work in a well-ventilated chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

ReagentKey HazardsHandling and Storage Precautions
**Silver(II) Fluoride (AgF₂) **Strong Oxidizer, Corrosive, Water-Reactive, Air-SensitiveKeep away from combustible materials.[13] Reacts violently with water.[16] Handle under an inert atmosphere where possible. Weigh quickly and store in a desiccator.[4] Avoid contact with skin and eyes.[13][16]
Selectfluor® Oxidizer, Harmful if Swallowed, Causes Serious Eye DamageAvoid breathing dust. Wash skin thoroughly after handling.[17] Wear protective gloves, clothing, and eye protection.[17][18] Store in a cool, dry, well-ventilated place away from incompatible substances.[18]

Emergency Procedures:

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[13][16]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[13][16][17]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16][17]

Conclusion

The fluorination of 6-methylpyridine derivatives is a critical transformation in the synthesis of valuable compounds for the pharmaceutical and agrochemical industries. The direct C-H fluorination with AgF₂ offers a highly efficient and regioselective route to 2-fluoro-6-methylpyridine derivatives under mild conditions.[6] For other substitution patterns or when functional group compatibility is a concern, electrophilic fluorination with reagents like Selectfluor® or nucleophilic aromatic substitution provide robust and reliable alternatives. A thorough understanding of the underlying mechanisms and careful attention to experimental and safety protocols, as detailed in this guide, are paramount to achieving successful and reproducible outcomes in the laboratory.

References

  • 2-Fluoro-6-methylpyridine (97%). Amerigo Scientific. [Link]

  • Fier, P. S.; Hartwig, J. F. Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Org. Synth.2017 , 94, 46-53. [Link]

  • Fier, P. S.; Hartwig, J. F. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science2013 , 342 (6161), 956-60. [Link]

  • Fier, P.S.; Hartwig, J.F. Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. The Hartwig Group, University of California, Berkeley. [Link]

  • Fier, P. S.; Hartwig, J. F. ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. [Link]

  • Fier, P. S.; Hartwig, J. F. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. J. Am. Chem. Soc.2014 , 136 (28), 10139–10147. [Link]

  • Holt, J.; et al. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molbank2006 , 2006(3), M484. [Link]

  • Çelebi, M. H.; et al. Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement. Beilstein J. Org. Chem.2024 , 20, 1462-1469. [Link]

  • Selectfluor. Wikipedia. [Link]

  • Selectfluor. Common Organic Chemistry. [Link]

  • Fier, P. S.; Hartwig, J. F. Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. [Link]

  • Preparation method of fluoropyridine compounds.
  • The Significance of 2-Fluoro-6-methylpyridine in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of 2-amino-6-methylpyridine. PrepChem.com. [Link]

  • Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal. [Link]

  • Pikun, N. V.; et al. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules2020 , 25(14), 3143. [Link]

  • Wang, G.; et al. Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Green Chem.2018 , 20, 4493-4498. [Link]

  • Richardson, P. Fluorination methods for drug discovery and development. Expert Opin Drug Discov.2016 , 11(10), 983-99. [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. [Link]

  • Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]

  • Ball, N. D.; et al. Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride. J. Am. Chem. Soc.2012 , 134(33), 13575-13578. [Link]

  • Jamieson, C. S.; et al. Concerted Nucleophilic Aromatic Substitutions. J. Am. Chem. Soc.2021 , 143(1), 425-433. [Link]

  • Fluorination methods in drug discovery. R Discovery. [Link]

  • Postigo, A. Fluorination methods in drug discovery. Org. Biomol. Chem.2016 , 14, 8398-8427. [Link]

Sources

Application Notes and Protocols for Difluoro(6-methylpyridin-2-yl)acetic acid in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Extensive investigation of the scientific literature and patent databases reveals that specific applications and detailed experimental protocols for Difluoro(6-methylpyridin-2-yl)acetic acid in material science are not yet publicly documented. This compound is commercially available and categorized as a potential building block for materials such as Metal-Organic Frameworks (MOFs) and Organic Light-Emitting Diodes (OLEDs), suggesting its promise in these fields.

The following application notes and protocols are therefore presented as a scientifically-grounded guide based on established principles for structurally related pyridine carboxylic acid ligands. These are intended to serve as a starting point for researchers and will require substantial optimization and characterization for this specific molecule.

Introduction to this compound

This compound is a fluorinated pyridine carboxylic acid derivative. Its molecular structure offers several key features for the design of advanced materials:

  • Coordination Sites: The pyridine nitrogen and the carboxylate group provide two potential coordination sites for metal ions, making it a suitable candidate for the construction of coordination polymers and Metal-Organic Frameworks (MOFs).

  • Fluorine Substitution: The presence of two fluorine atoms on the α-carbon of the acetic acid moiety can significantly influence the electronic properties, acidity, and intermolecular interactions of the molecule. This can lead to materials with enhanced thermal stability, modified luminescent properties, and unique host-guest interactions.

  • Methyl Group: The methyl group at the 6-position of the pyridine ring can impact the steric environment around the coordination sites, potentially influencing the resulting framework topology and pore dimensions in MOFs.

Compound Name CAS Number Molecular Formula Molecular Weight
This compound1215353-13-1C₈H₇F₂NO₂187.14 g/mol

Potential Application: As a Linker in Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound makes it an attractive candidate for the synthesis of novel MOFs. The pyridine and carboxylate groups can coordinate to metal centers, forming extended, porous crystalline structures. The fluorine atoms can enhance the framework's stability and potentially tune its affinity for specific guest molecules.

Hypothetical Protocol for the Solvothermal Synthesis of a Zinc-based MOF

This protocol is a general guideline and will require optimization of parameters such as temperature, reaction time, and solvent composition.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Glass vials (20 mL) with Teflon-lined caps

Procedure:

  • In a 20 mL glass vial, dissolve 0.05 mmol of this compound in 5 mL of DMF.

  • In a separate vial, dissolve 0.05 mmol of Zinc nitrate hexahydrate in 5 mL of ethanol.

  • Combine the two solutions in the first vial.

  • Cap the vial tightly and place it in a programmable oven.

  • Heat the vial to 100 °C at a rate of 5 °C/min and hold at this temperature for 24 hours.

  • Cool the oven to room temperature at a rate of 5 °C/min.

  • Colorless crystals suitable for single-crystal X-ray diffraction may be formed.

  • Collect the crystals by decanting the mother liquor.

  • Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

  • Dry the crystals under vacuum at room temperature.

Causality Behind Experimental Choices:

  • Solvothermal Synthesis: This method is widely used for MOF synthesis as it allows for the crystallization of thermodynamically stable phases that may not be accessible at room temperature.

  • DMF/Ethanol Solvent System: DMF is a common solvent for dissolving organic linkers, while ethanol can help to solubilize the metal salt and modulate the crystal growth. The ratio of solvents is a critical parameter for optimization.

  • Zinc Nitrate: Zinc(II) is a versatile metal ion for MOF synthesis, often forming stable frameworks with diverse topologies.

Self-Validating System:

The success of the synthesis will be validated through characterization of the product.

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material.

  • Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure, including the coordination environment of the metal, the framework topology, and the pore dimensions.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and identify the temperature at which the framework decomposes.

  • Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the porosity and surface area of the material.

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Characterization Ligand Dissolve Ligand in DMF Mix Combine Solutions Ligand->Mix Metal Dissolve Metal Salt in Ethanol Metal->Mix Heat Solvothermal Reaction (100 °C, 24h) Mix->Heat Wash Wash Crystals Heat->Wash Dry Dry under Vacuum Wash->Dry Characterize Characterize (PXRD, TGA, etc.) Dry->Characterize

Caption: Workflow for the hypothetical solvothermal synthesis of a MOF.

Potential Application: As a Component in Organic Light-Emitting Diodes (OLEDs)

Fluorinated pyridine derivatives can be used in OLEDs as host materials, electron-transporting materials, or as ligands in phosphorescent emitters. The difluoromethylpyridine moiety in this compound could be incorporated into larger molecules designed for these applications. For instance, it could be used as a precursor to synthesize a ligand for a thermally activated delayed fluorescence (TADF) emitter.

Conceptual Workflow for the Synthesis of a Luminescent Metal Complex

This workflow outlines the general steps to synthesize an iridium(III) complex, a common type of phosphorescent emitter in OLEDs, using a ligand derived from this compound.

Step 1: Ligand Synthesis

The carboxylic acid group of this compound would first need to be converted into a different functional group to enable its incorporation into a bidentate or tridentate ligand suitable for complexing with a metal like iridium. This would involve standard organic synthesis procedures.

Step 2: Complexation

Materials:

  • Synthesized ligand

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • 2-ethoxyethanol

  • Water

  • Argon atmosphere

Procedure:

  • Combine the synthesized ligand (2.5 equivalents) and Iridium(III) chloride hydrate (1 equivalent) in a mixture of 2-ethoxyethanol and water (3:1 v/v).

  • Degas the mixture with argon for 30 minutes.

  • Heat the reaction mixture to reflux under an argon atmosphere for 24 hours.

  • Cool the mixture to room temperature.

  • Add water to precipitate the crude product.

  • Collect the precipitate by filtration and wash with water and then a non-polar solvent like hexane.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Iridium(III): Iridium complexes are widely used in OLEDs due to their high phosphorescence quantum yields and tunable emission colors.

  • 2-ethoxyethanol: A high-boiling point solvent suitable for this type of complexation reaction which often requires elevated temperatures.

  • Argon Atmosphere: To prevent oxidation of the reactants and the resulting complex.

Self-Validating System:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the synthesized complex.

  • Mass Spectrometry: To verify the molecular weight of the complex.

  • UV-Vis Absorption and Photoluminescence Spectroscopy: To characterize the photophysical properties of the complex, including its absorption and emission wavelengths and quantum yield.

  • Cyclic Voltammetry: To determine the HOMO and LUMO energy levels, which are crucial for designing efficient OLED devices.

OLED_Emitter_Synthesis A This compound B Ligand Synthesis (Functional Group Transformation) A->B C Purified Ligand B->C D Complexation with IrCl₃ C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS, PL, CV) E->F

Caption: Conceptual workflow for synthesizing an OLED emitter.

Conclusion

While direct, published applications of this compound in material science are currently unavailable, its chemical structure suggests significant potential. The hypothetical protocols and workflows presented here, based on established chemical principles for analogous compounds, provide a solid foundation for researchers to begin exploring its use in the development of novel Metal-Organic Frameworks and luminescent materials for OLEDs. Rigorous experimental work will be necessary to validate and optimize these starting points.

References

Due to the lack of specific literature for the target compound, the following references provide background on the general methodologies cited.

  • Furukawa, H., Cordova, K. E., O'Keeffe, M., & Yaghi, O. M. (2013). The Chemistry and Applications of Metal-Organic Frameworks. Science, 341(6149), 1230444. [Link]

  • Karmakar, A., Illesinghe, D. & Desai, A. V., et al. (2016). Synthesis and characterization of metal organic frameworks (MOFs) and their applications in adsorption. Reviews in Chemical Engineering, 32(3), pp. 237-272. [Link]

  • Adachi, C., Baldo, M. A., Thompson, M. E., & Forrest, S. R. (2001). Nearly 100% internal phosphorescence efficiency in an organic light-emitting device. Journal of Applied Physics, 90(10), 5048-5051. [Link]

  • Uoyama, H., Goushi, K., Shizu, K., Nomura, H., & Adachi, C. (2012). Highly efficient organic light-emitting diodes from delayed fluorescence. Nature, 492(7428), 234-238. [Link]

  • Zhou, G., & Wong, W. Y. (2011). New design tactics in OLEDs using functionalized 2-phenylpyridine-type cyclometalates of iridium (III) and platinum (II). Chemistry–An Asian Journal, 6(7), 1706-1727. [Link]

Application Notes and Protocols for the Preparation of Difluoro(6-methylpyridin-2-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of fluorine-containing motifs is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] The difluoromethyl group (-CF₂H), in particular, is of significant interest as it can serve as a bioisosteric replacement for hydroxyl or thiol groups, enhance metabolic stability, and improve membrane permeability.[3] This document provides a comprehensive guide for researchers on the synthesis of the key building block, Difluoro(6-methylpyridin-2-yl)acetic acid, and the subsequent preparation of its principal derivatives, including esters and amides. The protocols herein are designed to be robust and reproducible, with detailed explanations of the underlying chemical principles and experimental considerations to ensure successful implementation in a drug discovery or chemical biology laboratory.

Introduction: The Strategic Value of the Difluoromethyl-Pyridine Scaffold

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. When combined with a difluoromethyl group, the resulting structure offers a unique combination of properties. The electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of the α-proton and the carboxylic acid, influencing binding interactions and solubility. Furthermore, strategic placement of a difluoromethyl group can block sites of metabolic oxidation, a common strategy for enhancing the half-life of drug candidates.[1][4]

Difluoromethyl pyridines have gained substantial attention for their potential applications in both medicinal and agricultural chemistry.[5] The ability to readily access derivatives of a core structure like this compound is therefore critical for constructing compound libraries for structure-activity relationship (SAR) studies. This guide details the necessary synthetic methodologies to empower researchers in this endeavor.

Synthesis of the Core Intermediate: this compound

A robust synthesis of the parent carboxylic acid is the essential first step. While multiple routes to α,α-difluoroacetic acids exist, a practical approach involves the fluorination of a suitable precursor derived from 2-acetyl-6-methylpyridine. The following protocol is a representative strategy based on established chemical transformations.

Proposed Synthetic Pathway

The multi-step synthesis begins with a commercially available starting material and proceeds through a keto-ester intermediate, which is then subjected to electrophilic fluorination.

G A 2-Acetyl-6-methylpyridine B Ethyl (6-methylpyridin-2-yl)glyoxylate A->B  1. SeO₂ Oxidation C Ethyl difluoro(6-methylpyridin-2-yl)acetate B->C  2. Electrophilic Fluorination (e.g., Deoxo-Fluor®) D This compound C->D  3. Saponification (LiOH or NaOH)

Figure 1: Proposed workflow for the synthesis of the parent acid.

Detailed Experimental Protocol

Protocol 1: Synthesis of this compound

  • Step 1: Oxidation to Ethyl (6-methylpyridin-2-yl)glyoxylate

    • To a solution of 2-acetyl-6-methylpyridine (1.0 eq) in dioxane, add selenium dioxide (SeO₂, 1.1 eq).

    • Reflux the mixture for 16-24 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and filter off the black selenium precipitate through a pad of Celite.

    • Concentrate the filtrate under reduced pressure. The crude keto-aldehyde is taken to the next step.

    • Dissolve the crude intermediate in ethanol (EtOH) and cool to 0 °C.

    • Bubble SO₂ gas through the solution for 10 minutes, followed by the slow addition of cyanogen bromide (CNBr, 1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate (3x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude keto-ester, which can be purified by column chromatography (Silica gel, Hexanes:EtOAc gradient).

  • Step 2: Difluorination of the Keto-Ester

    • Caution: This reaction should be performed in a fume hood by trained personnel using appropriate personal protective equipment. Fluorinating agents are hazardous.

    • To a solution of ethyl (6-methylpyridin-2-yl)glyoxylate (1.0 eq) in a fluorinated solvent (e.g., HF-pyridine) or dichloromethane (DCM) in a fluoropolymer reaction vessel, add Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride, 2.5 eq) dropwise at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 24-48 hours. Monitor progress by ¹⁹F NMR or LC-MS.

    • Carefully quench the reaction by pouring it into a cooled, stirred, saturated aqueous solution of NaHCO₃.

    • Extract the product with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude ethyl difluoro(6-methylpyridin-2-yl)acetate by column chromatography (Silica gel, Hexanes:EtOAc gradient).

  • Step 3: Saponification to the Carboxylic Acid

    • Dissolve the purified ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (LiOH, 1.5 eq) or sodium hydroxide (NaOH, 1.5 eq) and stir at room temperature for 2-4 hours.

    • Monitor the hydrolysis by TLC or LC-MS.

    • Once complete, acidify the reaction mixture to pH ~3-4 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Preparation of Key Derivatives

The carboxylic acid functional group is a versatile handle for derivatization. The most common modifications in medicinal chemistry involve the formation of esters and amides to probe interactions with biological targets and modulate physicochemical properties.

Ester Derivatives via Fischer Esterification

Esterification is a fundamental transformation used to mask the polarity of a carboxylic acid, which can improve cell permeability.

Protocol 2: Synthesis of Methyl Difluoro(6-methylpyridin-2-yl)acetate

  • Suspend this compound (1.0 eq) in methanol (MeOH, ~0.1 M concentration).

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) dropwise.

  • Heat the mixture to reflux (approx. 65 °C) and stir for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by silica gel column chromatography to yield the desired methyl ester.

ParameterConditionRationale
Acid Catalyst H₂SO₄ (catalytic)Protonates the carbonyl oxygen, making the carbon more electrophilic for nucleophilic attack by the alcohol.
Solvent/Reagent Methanol (in excess)Acts as both the solvent and the nucleophile, driving the equilibrium towards the product side (Le Châtelier's principle).
Temperature RefluxProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Workup NeutralizationRemoves the acid catalyst and any unreacted carboxylic acid, facilitating extraction of the neutral ester product.
Table 1: Key Parameters for Fischer Esterification.
Amide Derivatives via Coupling Reagents

Amide bond formation is arguably the most utilized reaction in medicinal chemistry.[6] Direct condensation of a carboxylic acid and an amine is generally not feasible and requires activation of the acid. Modern coupling reagents provide a mild and efficient means to form an active ester intermediate in situ, which then readily reacts with an amine.

G cluster_0 Activation Step cluster_1 Coupling Step Acid R-COOH ActiveEster Activated Intermediate (e.g., OAt/OBt Ester) Acid->ActiveEster Reagent Coupling Reagent (e.g., HATU, HBTU) Reagent->ActiveEster Amide Amide Product R-CO-NH-R' ActiveEster->Amide Amine R'-NH₂ Amine->Amide

Figure 2: General workflow for amide coupling reactions.

Protocol 3: General Procedure for Amide Coupling

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Add the coupling reagent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with ethyl acetate or DCM.

  • Wash the combined organic layers sequentially with 5% aqueous citric acid (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final amide.

ParameterReagent/ConditionRationale
Coupling Reagent HATU, HBTU, EDC/HOBtConverts the carboxylic acid into a highly reactive acyl-pyridinium or active ester intermediate, susceptible to nucleophilic attack.[7]
Base DIPEA, TriethylamineScavenges the acid (e.g., HCl or H-OAt) generated during the activation step, preventing protonation of the amine nucleophile.
Solvent DMF, DCM (anhydrous)Aprotic solvents that solubilize the reactants without interfering with the reaction. Water must be excluded as it can hydrolyze the active intermediate.
Workup Aqueous WashesSystematically removes unreacted starting materials, coupling byproducts, and the base to simplify final purification.
Table 2: Key Parameters for Amide Coupling Reactions.

Conclusion

This application note provides a detailed framework for the synthesis of this compound and its conversion into valuable ester and amide derivatives. The protocols are grounded in established chemical principles and are designed for practical application in a research setting. By leveraging these methods, scientists and drug development professionals can efficiently generate novel analogues for biological screening, accelerating the discovery of new therapeutic agents. Careful execution, monitoring, and purification are paramount to achieving high-quality results.

References

  • Gouverneur, V., et al. (2017). Synthesis and Reactivity of 18F-Labeled α,α-Difluoro-α-(aryloxy)acetic Acids. Organic Letters, 19(3), 568–571. [Link]

  • PubMed. (2017). Synthesis and Reactivity of 18F-Labeled α,α-Difluoro-α-(aryloxy)acetic Acids. Org Lett. [Link]

  • ElectronicsAndBooks. (2017). Synthesis and Reactivity of 18F‑Labeled α,α-Difluoro-α-(aryloxy)acetic Acids. [Link]

  • Xu, P., Wang, Z., Guo, S., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. [Link]

  • Creative Biolabs. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. [Link]

  • ResearchGate. (2017). Synthesis and Reactivity of (18)F-Labeled α,α-Difluoro-α-(aryloxy)acetic Acids | Request PDF. [Link]

  • Rozen, S. (2005). A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF3. Accounts of Chemical Research. [Link]

  • Zanardi, I., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Filyakova, V. I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin. [Link]

  • Ogawa, N., et al. (2007). Synthesis and structure–activity relationships of amide derivatives of (4,4-difluoro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-ylidene)acetic acid as vasopressin V2 receptor agonists. Bioorganic & Medicinal Chemistry. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Google Patents. (2014). US9120740B2 - Method for preparing difluoroacetic acid.
  • Zhang, Z., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules. [Link]

  • Luxembourg Bio Technologies. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

  • Google Patents. (2015).
  • Technical Disclosure Commons. (2022). Processes For The Preparation of ({(12aR)-12-[(11S)-7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[5][8]oxazino[3,4-c]pyrido[2,1-f][5][8][9]triazin-7-yl}oxy)methyl methyl carbonate. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • IAPC. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. [Link]

Sources

Application Notes and Protocols: Investigating Difluoro(6-methylpyridin-2-yl)acetic acid for Neurological Disorders

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Neurological disorders represent a significant and growing global health challenge, characterized by a complex interplay of genetic and environmental factors that lead to progressive neuronal dysfunction and loss. The therapeutic landscape for these conditions remains challenging, necessitating the exploration of novel chemical entities with the potential to modulate key pathological processes such as neuroinflammation and excitotoxicity. Difluoro(6-methylpyridin-2-yl)acetic acid is a fluorinated pyridine derivative that, based on the pharmacology of structurally related molecules, presents a compelling starting point for investigation. Analogs have shown potential as anti-inflammatory agents by inhibiting cyclooxygenase (COX) and microsomal prostaglandin E synthase-1 (mPGES-1), as well as modulators of neurotransmission through interactions with metabotropic glutamate receptors.[1] This guide provides a comprehensive framework for the initial preclinical evaluation of this compound as a potential therapeutic agent for neurological disorders.

These application notes are designed to provide researchers, scientists, and drug development professionals with a structured, in-depth technical guide for the systematic investigation of this compound. The protocols outlined herein are intended to be a starting point, adaptable to specific research questions and laboratory capabilities.

Hypothesized Mechanisms of Action

Given the limited direct literature on this compound, we propose two primary, non-mutually exclusive hypotheses for its potential neurotherapeutic effects, based on the activity of analogous structures. These hypotheses will form the basis of the suggested experimental workflows.

  • Anti-Neuroinflammatory Activity: The presence of the difluoroacetic acid moiety suggests potential inhibitory activity against enzymes in the prostaglandin synthesis pathway, such as COX or mPGES-1. Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases, and its attenuation is a major therapeutic goal.

  • Modulation of Glutamatergic Neurotransmission: Structurally similar compounds have been suggested to act as allosteric modulators of metabotropic glutamate receptors.[1] Dysregulation of glutamate signaling is a central mechanism in excitotoxicity, a common pathway of neuronal death in various neurological disorders.

The following experimental plan is designed to rigorously test these hypotheses.

Experimental Workflow for Investigating this compound

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Proof of Concept A Compound Preparation and QC B Neuroinflammation Assays (BV-2 Microglia) A->B C Neuroprotection Assays (SH-SY5Y Neuronal Cells) A->C D Electrophysiology (Primary Neuronal Cultures) A->D B->C Assess direct neuroprotective effects vs. anti-inflammatory mediated protection C->D Investigate functional neuronal rescue E Animal Model Selection (e.g., LPS-induced Neuroinflammation) D->E Validate in vitro findings in a whole organism model F Pharmacokinetic Profiling E->F G Behavioral Assessments F->G H Post-mortem Tissue Analysis (Immunohistochemistry, Cytokine Profiling) G->H

Caption: Proposed experimental workflow for the preclinical evaluation of this compound.

Part 1: In Vitro Assessment of Anti-Neuroinflammatory and Neuroprotective Properties

The initial phase of investigation focuses on cell-based assays to determine the compound's direct effects on key cell types involved in neurological disorders, namely microglia and neurons.

Protocol 1: Assessment of Anti-Neuroinflammatory Activity in Microglial Cells

This protocol outlines a general workflow for screening this compound for its ability to suppress inflammatory responses in a microglial cell line (e.g., BV-2).[2]

Objective: To determine if this compound can reduce the production of pro-inflammatory mediators in activated microglia.

Materials:

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed BV-2 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a non-stimulated control group.

  • Nitric Oxide Measurement: After 24 hours, collect the cell culture supernatant. Measure the concentration of nitrite, a stable product of NO, using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement: Use the collected supernatant to measure the levels of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's protocols.

  • Cell Viability Assessment: After collecting the supernatant, assess the viability of the remaining cells using an MTT or PrestoBlue assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Data Analysis:

  • Normalize the NO, TNF-α, and IL-6 levels to the vehicle-treated, LPS-stimulated control group.

  • Calculate the IC50 value for the inhibition of each inflammatory mediator.

  • Present cell viability data as a percentage of the vehicle-treated control.

Parameter LPS-Stimulated Control Compound (1 µM) Compound (10 µM) Compound (50 µM)
NO Production (µM) Example: 50 ± 5Hypothetical DataHypothetical DataHypothetical Data
TNF-α (pg/mL) Example: 1200 ± 150Hypothetical DataHypothetical DataHypothetical Data
IL-6 (pg/mL) Example: 800 ± 100Hypothetical DataHypothetical DataHypothetical Data
Cell Viability (%) 100%Hypothetical DataHypothetical DataHypothetical Data

Table 1: Hypothetical data summary for the in vitro anti-neuroinflammatory assay.

Protocol 2: Evaluation of Neuroprotective Effects Against Oxidative Stress

This protocol uses a human neuroblastoma cell line (e.g., SH-SY5Y) to assess the potential of this compound to protect neurons from a common insult relevant to neurodegeneration.[3]

Objective: To determine if this compound can protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Retinoic acid (for differentiation)

  • Hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA) as an oxidative stressor

  • This compound

  • Cell viability assay kit (e.g., MTT or LDH release)

  • Fluorescent probes for reactive oxygen species (ROS) (e.g., DCFDA)

Procedure:

  • Neuronal Differentiation: Seed SH-SY5Y cells and differentiate them into a more mature neuronal phenotype by treating with retinoic acid (10 µM) for 5-7 days.

  • Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to an oxidative stressor (e.g., 100 µM H2O2 for 4 hours).

  • Cell Viability Assessment: Measure cell viability using an MTT assay or quantify cell death by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • ROS Measurement: In a parallel set of experiments, pre-treat cells with the compound, expose them to the oxidative stressor, and then measure intracellular ROS levels using a fluorescent probe like DCFDA and a plate reader or fluorescence microscope.

Data Analysis:

  • Express cell viability as a percentage of the control (no oxidative stressor).

  • Calculate the EC50 value for the neuroprotective effect.

  • Quantify the reduction in ROS levels compared to the vehicle-treated, stressor-exposed group.

G cluster_0 Neuroinflammatory Cascade LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines NO Nitric Oxide (NO) NFkB->NO Compound Difluoro(6-methylpyridin-2-yl) acetic acid Target Hypothesized Target (e.g., COX, mPGES-1) Compound->Target Target->NFkB Inhibits

Caption: Hypothesized anti-neuroinflammatory signaling pathway.

Part 2: Electrophysiological Assessment of Neuronal Function

Electrophysiology is crucial for understanding how a compound affects the fundamental properties of neurons.[4][5][6][7] Patch-clamp techniques can be used to study the activity of ion channels, which are major targets in neurological diseases.[5]

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

Objective: To investigate the effects of this compound on synaptic transmission and neuronal excitability in primary hippocampal or cortical neurons.

Materials:

  • Primary neuronal cultures (e.g., from E18 rat embryos)

  • Neurobasal medium and B27 supplement

  • Recording chamber and perfusion system

  • Patch-clamp amplifier and data acquisition system

  • Glass micropipettes

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution

  • This compound

Procedure:

  • Cell Culture: Prepare and culture primary hippocampal or cortical neurons on glass coverslips.

  • Recording Setup: Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF.

  • Patch-Clamp Recording:

    • Synaptic Transmission: Obtain whole-cell voltage-clamp recordings from a neuron. Hold the membrane potential at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs). Perfuse the compound at various concentrations and observe any changes in the frequency or amplitude of sEPSCs.

    • Neuronal Excitability: In current-clamp mode, inject depolarizing current steps to elicit action potentials. Apply the compound and assess changes in the number of action potentials fired, resting membrane potential, and action potential threshold.[6]

  • Data Analysis:

    • Use software like Clampfit to analyze sEPSC frequency and amplitude.

    • Plot current-frequency (I-F) curves to assess changes in neuronal excitability.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed effects.

Part 3: In Vivo Evaluation in an Animal Model of Neuroinflammation

In vivo studies are essential to validate in vitro findings and assess the therapeutic potential of a compound in a whole organism.[8][9][10] An acute neuroinflammation model induced by lipopolysaccharide (LPS) is a well-established and reproducible model.

Protocol 4: LPS-Induced Neuroinflammation in Mice

Objective: To evaluate the efficacy of this compound in reducing neuroinflammation and associated behavioral deficits in an in vivo model.

Materials:

  • C57BL/6 mice

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Vehicle for compound administration (e.g., saline with 5% DMSO)

  • Behavioral testing apparatus (e.g., open field, elevated plus maze)

  • Reagents for immunohistochemistry and cytokine analysis

Procedure:

  • Animal Groups: Divide mice into four groups:

    • Vehicle + Saline

    • Vehicle + LPS

    • Compound + LPS

    • Compound + Saline

  • Compound Administration: Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose for a set number of days before LPS challenge.

  • LPS Challenge: Induce neuroinflammation by a single intraperitoneal injection of LPS (e.g., 1 mg/kg).

  • Behavioral Testing: 24 hours after LPS injection, perform behavioral tests to assess sickness behavior, anxiety, and locomotor activity (e.g., open field test, elevated plus maze).

  • Tissue Collection and Analysis:

    • Following behavioral testing, euthanize the animals and collect brain tissue.

    • Homogenize one hemisphere to measure cytokine levels (TNF-α, IL-6, IL-1β) using ELISA or a multiplex assay.[11]

    • Fix the other hemisphere for immunohistochemical analysis of microglial activation (Iba1) and astrocyte reactivity (GFAP).

Data Analysis:

  • Analyze behavioral data using appropriate statistical tests (e.g., ANOVA).

  • Compare cytokine levels and glial activation markers between the different treatment groups.

Parameter Vehicle + Saline Vehicle + LPS Compound + LPS
Time in Center (Open Field) Example: 45 ± 5 sHypothetical DataHypothetical Data
Brain TNF-α (pg/mg tissue) Example: 50 ± 10Hypothetical DataHypothetical Data
Iba1 Immunoreactivity (% area) Example: 5 ± 1%Hypothetical DataHypothetical Data

Table 2: Hypothetical data summary for the in vivo neuroinflammation study.

Conclusion

This document provides a comprehensive, albeit initial, roadmap for the preclinical investigation of this compound for the treatment of neurological disorders. The proposed workflow, from in vitro characterization to in vivo proof-of-concept, is designed to systematically evaluate its potential anti-neuroinflammatory and neuroprotective properties. The provided protocols offer a solid foundation for researchers to begin their investigations into this promising compound. Positive results from these studies would warrant further investigation into more chronic models of neurodegenerative diseases and a more detailed exploration of its mechanism of action.

References

  • StudySmarter. (2024, September 5). Electrophysiological Techniques: Definition & Importance.
  • Bio-Rad. (2020, December 8). Inflamed in the Brain: A Protocol for Studying Neuroinflammation in Mouse Brain Tissue.
  • Molecular Devices. (n.d.). Electrophysiology.
  • Verma, M., & Kumar, A. (2023). In vivo models to study neurogenesis and associated neurodevelopmental disorders-Microcephaly and autism spectrum disorder. Wiley Online Library.
  • Frontiers Media. (n.d.). In vivo investigations on Neurological Disorders: from traditional approaches to forefront technologies.
  • Avanzato, C., et al. (2022). Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. Frontiers in Neuroscience.
  • InnoSer. (n.d.). In vitro neurology assays.
  • InVivo Biosystems. (n.d.). Neurodegenerative Disease Models.
  • Wikipedia. (n.d.). Electrophysiology.
  • PLOS. (2021, March 10). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening.
  • University of Queensland. (n.d.). Electrophysiology Methods – Introductory Neuroscience Review Series.
  • PubMed. (2021, March 10). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening.
  • Springer Nature. (n.d.). Cell-Based Assays to Assess Neuroprotective Activity.
  • National Institutes of Health. (2021, April 28). A 3D cell culture approach for studying neuroinflammation.
  • Innoprot. (n.d.). Alzheimer's Disease in vitro models.
  • Frontiers Media. (n.d.). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery.
  • National Institutes of Health. (n.d.). Advances in Electrophysiological Research.
  • Benchchem. (n.d.). Application Notes and Protocols for Investigating Neuroinflammation.
  • National Institutes of Health. (2012, September 20). Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents.
  • ResearchGate. (n.d.). Methods to Assess Neuroinflammation.
  • Benchchem. (n.d.). 2-Fluoro-2-(6-methylpyridin-3-yl)acetic acid.
  • Smolecule. (n.d.). Buy (4-Fluoro-6-methoxypyridin-2-YL)acetic acid.
  • BLDpharm. (n.d.). 1039621-73-2|2,2-Difluoro-2-(pyridin-2-yl)acetic acid.
  • Sigma-Aldrich. (n.d.). This compound.
  • ChemicalBook. (n.d.). (R)-2-amino-2-(5-fluoro-6-methylpyridin-2-yl)acetic acid.
  • BLDpharm. (n.d.). Difluoro(5-methylpyridin-2-yl)acetic acid.
  • BLDpharm. (n.d.). 1860877-05-9|2,2-Difluoro-2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid.
  • AiFChem. (n.d.). 19733-96-1 | 2-(6-Methylpyridin-3-yl)acetic acid.
  • PubMed. (2016). Fatty acids and their therapeutic potential in neurological disorders.
  • MDPI. (n.d.). Special Issue “Molecules at Play in Neurological Diseases”.

Sources

Application Notes and Protocols for Difluoro(6-methylpyridin-2-yl)acetic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-DM6PAA-20260120

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of Difluoro(6-methylpyridin-2-yl)acetic acid (CAS 1215353-13-1) in contemporary drug discovery. While direct biological data on this specific molecule is emerging, its structural components—a gem-difluoroacetic acid moiety and a 6-methylpyridine nucleus—are well-established pharmacophores. By leveraging principles of bioisosterism and structure-activity relationships, this guide outlines the hypothesized role of this compound as a valuable building block for novel therapeutics, with a primary focus on the development of next-generation anti-inflammatory agents, specifically Cyclooxygenase (COX) inhibitors, and potential antibacterial agents. Detailed protocols for the hypothetical synthesis and in vitro evaluation in a COX inhibition assay are provided to facilitate its exploration in a research setting.

Introduction: The Strategic Value of Fluorination in Pyridine Scaffolds

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance metabolic stability, modulate physicochemical properties, and improve target binding affinity.[1][2][3][4] The pyridine ring is another privileged scaffold, present in a multitude of FDA-approved drugs targeting a wide array of diseases.[5] this compound combines these two key features, presenting a unique molecular architecture with significant potential in drug design.

The gem-difluoromethylene group (CF₂) is a particularly valuable motif. It can act as a bioisostere for carbonyl groups or ether linkages, offering a powerful tool for modulating the properties of bioactive molecules.[6][7] Its strong electron-withdrawing nature can alter the pKa of adjacent functional groups and enhance binding interactions, while the strength of the C-F bond often blocks sites of oxidative metabolism, thereby increasing a drug's in vivo half-life.[8]

The 6-methylpyridine moiety provides a distinct steric and electronic profile, influencing the molecule's overall shape and potential interactions with biological targets. Pyridine derivatives are known to be active against a range of targets, including enzymes and receptors in the central nervous system (CNS) and microbes.[9][10]

While extensive research on this compound itself has not yet been widely published, its structural similarity to known pharmacophores allows for informed hypotheses regarding its potential applications. This guide will focus on two primary, evidence-based applications: its use as a scaffold for Cyclooxygenase (COX) inhibitors and as a building block for novel antibacterial agents.

Hypothesized Application I: A Novel Scaffold for Cyclooxygenase (COX) Inhibitors

The primary hypothesized application for this compound is in the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) that target the cyclooxygenase (COX) enzymes. This hypothesis is strongly supported by the known activity of structurally related compounds. For instance, 2-Fluoro-2-(6-methylpyridin-3-yl)acetic acid is a known intermediate in the synthesis of COX inhibitors.

Mechanism of Action: Targeting the COX Pathway

The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[11][12] While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal lining, COX-2 is typically induced during inflammation.[13][14] Many traditional NSAIDs inhibit both isoforms, leading to the desired anti-inflammatory effects but also to gastrointestinal side effects.[15] Therefore, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery.[16]

The carboxylic acid moiety is a common feature in many NSAIDs, as it often mimics the carboxylate of arachidonic acid and forms a key interaction with a conserved arginine residue in the COX active site. However, this group can also contribute to poor pharmacokinetic properties. The gem-difluoroacetic acid group in our title compound can serve as a bioisostere of a carboxylic acid, potentially retaining the necessary binding interactions while offering improved properties.[17][18]

dot graph TD { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10, splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 1. Hypothesized inhibition of the COX pathway by this compound.

Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol describes a colorimetric assay to determine the IC₅₀ values of this compound for both COX-1 and COX-2.[19][20][21]

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • This compound (test compound)

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well microplate and plate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by serial dilution.

  • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 150 µL of assay buffer

    • 10 µL of Heme

    • 10 µL of enzyme (COX-1 or COX-2)

    • 10 µL of the test compound or reference inhibitor at various concentrations. For control wells, add 10 µL of the solvent.

  • Incubation: Incubate the plate at 25°C for 5 minutes.

  • Reaction Initiation: Add 20 µL of TMPD solution to each well, followed by 20 µL of arachidonic acid solution to initiate the reaction.

  • Measurement: Immediately read the absorbance at 590 nm using a microplate reader in kinetic mode for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of inhibitor) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Interpretation:

CompoundTarget EnzymeExpected IC₅₀ Range
This compoundCOX-1To be determined
This compoundCOX-2To be determined
SC-560 (Reference)COX-1Low nM
Celecoxib (Reference)COX-2Low nM

A lower IC₅₀ value indicates greater potency. The ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2) provides the selectivity index for COX-2. A high selectivity index is desirable for reducing gastrointestinal side effects.

Hypothesized Application II: A Building Block for Novel Antibacterial Agents

The second promising application for this compound is in the development of new antibacterial agents. The incorporation of fluorinated pyridines into molecular scaffolds has been shown to enhance antibacterial activity.[22][23][24][25]

Rationale for Antibacterial Activity

The rationale for this application is based on several factors:

  • Enhanced Membrane Permeability: The lipophilicity introduced by the fluorine atoms can improve the compound's ability to penetrate bacterial cell membranes.[2][4]

  • Metabolic Stability: The gem-difluoro group can prevent metabolic inactivation by bacterial enzymes, leading to sustained activity.[8]

  • Target Interaction: The pyridine ring is a common motif in antibacterial agents, and the electronic modifications from the fluorine atoms can lead to novel or enhanced interactions with bacterial targets such as enzymes involved in cell wall synthesis or DNA replication.

dot graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10, splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 2. Workflow for developing antibacterial agents from the title compound.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of derivatives of this compound against common bacterial strains using the broth microdilution method.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (derivatives of this compound)

  • Reference antibiotic (e.g., Ciprofloxacin)

  • 96-well microplates

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds and the reference antibiotic in CAMHB directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothetical Synthesis Protocol

While the compound is commercially available, a hypothetical synthetic route based on established organic chemistry principles for similar molecules is presented below for research purposes.[26][27][28]

dot graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 3. A plausible synthetic route for this compound.

Step 1: Oxidation of 6-methyl-2-picoline

  • React 6-methyl-2-picoline with a suitable oxidizing agent (e.g., selenium dioxide) to form 6-methylpyridine-2-carbaldehyde.

Step 2: Formation of the Acetate Ester

  • Convert the aldehyde to the corresponding acetate ester, for example, via a Horner-Wadsworth-Emmons reaction with a phosphonate ester followed by reduction and esterification, to yield ethyl 2-(6-methylpyridin-2-yl)acetate.

Step 3: α,α-Difluorination

  • Perform an electrophilic fluorination on the α-carbon of the ester using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable base (e.g., sodium bis(trimethylsilyl)amide).

Step 4: Hydrolysis

  • Hydrolyze the resulting ethyl 2,2-difluoro-2-(6-methylpyridin-2-yl)acetate using aqueous base (e.g., NaOH or LiOH) followed by acidic workup to yield the final product, this compound.

Conclusion and Future Directions

This compound is a promising, yet underexplored, building block for drug discovery. Its unique combination of a pyridine core and a gem-difluoroacetic acid moiety suggests significant potential, particularly in the development of novel anti-inflammatory and antibacterial agents. The strategic use of this compound as a bioisosteric replacement for traditional carboxylic acids in known pharmacophores, such as those targeting COX enzymes, represents a compelling avenue for research. The protocols and theoretical framework provided in this guide are intended to empower researchers to unlock the therapeutic potential of this and related fluorinated pyridine derivatives. Future work should focus on the systematic synthesis of derivative libraries and their evaluation in a broad range of biological assays to fully elucidate their structure-activity relationships and therapeutic applications.

References

  • Vane, J. R. Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232-235 (1971).
  • Krishnan, S., et al. Surfaces of fluorinated pyridinium block copolymers with enhanced antibacterial activity. Langmuir, 22(26), 11255-66 (2006).
  • BenchChem. Application Notes and Protocols: The Role of gem-Difluorocyclohexanes in Improving Metabolic Stability. BenchChem (2025).
  • Ranjbar-Karimi, R., & Poorfreidoni, A. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity. Drug Research (Stuttgart), 68(1), 17-22 (2018).
  • Patrono, C. Mechanism of action of anti-inflammatory drugs.
  • Grygorenko, O. O., et al. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331 (2022).
  • Ranjbar-Karimi, R., & Poorfreidoni, A. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity. PubMed, (2018).
  • Walker, M. C., & Gierse, J. K. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 131-44 (2010).
  • BenchChem. Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. BenchChem (2025).
  • Sigma-Aldrich. This compound | 1215353-13-1. Sigma-Aldrich.
  • BenchChem. In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide. BenchChem (2025).
  • Hussain, S., et al. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry, (2025).
  • Szewczyk, M., et al. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters, 23(1), 128-133 (2021).
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Pyridines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Hussain, S., et al. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed, (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Pyridine Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Cleveland Clinic. COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic.
  • Sun, W., et al. Fluorination in enhancing photoactivated antibacterial activity of Ru(II) complexes with photo-labile ligands. Dalton Transactions, 49(30), 10398-10405 (2020).
  • Wikipedia. Cyclooxygenase-2 inhibitor. Wikipedia.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of Fluorinated Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Ballo, N., et al. In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 16(2), 34-41 (2022).
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Desai, N. C., et al. Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences, 80(2), 242-252 (2018).
  • Walker, M. C., & Gierse, J. K.
  • ChemicalBook. 1215353-13-1 CAS Manufactory. ChemicalBook.
  • Arctom. CAS NO. 1215353-13-1 | this compound. Arctom.
  • Moleqube. Cas no 1215353-13-1 (2,2-difluoro-2-(6-methylpyridin-2-yl)acetic acid). Moleqube.
  • Chemspace. 1215353-13-1|2,2-difluoro-2-(6-methylpyridin-2-yl)aceticacid. Chemspace.
  • O'Callaghan, C. A., et al. A Novel Family of Hydroxamate-Based Acylating Inhibitors of Cyclooxygenase. Molecular Pharmacology, 66(2), 354-361 (2004).
  • Wang, F., et al. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. Organic Letters, 16(3), 896-899 (2014).
  • Wuest, M., et al. Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold. Journal of Labelled Compounds and Radiopharmaceuticals, 57(2), 87-96 (2014).
  • Gupta, A., et al. Pharmacological Evaluation of Some New 6Amino/Methyl Pyridine Derivatives.
  • Wang, F., et al. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds.
  • Hu, J., et al. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. Molecules, 26(11), 3326 (2021).
  • Al-Ostath, A., et al. Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile. Molecules, 26(21), 6649 (2021).
  • Llorens, O., et al. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Journal of Structural Biology, 200, 1-10 (2017).
  • Kalgutkar, A. S., et al. Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 93(21), 11594-11599 (1996).
  • Grygorenko, O. O., et al. Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes.
  • BenchChem.
  • Rozen, S., et al. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. The Journal of Organic Chemistry, 66(22), 7464-8 (2001).
  • Wu, Y. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec, (2025).
  • Talele, T. T. Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 53(1), 3-13 (2010).
  • ChemDiv. Central nervous system drugs. ChemDiv.
  • Filyakova, V. I., et al. Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 63(6), 1381-1387 (2014).
  • Gupta, A., et al. Pharmacological Evaluation of Some New 6-Amino/Methyl Pyridine Derivatives.
  • Wube, A. A., et al. Pyridine alkaloids with activity in the central nervous system. Phytochemistry Reviews, 18(5), 1141-1166 (2019).
  • Barton, D. H. R., & Zard, S. Z. A new synthesis of pyrroles from nitroalkenes.
  • Macmillan Group. Synthesis and Applications of Fluorinated α-Amino Acids. Princeton University, (2017).

Sources

Application Notes and Protocols: Characterization of Difluoro(6-methylpyridin-2-yl)acetic acid as a Putative Glutamate Receptor Modulator

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate receptors, the primary mediators of excitatory neurotransmission in the central nervous system (CNS), are critical targets for therapeutic intervention in a host of neurological and psychiatric disorders. The development of novel modulators with improved specificity and efficacy is a key objective in modern pharmacology. This document provides a comprehensive guide for the initial characterization of a novel chemical entity, Difluoro(6-methylpyridin-2-yl)acetic acid, as a potential glutamate receptor modulator. While this compound is currently uncharacterized in the scientific literature for this application, its structural features suggest a potential interaction with glutamate receptors. These application notes, therefore, serve as a roadmap for its systematic evaluation, from initial in vitro screening to in vivo behavioral assessment. The protocols herein are designed to be self-validating and are grounded in established methodologies, providing a robust framework for discovering and characterizing the potential therapeutic utility of this and other novel compounds.

Introduction: The Rationale for Investigating Novel Glutamate Receptor Modulators

The glutamate system's complexity, with its array of ionotropic (iGluRs) and metabotropic (mGluRs) receptors, offers a rich landscape for drug discovery.[1][2][3] Ionotropic receptors, including NMDA, AMPA, and kainate receptors, are ligand-gated ion channels crucial for fast synaptic transmission, learning, and memory.[4][5] Metabotropic glutamate receptors are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission.[2][6][7] Dysregulation of glutamatergic signaling is implicated in conditions such as Alzheimer's disease, schizophrenia, depression, and epilepsy.[3][4][8][9][10]

The chemical structure of this compound, featuring a pyridinylacetic acid scaffold, presents an intriguing starting point for investigation. This core structure is present in various neurologically active compounds. The addition of difluoro- groups can significantly alter the compound's physicochemical properties, such as its acidity and ability to cross the blood-brain barrier, potentially offering novel pharmacological profiles.

This guide outlines a logical, multi-stage process for characterizing the activity of this compound, beginning with broad screening and progressively narrowing the focus to detailed mechanistic studies and in vivo validation.

Research Workflow: A Phased Approach to Characterization

A systematic approach is crucial for the efficient and thorough evaluation of a novel compound. The following workflow is recommended:

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation HTS High-Throughput Screening (Calcium Flux Assay) Receptor_Subtype Receptor Subtype Identification HTS->Receptor_Subtype Identifies initial activity Electro Electrophysiology (Patch-Clamp) Receptor_Subtype->Electro Guides detailed study Binding Radioligand Binding Assays Electro->Binding Confirms direct interaction Behavior Behavioral Assays (e.g., Novel Object Recognition) Binding->Behavior Informs dose selection PKPD Pharmacokinetics/ Pharmacodynamics Behavior->PKPD Correlates activity with exposure

Caption: A logical workflow for the characterization of a novel compound.

Phase 1: In Vitro Screening and Subtype Identification

The initial phase aims to determine if this compound has any activity at glutamate receptors and, if so, to identify the receptor family involved.

Protocol 1: High-Throughput Calcium Flux Assay

This assay provides a rapid and cost-effective method to screen for activity on ionotropic glutamate receptors and Group I mGluRs, which signal through calcium mobilization.

Principle: Ionotropic glutamate receptors are permeable to Ca2+, and Group I mGluRs (mGluR1 and mGluR5) trigger the release of intracellular Ca2+ stores. A fluorescent Ca2+ indicator dye will report changes in intracellular Ca2+ concentration upon receptor activation.

Materials:

  • HEK293 cells stably expressing individual glutamate receptor subtypes (e.g., GluN1/GluN2A, GluA2, mGluR5).

  • Fluo-4 AM or similar calcium-sensitive dye.

  • Assay buffer (e.g., HBSS).

  • This compound.

  • Reference agonists (e.g., Glutamate, NMDA, AMPA, DHPG).

  • Reference antagonists (e.g., AP5, CNQX, MPEP).

  • 384-well microplates.

  • Fluorescent plate reader with automated liquid handling.

Procedure:

  • Cell Plating: Seed the HEK293 cell lines into 384-well plates and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and incubate with the Ca2+ indicator dye.

  • Compound Addition: Add this compound at a range of concentrations.

  • Agonist/Antagonist Mode Testing:

    • Agonist Mode: Measure fluorescence immediately after adding the test compound. An increase in fluorescence suggests agonist activity.

    • Antagonist Mode: After a brief incubation with the test compound, add a known reference agonist at its EC50 concentration. A decrease in the agonist-induced signal suggests antagonist activity.

    • Positive Allosteric Modulator (PAM) Mode: Add the test compound followed by a low (EC20) concentration of the reference agonist. An enhanced signal compared to the agonist alone indicates PAM activity.

    • Negative Allosteric Modulator (NAM) Mode: Add the test compound followed by a high (EC80) concentration of the reference agonist. A reduced signal indicates NAM activity.

  • Data Analysis: Normalize the fluorescence data and plot concentration-response curves to determine EC50 or IC50 values.

Data Presentation (Hypothetical):

Cell Line (Receptor)Agonist EC50 (µM)Antagonist IC50 (µM)PAM Fold ShiftNAM IC50 (µM)
GluN1/GluN2A> 1005.2N/A> 100
GluA2> 100> 1002.5> 100
mGluR5> 100> 100N/A12.8

Phase 2: Elucidating the Mechanism of Action

Once a primary target is identified, the next phase focuses on understanding how the compound interacts with the receptor.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This technique offers high-resolution information about the compound's effect on ion channel function.

Principle: By controlling the voltage across a cell membrane while measuring the current, it is possible to directly observe the activity of ion channels in response to the compound.

Materials:

  • Cultured primary neurons (e.g., hippocampal or cortical) or HEK293 cells expressing the target receptor.

  • Glass micropipettes.

  • Micromanipulator.

  • Patch-clamp amplifier and data acquisition system.

  • External and internal recording solutions.

  • Rapid solution exchange system.

  • This compound and relevant agonists/antagonists.

Procedure:

  • Cell Preparation: Prepare cultured cells for recording.

  • Giga-seal Formation: Form a high-resistance seal between the micropipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane to gain electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell at a holding potential (e.g., -60 mV).

  • Elicit Currents: Apply a specific agonist to elicit glutamate receptor-mediated currents.

  • Compound Application: Apply this compound at various concentrations, both alone and in the presence of the agonist.

  • Data Acquisition: Record changes in current amplitude, activation kinetics, deactivation, and desensitization.

  • Data Analysis: Analyze the recorded currents to determine the compound's effect on channel properties. For example, a change in the agonist's EC50 without affecting the maximal response is indicative of allosteric modulation.

G cluster_0 Glutamate Signaling Pathway Glutamate Glutamate Receptor Orthosteric Site Allosteric Site Ion Channel Glutamate->Receptor:f0 Binds Signal Downstream Signaling (e.g., Ca2+ influx, depolarization) Receptor:f2->Signal Activates Compound This compound Compound->Receptor:f1 Binds (Hypothetical)

Caption: Hypothetical interaction of the compound with a glutamate receptor.

Phase 3: In Vivo Validation of Therapeutic Potential

The final phase involves assessing the compound's effects in a living organism, which is crucial for determining its therapeutic relevance.

Protocol 3: Novel Object Recognition (NOR) Task

This task assesses a form of recognition memory in rodents and is often used to screen for cognitive-enhancing compounds.[11][12][13][14][15]

Principle: Rodents have an innate preference for novelty and will spend more time exploring a novel object than a familiar one. A compound that enhances memory will increase the time spent exploring the novel object.

Materials:

  • Adult male C57BL/6 mice or Sprague-Dawley rats.

  • Open-field arena.

  • Two sets of identical objects (familiar objects) and one set of different objects (novel objects).

  • Video tracking software.

  • This compound dissolved in a suitable vehicle.

Procedure:

  • Habituation: Allow the animals to explore the empty arena for several days to reduce anxiety.

  • Compound Administration: Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the task.

  • Familiarization Phase: Place two identical objects in the arena and allow the animal to explore for a set period (e.g., 5-10 minutes).

  • Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour or 24 hours).

  • Test Phase: Replace one of the familiar objects with a novel object and allow the animal to explore again.

  • Data Collection: Record the time spent exploring each object using video tracking software.

  • Data Analysis: Calculate a discrimination index (DI) as (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Data Presentation (Hypothetical):

Treatment GroupDose (mg/kg)Discrimination Index (DI)
Vehicle00.15 ± 0.05
Compound X10.35 ± 0.08
Compound X30.52 ± 0.06
Compound X100.48 ± 0.07
p < 0.05, **p < 0.01 vs. Vehicle

Conclusion

The protocols outlined in this document provide a comprehensive and scientifically rigorous framework for the initial characterization of this compound as a potential glutamate receptor modulator. By following this phased approach, researchers can efficiently determine the compound's primary molecular target, elucidate its mechanism of action, and evaluate its potential for in vivo efficacy. This systematic process is essential for advancing novel chemical entities from the laboratory to potential clinical applications, ultimately contributing to the development of new therapies for a range of debilitating CNS disorders.

References

  • Celikyurt, I., et al. (2021). Allosteric Modulation of Ionotropic Glutamate Receptors: An Outlook on New Therapeutic Approaches To Treat Central Nervous System Disorders. Journal of Medicinal Chemistry. Available at: [Link]

  • Hansen, K. B., et al. (2021). Structure, function, and allosteric modulation of NMDA receptors. Journal of General Physiology. Available at: [Link]

  • Kew, J. N. C., & Kemp, J. A. (2005). Allosteric Modulators for mGlu Receptors. Current Neuropharmacology. Available at: [Link]

  • Nickols, H. K., & Conn, P. J. (2014). Allosteric modulation of metabotropic glutamate receptors: structural insights and therapeutic potential. Neuropharmacology. Available at: [Link]

  • Conn, P. J., et al. (2014). Allosteric Modulation of Metabotropic Glutamate Receptors: Structural Insights and Therapeutic Potential. Trends in Pharmacological Sciences. Available at: [Link]

  • Maksymetz, J., et al. (2019). Allosteric Modulators of Metabotropic Glutamate Receptors as Novel Therapeutics for Neuropsychiatric Disease. The Journal of Experimental Pharmacology. Available at: [Link]

  • Gisquet-Verrier, P., & Schenk, S. (1990). The development of behavioral tests to assess the effects of cognitive enhancers. Pharmacopsychiatry. Available at: [Link]

  • Mondadori, C., et al. (1992). Behavioral screening for cognition enhancers: from indiscriminate to valid testing: Part I. Psychopharmacology. Available at: [Link]

  • Zarate, C. A., et al. (2010). Glutamate Modulators as Novel Interventions for Mood Disorders. Harvard Review of Psychiatry. Available at: [Link]

  • Jane, D. E., et al. (2015). Rational Design of a Novel AMPA Receptor Modulator through a Hybridization Approach. ACS Chemical Neuroscience. Available at: [Link]

  • Park, C., et al. (2020). Glutamate receptor subtypes and novel drugs. Current Opinion in Psychiatry. Available at: [Link]

  • Aihara, K., et al. (2022). Clinical investigations of compounds targeting metabotropic glutamate receptors. Expert Opinion on Investigational Drugs. Available at: [Link]

  • Buccafusco, J. J. (Ed.). (2009). Cognition Models and Drug Discovery. CRC Press. Available at: [Link]

  • Ennaceur, A., & Delacour, J. (1988). A new one-trial test for object recognition in rats. Physiology & Behavior. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Difluoro(6-methylpyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Difluoro(6-methylpyridin-2-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions. The aim is to help you navigate the complexities of this synthesis and ultimately improve your experimental yields.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low Yield in the Reformatsky Reaction Step

Question: My Reformatsky reaction to form ethyl difluoro(6-methylpyridin-2-yl)acetate is resulting in a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the Reformatsky reaction involving ethyl bromodifluoroacetate are a common challenge. The primary reasons often revolve around the activation of zinc, reagent quality, and reaction conditions.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Poor Zinc Activation The surface of zinc metal can be coated with an oxide layer, which prevents its reaction with ethyl bromodifluoroacetate to form the organozinc reagent.Activation Protocol: Pre-treat the zinc dust with dilute HCl to remove the oxide layer, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum. Alternatively, using Rieke zinc, which is a highly reactive form of zinc, can significantly improve yields.
Moisture in Reaction The organozinc intermediate is highly sensitive to moisture and will be quenched by any water present in the solvent or on the glassware.Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
Impure Starting Materials The purity of 2-bromo-6-methylpyridine and ethyl bromodifluoroacetate is crucial. Impurities can lead to side reactions and lower the yield.Purification of Reagents: Purify 2-bromo-6-methylpyridine by distillation.[1] Ensure the ethyl bromodifluoroacetate is of high purity and stored under an inert atmosphere.
Suboptimal Reaction Temperature The reaction temperature can influence the rate of formation of the organozinc reagent and its subsequent reaction with the pyridine substrate.Temperature Optimization: While some protocols suggest refluxing, others have found success at lower temperatures.[2] It is advisable to start at room temperature and gently heat if the reaction is sluggish, monitoring by TLC.
Inefficient Stirring As this is a heterogeneous reaction (solid zinc in a liquid phase), efficient stirring is necessary to ensure good contact between the reactants.Mechanical Stirring: Use a mechanical stirrer instead of a magnetic stir bar, especially for larger scale reactions, to ensure the zinc dust remains suspended.

Experimental Protocol: Optimized Reformatsky Reaction

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer under an argon atmosphere, add activated zinc dust.

  • Add anhydrous THF to the flask.

  • In the dropping funnel, prepare a solution of 2-bromo-6-methylpyridine and ethyl bromodifluoroacetate in anhydrous THF.

  • Add a small portion of the solution from the dropping funnel to the zinc suspension.

  • If the reaction does not initiate (indicated by a gentle exotherm), gently warm the flask with a heat gun.

  • Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at reflux for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Incomplete Hydrolysis of the Ester

Question: I am having difficulty achieving complete hydrolysis of ethyl difluoro(6-methylpyridin-2-yl)acetate to the final acid product. What can I do?

Answer:

Incomplete hydrolysis is often due to the steric hindrance around the ester group and the electron-withdrawing effect of the difluoro group, which can make the carbonyl carbon less electrophilic.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Reaction Time or Temperature The hydrolysis of this sterically hindered and electron-deficient ester may require more forcing conditions than a standard ester hydrolysis.Increase Reaction Time/Temperature: Prolong the reaction time and/or increase the temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal conditions.
Inadequate Concentration of Base/Acid A higher concentration of the hydrolyzing agent (e.g., NaOH, LiOH, or H2SO4) may be necessary to drive the reaction to completion.Optimize Reagent Concentration: Experiment with increasing the molar excess of the base or acid. Lithium hydroxide is often a good choice for hindered esters as it has a higher affinity for the carbonyl oxygen.
Choice of Solvent The choice of solvent can affect the solubility of the ester and the efficacy of the hydrolysis.Solvent System Modification: A mixture of solvents, such as THF/water or dioxane/water, can improve the solubility of the starting material and facilitate the hydrolysis.

Experimental Protocol: Robust Ester Hydrolysis

  • Dissolve the ethyl difluoro(6-methylpyridin-2-yl)acetate in a mixture of THF and water (e.g., 3:1 v/v).

  • Add an excess of lithium hydroxide monohydrate (e.g., 3-5 equivalents).

  • Stir the mixture at room temperature or gently heat to 40-50 °C.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Once complete, cool the reaction mixture and carefully acidify with an aqueous acid (e.g., 1M HCl) to a pH of ~2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude acid.

  • The product can be further purified by recrystallization if necessary.

II. Frequently Asked Questions (FAQs)

This section covers broader questions related to the synthesis, providing insights into the underlying chemistry and alternative approaches.

Synthesis Pathway Overview

Synthesis_Pathway A 2-Amino-6-methylpyridine B 2-Bromo-6-methylpyridine A->B Diazotization/ Bromination C Ethyl difluoro(6-methylpyridin-2-yl)acetate B->C Reformatsky Reaction (Zn, BrCF2COOEt) D This compound C->D Hydrolysis (e.g., LiOH, H2O/THF)

Caption: General synthetic route to this compound.

Question 1: What are the key steps in the synthesis of this compound?

Answer:

The most common synthetic route involves a three-step process:

  • Bromination of 2-Amino-6-methylpyridine: This is typically achieved through a Sandmeyer-type reaction where the amino group is converted to a diazonium salt and subsequently displaced by a bromide.[3]

  • Reformatsky Reaction: The resulting 2-bromo-6-methylpyridine is then reacted with ethyl bromodifluoroacetate in the presence of activated zinc to form the corresponding ethyl ester.[4][5]

  • Hydrolysis: The final step is the hydrolysis of the ethyl ester to the carboxylic acid, usually under basic conditions followed by an acidic workup.

Alternative Synthetic Strategies

Question 2: Are there alternative methods for introducing the difluoromethyl group?

Answer:

Yes, several alternative methods for difluoromethylation have been developed, which can be broadly categorized as nucleophilic, electrophilic, and radical approaches.

  • Transition-Metal-Catalyzed Cross-Coupling: Palladium and copper-catalyzed cross-coupling reactions have emerged as powerful tools for forming C-CF2H bonds.[6][7] These methods often utilize difluoromethyl sources like TMSCF2H (difluoromethyltrimethylsilane).[8]

  • Photoredox Catalysis: Visible-light-mediated photoredox catalysis has enabled the direct C-H difluoromethylation of heterocycles under mild conditions.[9] This approach can offer different regioselectivity compared to traditional methods.

  • Direct Difluoromethylation of Pyridines: Recent advancements have focused on the direct C-H functionalization of the pyridine ring, which can be a more atom-economical approach.[10][11]

Alternative_Approaches cluster_0 Alternative Difluoromethylation Strategies A Cross-Coupling B Photoredox Catalysis C Direct C-H Functionalization Start Pyridine Substrate Start->A Pd or Cu catalyst TMSCF2H Start->B Photocatalyst Visible Light CF2H Source Start->C Radical Initiator CF2H Source

Caption: Overview of alternative difluoromethylation methods.

Analytical and Purification Techniques

Question 3: What are the best methods for purifying and characterizing the final product?

Answer:

Purification:

  • Recrystallization: For the final acid product, recrystallization is often an effective method for obtaining high purity material. A suitable solvent system can be determined through small-scale solubility tests (e.g., ethyl acetate/hexanes, ethanol/water).

  • Column Chromatography: This is typically used to purify the intermediate ester. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common mobile phase.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show the characteristic signals for the methyl group and the aromatic protons on the pyridine ring.

    • ¹⁹F NMR is crucial for confirming the presence of the CF2 group and will typically show a triplet due to coupling with the adjacent proton.

    • ¹³C NMR will show the carbon signals, with the CF2 carbon appearing as a triplet due to one-bond C-F coupling.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing the purity of the final compound and for monitoring reaction progress.[12]

III. References

  • Fontenelle, C. Q., Conroy, M., Light, M., Poisson, T., Pannecoucke, X., & Linclau, B. (2021). Stereoselectivity of the Honda–Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α-Oxygenated Sulfinylimines. The Journal of Organic Chemistry.

  • Cozzi, P. G. (2016). Recent developments in the asymmetric Reformatsky-type reaction. PubMed Central.

  • Li, Y., Wang, H., Zhang, Y., Li, G., & Wang, C. (2022). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. PubMed Central.

  • Zhang, C. (2017). Metal‐Catalyzed Direct Difluoromethylation Reactions. Asian Journal of Organic Chemistry.

  • Sato, K., Tarui, A., Omote, M., Kumadaki, I., & Ando, A. (2004). Rhodium-catalyzed Reformatsky-type reaction of ethyl bromodifluoroacetate. ElectronicsAndBooks.

  • Hu, J., & Zhang, W. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.

  • Fontenelle, C. Q., Conroy, M., Light, M., Poisson, T., Pannecoucke, X., & Linclau, B. (2021). Stereoselectivity of the Honda−Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α-Oxygenated Sulfinylimines. ResearchGate.

  • Wiley-VCH. (2020). Difluoromethylation and Difluoroalkylation of (Hetero) Arenes: Access to Ar(Het).

  • Organic Syntheses. (2006). Trifluoromethylation at the α-Position of α,β-Unsaturated Ketones: 4-Phenyl-3-Trifluoromethyl-2-Butanone. Available from: [Link]

  • Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern Commons.

  • Petko, K. I., & Filatov, A. A. (2021). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry.

  • University of Münster. (2024). New method for introducing fluorinated components into molecules. Available from: [Link]

  • CORE. (2021). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane.

  • Xu, P., Daniliuc, C. G., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. National Institutes of Health.

  • Agency for Toxic Substances and Disease Registry. (1998). Analytical Methods.

  • Filyakova, T. I., Zapevalov, A. Y., Kodess, M. I., Saloutin, V. I., & Chupakhin, O. N. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. ResearchGate.

  • Organic Syntheses. (1990). 2,3,7,8,12,13,17,18-Octaethylporphyrin. Available from: [Link]

  • MySkinRecipes. ethyl 2,2-difluoro-2-(5-methylpyridin-2-yl)acetate. Available from: [Link]

  • Frontiers. (2017). Improving Acetic Acid Production by Over-Expressing PQQ-ADH in Acetobacter pasteurianus.

  • AHH Chemical. Difluoro(5-methylpyridin-2-yl)acetic acid. Available from: [Link]

  • Chemical-Suppliers. Ethyl Difluoro(6-methylpyridin-2-yl)acetate. Available from: [Link]

  • Chemical-Suppliers. Difluoro(pyridin-2-yl)acetic-acid. Available from: [Link]

  • ResearchGate. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity.

  • Google Patents. (2013). A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.

  • ResearchGate. (2006). Synthesis of Methyl [6-(2-amino-1,3-thiazol-4-yl)-3-oxo-1,4-benzoxazin-2-yl]acetates as possible COX-2 / 5-LOX inhibitors.

Sources

Technical Support Center: Purification of Difluoro(6-methylpyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Difluoro(6-methylpyridin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this and structurally similar fluorinated pyridine carboxylic acids. The inherent properties of this molecule—possessing both a basic pyridine ring and an acidic difluoroacetic acid moiety—present a unique set of purification challenges. This resource provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve your desired purity and yield.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of this compound particularly challenging?

A1: The difficulty in purifying this compound stems from its amphoteric nature. It has a basic pyridine nitrogen (pKa of the conjugate acid is around 5.2) and an acidic carboxylic acid group, which is further acidified by the adjacent electron-withdrawing fluorine atoms (pKa ~1.3).[1][2] This dual character can lead to zwitterion formation, causing unusual solubility profiles and challenging chromatographic behavior. Additionally, fluorinated compounds can exhibit unique interactions with stationary phases.[3]

Q2: What are the most common impurities I should expect?

A2: Impurities often originate from the synthetic route. Common contaminants may include unreacted starting materials, byproducts from side reactions such as decarboxylation, or dimers formed from the reactive starting materials.[4] If the synthesis involves a pyridine N-oxide precursor, residual N-oxide can also be a common impurity.[5][6]

Q3: How should I store this compound to maintain its purity?

A3: Due to the potential for decarboxylation, especially at elevated temperatures, it is advisable to store the compound in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is recommended. Inert atmosphere (nitrogen or argon) can also be beneficial to prevent oxidative degradation.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound, providing both the rationale for the issue and actionable solutions.

Issue 1: Poor or No Retention on Reversed-Phase HPLC

Symptoms: Your compound elutes in the void volume or has very little retention on a standard C18 column, even with a high aqueous mobile phase.

Root Cause Analysis: The high polarity of the molecule, especially when the carboxylic acid is deprotonated (ionized), leads to minimal interaction with the nonpolar C18 stationary phase. In highly aqueous mobile phases, traditional C18 columns can also suffer from "hydrophobic collapse," where the stationary phase loses its proper orientation, further reducing retention.[7]

Solutions:

  • Mobile Phase pH Adjustment: To increase retention, you must suppress the ionization of the carboxylic acid. Lowering the mobile phase pH to at least two units below the compound's pKa (~1.3) will protonate the carboxylate, making the molecule less polar.

    • Recommended Mobile Phase Modifier: 0.1% Difluoroacetic Acid (DFA) or Trifluoroacetic Acid (TFA) in water/acetonitrile. DFA can be a good alternative to TFA, offering good separation without the significant ion suppression in MS detection that TFA can cause.[8]

  • Alternative Chromatography Modes:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and is excellent for retaining highly polar compounds that perform poorly in reversed-phase chromatography.

    • Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can provide enhanced retention for polar and ionizable compounds like this one.[7][9]

ParameterRecommendation
Column C18 AQ (Aqueous compatible), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Difluoroacetic Acid in Water
Mobile Phase B 0.1% Difluoroacetic Acid in Acetonitrile
Gradient Start with a shallow gradient, e.g., 5-30% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at an appropriate wavelength (e.g., 260 nm)
Issue 2: Persistent Impurities After Crystallization

Symptoms: Despite multiple recrystallization attempts, you observe persistent impurities in your NMR or LC-MS analysis.

Root Cause Analysis: Co-crystallization of impurities with similar polarity and structure can be a significant issue. The amphoteric nature of your target compound might also lead to the formation of salts with acidic or basic impurities, which then co-precipitate.

Solutions:

  • Solvent System Screening: A systematic screen of different solvent systems is crucial. Consider combinations of a "good" solvent (in which the compound is highly soluble) and an "anti-solvent" (in which it is poorly soluble).

    • Suggested Solvents to Screen:

      • Good Solvents: Methanol, Ethanol, Acetone, Ethyl Acetate

      • Anti-Solvents: Hexanes, Heptane, Diethyl Ether, Water

  • pH-Adjusted Crystallization: Leverage the compound's pKa to your advantage.

    • Dissolve the crude material in a suitable solvent.

    • Adjust the pH to fully protonate or deprotonate the molecule, which may leave certain impurities in solution.

    • Slowly bring the pH back to the isoelectric point to induce crystallization of the pure compound.

  • Filtration and Washing: Ensure the filtration process is efficient. Wash the collected crystals with a cold anti-solvent to remove surface impurities. A sparkler filter can be effective for removing fine particulate impurities before crystallization.[10]

Caption: Troubleshooting workflow for recrystallization.

Issue 3: Product Degradation During Purification

Symptoms: You observe the appearance of new, unexpected peaks in your chromatogram or a decrease in the main peak area over time during purification, potentially accompanied by gas evolution.

Root Cause Analysis: The difluoroacetic acid moiety can be susceptible to decarboxylation, especially under thermal stress or in the presence of certain bases. The C-F bonds are generally strong, but the overall structure can be labile under certain conditions.[3][11]

Solutions:

  • Temperature Control: Maintain low temperatures throughout the purification process. If using column chromatography, consider running the column at room temperature or even in a cold room if stability is a major concern. Avoid high temperatures when concentrating solutions; use a rotary evaporator with a water bath set no higher than 40°C.

  • Avoid Strong Bases: Prolonged exposure to strong bases can promote decarboxylation. If a basic workup is necessary, use milder bases (e.g., sodium bicarbonate) and minimize the contact time.

  • Inert Atmosphere: For sensitive intermediates, performing purification steps under an inert atmosphere (nitrogen or argon) can prevent oxidative degradation.

Degradation_Factors Degradation Product Degradation (e.g., Decarboxylation) Heat Elevated Temperature Heat->Degradation Base Strong Base Exposure Base->Degradation Oxygen Presence of Oxygen Oxygen->Degradation

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Compounds using C-18 Reversed-Phase Chromatography.
  • Turner, J. (2020, June 16). Retaining and Separating Polar Acidic Compounds. Waters Science Spotlight.
  • Layne, J. (2017, August 2). Selectivity for Polar Acids in LC: Tips & Techniques. Phenomenex.
  • The Pharma Master. (n.d.). Troubleshooting.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • ResearchGate. (2025, August 6). Synthesis of 2-substituted pyridines from pyridine N-oxides.
  • Wikipedia. (n.d.). Pyridine.
  • PubMed Central. (n.d.). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • ResearchGate. (2025, August 6). Replacement of the carboxylic acid function with fluorine.
  • Separation Science. (n.d.). Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins.
  • ResearchGate. (n.d.). Revealed transformation of pyridine‐acetic acid in the synthesis of 1 a–f.
  • Wikipedia. (n.d.). Difluoroacetic acid.
  • Waters Corporation. (n.d.). Shop IonHance Difluoroacetic Acid (1 vial).

Sources

Stability and degradation of Difluoro(6-methylpyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Difluoro(6-methylpyridin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the recommended storage and handling conditions for this compound?

    • What are the potential degradation pathways for this molecule?

    • I see a new impurity in my sample analysis. How can I identify it?

    • How can I develop a stability-indicating method for this compound?

  • Troubleshooting Guide

    • Problem: Rapid degradation of the compound in solution.

    • Problem: Inconsistent analytical results.

    • Problem: Appearance of unknown peaks in chromatography.

  • Experimental Protocols

    • Protocol 1: Forced Degradation Study.

    • Protocol 2: Development of a Stability-Indicating HPLC-UV Method.

  • References

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: Proper storage and handling are crucial to maintain the integrity of this compound.

Storage:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended.

  • Container: Keep the container tightly closed to prevent moisture absorption and potential degradation.[1]

  • Inert Atmosphere: For highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidative degradation.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[2]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[1][2]

  • Keep away from heat, sparks, and open flames as a general precaution.[1]

Q2: What are the potential degradation pathways for this molecule?

A2: While specific degradation pathways for this compound are not extensively published, we can infer potential routes based on its chemical structure, which contains a pyridine ring and a difluoroacetic acid moiety.

  • Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, which can lead to the formation of an N-oxide derivative. This is a common degradation pathway for pyridine-containing compounds.

  • Decarboxylation: Carboxylic acids can undergo decarboxylation (loss of CO2), especially when exposed to heat. In this molecule, this would result in the formation of 2-(difluoromethyl)-6-methylpyridine.

  • Hydrolysis: Although the C-F bonds are generally strong, under harsh acidic or basic conditions, hydrolysis could potentially occur, though this is less likely than other pathways.

  • Photodegradation: Exposure to UV light can induce degradation. The pyridine ring can absorb UV radiation, potentially leading to complex degradation products.

It is important to note that these are predicted pathways. To confirm the actual degradation products, a forced degradation study is recommended.[3][4]

Q3: I see a new impurity in my sample analysis. How can I identify it?

A3: The appearance of a new impurity suggests that your compound may be degrading. A systematic approach is necessary to identify the unknown peak.

Workflow for Impurity Identification

G start New Impurity Detected check_blank Analyze Blank (Solvent) start->check_blank is_real Is the Peak Present in the Blank? check_blank->is_real not_impurity Peak is a Solvent/System Artifact is_real->not_impurity Yes is_impurity Peak is a True Impurity is_real->is_impurity No forced_degradation Perform Forced Degradation Study is_impurity->forced_degradation compare_profiles Compare Impurity Profile with Stressed Samples forced_degradation->compare_profiles lc_ms Characterize by LC-MS compare_profiles->lc_ms structure_elucidation Elucidate Structure (MS/MS, NMR) lc_ms->structure_elucidation end Impurity Identified structure_elucidation->end

Caption: Workflow for identifying a new impurity.

Steps:

  • Confirm it's not an artifact: Analyze a blank injection (your solvent) to ensure the peak is not from the solvent or the analytical system.

  • Perform a forced degradation study: Subject your compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[4][5]

  • Compare impurity profiles: Analyze the stressed samples using your analytical method. If the new impurity increases under a specific stress condition, it provides clues about its nature.

  • Characterize the impurity: Use hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the impurity. Further structural elucidation can be achieved with tandem MS (MS/MS) and, if the impurity can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Q4: How can I develop a stability-indicating method for this compound?

A4: A stability-indicating analytical method (SIAM) is a validated method that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Key Steps for Developing a SIAM:

  • Generate Degradation Products: Perform a forced degradation study to create samples containing the compound and its potential degradation products.[3]

  • Method Development: Develop an HPLC method (typically reverse-phase) that can separate the parent compound from all the generated degradation products. This involves optimizing parameters like the column, mobile phase composition, gradient, and detector wavelength.

  • Method Validation: Validate the developed method according to ICH guidelines (or other relevant regulatory standards) for parameters such as specificity, linearity, accuracy, precision, and robustness. The key aspect for a SIAM is demonstrating specificity, which is the ability to resolve the main peak from all degradation products.

Troubleshooting Guide

ProblemPotential CauseRecommended Action
Rapid degradation of the compound in solution Solvent reactivity: The solvent may be reacting with the compound.- Prepare fresh solutions for each experiment. - Evaluate the stability of the compound in different solvents (e.g., acetonitrile, methanol, water at different pH values).
pH sensitivity: The compound may be unstable at the pH of the solution.- Buffer the solution to a pH where the compound is known to be stable. - Perform a pH stability profile study.
Exposure to light: The compound may be photolabile.- Protect solutions from light by using amber vials or covering them with aluminum foil.
Inconsistent analytical results Sample preparation variability: Inconsistent sample preparation can lead to variable results.- Standardize the sample preparation procedure. - Ensure complete dissolution of the compound.
Instrumental issues: Fluctuations in the analytical instrument can cause inconsistencies.- Perform system suitability tests before each analytical run. - Ensure the instrument is properly calibrated and maintained.
Appearance of unknown peaks in chromatography Contamination: The sample, solvent, or system may be contaminated.- Use high-purity solvents and reagents. - Clean the chromatographic system thoroughly.
Degradation: The compound is degrading under the analytical conditions.- Modify the analytical method to be less harsh (e.g., lower temperature, different mobile phase pH). - Investigate the identity of the unknown peaks as described in the FAQs.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general approach for conducting a forced degradation study. The extent of degradation should be targeted to be between 5-20% to ensure that the stability-indicating method can detect and resolve the degradants.[3][5]

Workflow for Forced Degradation

G start Prepare Stock Solution of Compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidative Degradation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Degradation (e.g., 80°C, solid & solution) start->thermal photo Photolytic Degradation (ICH Q1B conditions) start->photo analyze Analyze Samples by HPLC at Time Points (e.g., 0, 2, 4, 8, 24 hours) acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate Degradation Profile analyze->evaluate

Caption: General workflow for a forced degradation study.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • pH meter

  • HPLC system with UV or PDA detector

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) and take samples at various time points. Neutralize the samples before analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep the solution at room temperature or heat gently, taking samples at intervals. Neutralize before analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H2O2. Keep the solution at room temperature and monitor the degradation over time.

  • Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) and analyze at different time points.

  • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop a reverse-phase HPLC method that separates this compound from its degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B and increase linearly. A good starting point is 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a wavelength where the compound has maximum absorbance (determine this by running a UV scan).

  • Injection Volume: 10 µL

Optimization Strategy:

  • Inject a mixture of the stressed samples from the forced degradation study.

  • If peaks are not well-resolved, adjust the gradient slope. A shallower gradient will improve the separation of closely eluting peaks.

  • If resolution is still insufficient, try a different organic modifier (e.g., methanol) or a different column chemistry (e.g., phenyl-hexyl).

  • Adjusting the pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like this one.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Jain, D., & Basniwal, P. K. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • Boccardi, G. (2013). Forced degradation and impurity profiling.
  • Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • ChemicalBook. (2025). 2-Fluoro-6-methylpyridine - Safety Data Sheet.
  • Fisher Scientific. (2021). Safety Data Sheet.

Sources

Common side reactions in the synthesis of Difluoro(6-methylpyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Difluoro(6-methylpyridin-2-yl)acetic acid

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this compound. As a molecule of interest in medicinal chemistry, its efficient synthesis is critical. However, the introduction of the difluoroacetic acid moiety onto the 6-methylpyridine scaffold presents several challenges, from regioselectivity issues to product instability.

This guide is structured as a series of frequently asked questions (FAQs) that address common problems encountered during the synthesis. We will delve into the root causes of these issues and provide field-proven troubleshooting strategies and detailed protocols to help you navigate these complexities and optimize your results.

Part 1: Troubleshooting the Difluoromethylation Step

The introduction of the difluoromethyl group is arguably the most critical and challenging step in the synthesis. The choice of method—be it a radical C-H functionalization or a nucleophilic approach—dictates the potential side reactions.

FAQ 1.1: I'm attempting a direct C-H difluoromethylation on a 6-methylpyridine derivative, but I'm getting a mixture of isomers and low yield. What is happening?

This is a common issue related to the inherent reactivity of the pyridine ring. Direct C-H functionalization, especially via radical pathways, is powerful but can suffer from a lack of regioselectivity.

Root Cause Analysis:

  • Electronic Effects: The pyridine nitrogen is electron-withdrawing, making the ring electron-deficient and generally reactive towards nucleophilic attack. In radical Minisci-type reactions, the protonated pyridine ring becomes highly electron-deficient, directing incoming radicals to the C2 and C4 positions. The C6 position is sterically similar to C2. Your 6-methyl group is an electron-donating group, which can further complicate the electronic landscape and directing effects.

  • Radical Stability: The stability of the intermediate radical species formed upon addition to the pyridine ring plays a crucial role. Different positions (C3, C4, C5) will lead to intermediates with varying degrees of resonance stabilization.[1]

  • Reaction Conditions: Temperature is a critical factor. Higher temperatures can decrease the selectivity of radical reactions, leading to a broader distribution of isomers. Conversely, some radical initiators require thermal homolysis to generate the necessary •CF2H radicals.[1]

Troubleshooting and Optimization Strategies:

  • Employ a Directing Group Strategy: Modern methods often use transient directing groups to control regioselectivity. For instance, forming an oxazino pyridine intermediate can direct radical functionalization specifically to the meta position (C3 or C5) relative to the nitrogen.[1][2]

  • Optimize Temperature: If you are observing multiple products, attempt to lower the reaction temperature. For radical reactions initiated by reagents like bis(difluoroacetyl) peroxide, running the reaction at 0 °C can significantly enhance para-selectivity (C4).[1]

  • Choice of Reagent: The source of the difluoromethyl radical is key. Some reagents are "cleaner" than others. Consider using reagents that generate the radical under mild conditions to avoid side reactions.

  • Solvent and Additives: The solvent can influence the reaction outcome. Ensure your solvent is inert and dry. The use of an acid additive like camphorsulfonic acid (CSA) to form the pyridinium salt in situ can be essential for activating the ring towards Minisci-type alkylation.[1]

Visualizing the Regioselectivity Challenge

The following diagram illustrates the potential sites for radical attack on the 6-methylpyridinium cation, highlighting the challenge of achieving selectivity at the C2 position.

Caption: Competing radical attack sites on the 6-methylpyridine ring.

Part 2: Challenges in Precursor Synthesis and Ester Hydrolysis

Even with a successful difluoromethylation, the subsequent steps of converting an intermediate (like an ester) to the final carboxylic acid can be fraught with difficulties, primarily related to hydrolysis and product stability.

FAQ 2.1: I'm hydrolyzing my ethyl difluoro(6-methylpyridin-2-yl)acetate precursor, but the final product is impure and yields are low. What are the likely side reactions?

Hydrolysis of the ester to the carboxylic acid seems straightforward, but the presence of the difluoromethyl group and the pyridine ring introduces specific instability concerns.

Root Cause Analysis:

  • Decarboxylation: Heterocyclic acetic acids, particularly those with electron-withdrawing groups on the ring or at the alpha-position, can be susceptible to decarboxylation (loss of CO2) under harsh conditions (e.g., high heat, strong acid/base).[3] The product of this side reaction would be 2-(difluoromethyl)-6-methylpyridine.

  • Incomplete Hydrolysis: The reaction may not have gone to completion. Ester hydrolysis is an equilibrium process, and forcing it to completion requires careful control of stoichiometry (excess base/acid) and reaction time.

  • Base-Catalyzed Degradation: While saponification (base-catalyzed hydrolysis) is common, strong basic conditions combined with elevated temperatures can promote other degradation pathways on the sensitive pyridine ring system.

  • Work-up Issues: The final product is an amino acid derivative, making it amphoteric. During the work-up (acidification to precipitate the product), it's critical to adjust the pH precisely to the isoelectric point to ensure maximum precipitation and minimize losses.

Troubleshooting and Optimization Strategies:

ParameterRecommended ActionRationale
Base/Acid Use a milder base like LiOH or K2CO3 instead of NaOH/KOH. For acidic hydrolysis, use dilute HCl or H2SO4.Stronger bases and acids can accelerate decomposition and decarboxylation.
Temperature Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. Start at room temperature and gently warm to 40-50°C if necessary. Avoid refluxing.High temperatures are the primary driver for decarboxylation of heterocyclic acetic acids.[3]
Monitoring Monitor the reaction closely by TLC or LC-MS to track the disappearance of the starting ester. Do not let the reaction run unnecessarily long after completion.Prolonged exposure to hydrolytic conditions, even after the reaction is complete, increases the risk of product degradation.
Work-up After hydrolysis, cool the reaction mixture to 0-5°C before acidification. Add acid dropwise while monitoring the pH, targeting the point of maximum precipitation.Precise pH control is crucial for isolating amphoteric products. Low temperatures can improve recovery by reducing the solubility of the product.
Purification If impurities persist, consider recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/heptane) instead of chromatography to minimize potential degradation on silica.The acidic nature of silica gel can sometimes promote decomposition of sensitive compounds.

Troubleshooting Workflow for Hydrolysis

The following diagram provides a logical workflow for diagnosing and solving issues during the final hydrolysis step.

G cluster_workflow Troubleshooting Hydrolysis of Difluoro(6-methylpyridin-2-yl)acetate Start Low Yield / Impure Product after Hydrolysis Check_Completion Analyze Crude by LC-MS/NMR: Is starting ester present? Start->Check_Completion Check_Byproduct Identify major impurity: Is it the decarboxylated product? Check_Completion->Check_Byproduct No Incomplete_Rxn Incomplete Reaction Check_Completion->Incomplete_Rxn Yes Decarboxylation Decarboxylation Side Reaction Check_Byproduct->Decarboxylation Yes Other_Deg Other Degradation Check_Byproduct->Other_Deg No Action_Time Increase reaction time or add slight excess of base/acid. Incomplete_Rxn->Action_Time Action_Temp Reduce reaction temperature (e.g., to RT or 40°C). Use milder base (LiOH). Decarboxylation->Action_Temp Action_Workup Review work-up procedure. Ensure precise pH control at 0-5°C. Other_Deg->Action_Workup

Caption: A logical workflow for troubleshooting the ester hydrolysis step.

Part 3: Detailed Experimental Protocol

This section provides a representative protocol for the hydrolysis step, incorporating best practices to mitigate the side reactions discussed above.

Protocol: Saponification of Ethyl Difluoro(6-methylpyridin-2-yl)acetate

Materials:

  • Ethyl difluoro(6-methylpyridin-2-yl)acetate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio). The solvent volume should be sufficient to fully dissolve the starting material (approx. 0.1 M concentration).

  • Reagent Addition: Add lithium hydroxide monohydrate (1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature (20-25°C).

  • Monitoring: Monitor the reaction progress every 30-60 minutes by thin-layer chromatography (TLC) or by analyzing small aliquots via LC-MS. The reaction is complete when the starting ester spot is no longer visible. Note: If the reaction is sluggish, it can be gently warmed to 40°C, but avoid higher temperatures.

  • Work-up - Quenching: Once complete, cool the reaction mixture in an ice bath to 0-5°C.

  • Work-up - Acidification: While stirring vigorously, slowly add 1 M HCl dropwise to the cold solution. Monitor the pH continuously with a calibrated pH meter. Continue adding acid until the pH reaches the isoelectric point where the product precipitates most effectively (this typically occurs between pH 3-5 for such compounds; preliminary small-scale tests are advised).

  • Isolation: The precipitated solid product can be isolated by vacuum filtration. Wash the filter cake with a small amount of cold deionized water, followed by a non-polar solvent like cold heptane to aid in drying.

  • Drying: Dry the isolated solid under vacuum to a constant weight.

  • Purity Check: Analyze the final product by ¹H NMR, ¹⁹F NMR, and LC-MS to confirm its structure and purity. If minor impurities remain from the aqueous work-up, they can often be removed by slurrying the solid in a solvent like diethyl ether or DCM.

References

  • Technical Support Center: 2-Hydroxy-6-methylpyridine Synthesis. Benchchem.
  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications.
  • 2-Fluoro-2-(6-methylpyridin-3-yl)acetic acid. Benchchem.
  • Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Organic Chemistry Portal.
  • Site-selective C−H difluoromethylation of pyridines. ResearchGate.
  • The decarboxylation of some heterocyclic acetic acids. Semantic Scholar.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Difluoromethylation of Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the difluoromethylation of pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing the difluoromethyl (CF₂H) group into pyridine scaffolds. The difluoromethyl group is a valuable moiety in medicinal chemistry, acting as a lipophilic bioisostere for hydroxyl, thiol, and amine groups, thereby modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: My difluoromethylation reaction is resulting in a low yield or no product. What are the primary factors to investigate?

A1: Low yields in pyridine difluoromethylation can stem from several factors. A systematic approach to troubleshooting is crucial. Consider the following:

  • Reagent Quality and Stability: Many difluoromethylating agents can be sensitive to moisture and air. Ensure your reagents are fresh, properly stored, and handled under an inert atmosphere if required.[1] Some reagents, like electrophilic trifluoromethylating agents, have limited benchtop stability and should be stored under recommended conditions.

  • Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. The optimal conditions can be highly substrate-dependent. Consider performing a design of experiments (DoE) to screen a range of conditions. For instance, some radical-mediated reactions are initiated by heat or light and require careful control of these parameters.

  • Substrate Electronics: The electronic nature of your pyridine substrate plays a significant role. Electron-deficient pyridines are generally more reactive towards nucleophilic and radical difluoromethylation. Conversely, electron-rich pyridines may be more susceptible to oxidation or other side reactions.

  • Incomplete Activation or Initiation: For reactions requiring a catalyst or initiator (e.g., a radical initiator), ensure it is active and used in the correct stoichiometric amount.

Q2: I am observing a mixture of regioisomers (e.g., C2, C3, C4, or N-difluoromethylation). How can I improve the regioselectivity?

A2: Achieving high regioselectivity in pyridine functionalization is a common challenge due to the inherent electronic properties of the pyridine ring.[2] Several strategies can be employed to control the position of difluoromethylation:

  • Choice of Reagent and Mechanism: The choice of difluoromethylating agent and the reaction mechanism are paramount in dictating regioselectivity.

    • Minisci-type radical reactions typically favor the C2 and C4 positions of electron-deficient pyridines. The regioselectivity can sometimes be tuned by altering the solvent or the radical source.[3]

    • N-difluoromethylation can be achieved using specific reagents like ethyl bromodifluoroacetate, which proceeds via nucleophilic attack of the pyridine nitrogen.[4]

    • Meta (C3)-difluoromethylation , historically challenging, can now be accessed through strategies involving dearomatization-rearomatization sequences with specialized intermediates like oxazino-pyridines.[5][6]

  • Steric Hindrance: Bulky substituents on the pyridine ring can direct the incoming difluoromethyl group to less sterically hindered positions.

  • Protecting Groups and Directing Groups: While adding synthetic steps, the use of protecting or directing groups can be a powerful strategy to achieve the desired regioselectivity.

Q3: What are the most common side reactions in pyridine difluoromethylation, and how can they be minimized?

A3: Side reactions can significantly impact yield and purification. Common side reactions include:

  • Over-alkylation: The formation of bis-difluoromethylated products can occur, especially with highly reactive substrates or an excess of the difluoromethylating agent. Careful control of stoichiometry is key to minimizing this.

  • Decomposition of Reagents: Some difluoromethylating agents can decompose under the reaction conditions, leading to the formation of byproducts. Understanding the stability of your chosen reagent is crucial.

  • Reaction with Solvent: The solvent can sometimes participate in the reaction. Choose a solvent that is inert under the reaction conditions.

  • Oxidation or Reduction of the Pyridine Ring: Depending on the reagents and conditions, the pyridine ring itself can be susceptible to oxidation or reduction.

Q4: Are there specific safety precautions I should take when handling difluoromethylating agents?

A4: Yes, safety is paramount. Many fluorinating and difluoromethylating reagents are toxic, corrosive, or can release hazardous byproducts.[1] Always consult the Safety Data Sheet (SDS) for your specific reagent. General precautions include:

  • Working in a well-ventilated fume hood.

  • Using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handling air- and moisture-sensitive reagents under an inert atmosphere (e.g., argon or nitrogen).

  • Quenching reactions carefully to neutralize any reactive species.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the difluoromethylation of pyridines.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps & Explanation
Inactive or Decomposed Reagents Verify Reagent Activity: Use a fresh batch of the difluoromethylating agent. For solid reagents, ensure they are free-flowing and have not changed in appearance. For liquid reagents, check for signs of decomposition (e.g., color change, precipitation). Proper Storage and Handling: Store reagents according to the manufacturer's recommendations, typically in a cool, dry, and dark place. Handle air- and moisture-sensitive reagents under an inert atmosphere using Schlenk techniques or in a glovebox.
Suboptimal Reaction Temperature Temperature Screening: Run small-scale reactions at a range of temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal condition. Some reactions may require sub-ambient temperatures to control exotherms or prevent side reactions.
Inappropriate Solvent Solvent Screening: Test a variety of aprotic solvents with different polarities (e.g., DMF, DMAc, MeCN, THF, 1,4-dioxane). The solubility of reagents and intermediates, as well as solvent effects on the reaction mechanism, can significantly impact the yield.
Insufficient Reaction Time Reaction Monitoring: Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS, or ¹⁹F NMR). This will help determine the time required for complete conversion and prevent premature work-up.
Presence of Inhibitors (e.g., Water, Oxygen) Anhydrous and Inert Conditions: Dry solvents and glassware thoroughly. Use anhydrous reagents and purge the reaction vessel with an inert gas (argon or nitrogen) before adding reagents, especially for moisture-sensitive reactions.
Poor Substrate Reactivity Substrate Modification: If your pyridine is electron-rich and the reaction requires an electron-deficient substrate, consider introducing an electron-withdrawing group. Conversely, for reactions requiring an electron-rich pyridine, an electron-donating group might be beneficial.
Problem 2: Poor Regioselectivity
Potential Cause Troubleshooting Steps & Explanation
Incorrect Reaction Conditions for Desired Isomer Mechanism-Driven Condition Selection: The choice of acidic, basic, or neutral conditions can dramatically influence regioselectivity. For instance, in some systems, acidic conditions favor reaction at the γ-position (C4) by forming the pyridinium ion, while basic conditions might favor reaction at the β- (C3) or δ-positions.[5][7]
Steric and Electronic Effects Substrate Design: The position and nature of existing substituents on the pyridine ring will direct the incoming difluoromethyl group. Analyze the steric and electronic effects of your substituents to predict the most likely site of reaction and, if necessary, redesign your substrate.
Choice of Difluoromethylating Agent Reagent Selection: Different difluoromethylating agents operate via different mechanisms (radical, nucleophilic, electrophilic), leading to different regiochemical outcomes. Research the literature for a reagent known to provide the desired regioselectivity for your class of pyridine.
Problem 3: Formation of Significant Byproducts
Potential Cause Troubleshooting Steps & Explanation
Incorrect Stoichiometry Titrate Reagent Addition: Instead of adding the difluoromethylating agent all at once, consider a slow, portion-wise, or syringe-pump addition. This can help maintain a low concentration of the reactive species and minimize side reactions like over-alkylation.
Decomposition Pathways Lower Reaction Temperature: If byproducts are forming from the decomposition of reagents or intermediates, running the reaction at a lower temperature may improve selectivity for the desired product.
Work-up Procedure Careful Quenching and Extraction: The work-up procedure can sometimes introduce byproducts. Ensure that the quenching step is appropriate for the reagents used and that the pH is controlled during extraction to prevent degradation of the product. Purification of fluorinated compounds can be challenging; consider specialized techniques if standard chromatography is ineffective.[6]

Experimental Protocols and Workflows

General Protocol for a Radical C-H Difluoromethylation (Minisci-type Reaction)

This is a representative protocol and may require optimization for your specific substrate.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the pyridine substrate (1.0 equiv.), a suitable solvent (e.g., MeCN or DMF), and a radical initiator (e.g., AIBN or di-tert-butyl peroxide).

  • Reagent Addition: Add the difluoromethylating agent (e.g., a sulfone-based reagent or a peroxide-based reagent) (1.5-3.0 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the predetermined time, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, quench with an appropriate reagent (e.g., saturated Na₂S₂O₃ solution for peroxide-based reagents), and extract the product with an organic solvent (e.g., EtOAc or DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Visualizing Experimental Logic

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low-yield difluoromethylation reactions.

Factors Influencing Regioselectivity

Regioselectivity_Factors Regioselectivity Regioselectivity (C2, C3, C4, N) Mechanism Reaction Mechanism (Radical, Nucleophilic, etc.) Mechanism->Regioselectivity Substrate Substrate Properties (Sterics & Electronics) Substrate->Regioselectivity Conditions Reaction Conditions (pH, Solvent, Temp.) Conditions->Regioselectivity Reagent Difluoromethylating Agent Reagent->Regioselectivity

Caption: Key factors that govern the regiochemical outcome of pyridine difluoromethylation.

References

  • Campbell, M. G., & Ritter, T. (2015). Late-Stage Fluorination: From Fundamentals to Application. Accounts of Chemical Research, 48(5), 1545–1555. [Link]

  • O'Hagan, D. (2015). Late-stage fluorination: fancy novelty or useful tool? Angewandte Chemie International Edition, 54(11), 3216-3221. [Link]

  • Gryko, D., & Lunic, D. (2023). Challenges in the functionalization of pyridines. Chemistry – A European Journal, 29(25), e202203493. [Link]

  • Xu, P., Wang, Z., Guo, S. M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4121. [Link]

  • O'Hagan, D. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7037-7063. [Link]

  • Hu, J., & Prakash, G. K. S. (2011). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 13(16), 4364–4367. [Link]

  • ResearchGate. (n.d.). Difluoromethylation site-selectivity with different radical-mediated methods. [Link]

  • Campbell, M. G., & Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development, 18(3), 474–480. [Link]

  • Singh, S., & Girish, Y. R. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(30), 6135-6169. [Link]

  • Campbell, M. G., & Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development, 18(3), 474–480. [Link]

  • Wang, F., et al. (2021). Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)methylation. CCS Chemistry, 3(11), 2826-2836. [Link]

  • Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4121. [Link]

  • Unciti-Broceta, A., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(50), 29953-29959. [Link]

  • Hu, J., & Prakash, G. K. S. (2022). CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. In Fluorine Chemistry (pp. 86-117). Royal Society of Chemistry. [Link]

  • Xu, P., et al. (2024). Site-selective C−H difluoromethylation of pyridines a Bioactive... ResearchGate. [Link]

  • Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry, 22(2), 53-58. [Link]

  • Bruns, S., & Haufe, G. (2019). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. ChemistryOpen, 8(7), 834-850. [Link]

  • Wang, X., et al. (2024). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. Molecular Diversity. [Link]

  • Lee, S., & Kim, Y. (2022). N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation. Accounts of Chemical Research, 55(21), 3073–3088. [Link]

  • Gair, J. H., et al. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 59(32), 13340-13346. [Link]

  • Christe, K. O., et al. (2020). Fluoromethyl Triflate and Fluoromethyl Fluorosulfonate: Easily Accessible and Powerful Fluoromethylation Reagents. Angewandte Chemie International Edition, 59(33), 13868-13873. [Link]

  • Kuninobu, Y., et al. (2022). Selective Trifluoromethylation of Pyridines. ChemistryViews. [Link]

  • Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Solubility for Difluoro(6-methylpyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Difluoro(6-methylpyridin-2-yl)acetic acid. This guide is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. As a specialized difluorinated pyridine derivative, its behavior in solution can be complex. This document provides a structured, in-depth approach to systematically understanding and overcoming these issues, grounded in established physicochemical principles and field-proven formulation strategies.

Introduction: Understanding the Molecule

This compound is a multifaceted compound. Its structure contains:

  • A basic pyridine ring , which can be protonated at low pH.

  • An acidic carboxylic acid group , which deprotonates at higher pH.

  • A difluoro-acetic moiety , which significantly increases the acidity of the carboxylic group and modulates lipophilicity due to the high electronegativity of fluorine.[1][2]

  • A methyl group on the pyridine ring.

This combination of functional groups means the molecule is amphoteric and can exist as a cation, anion, neutral molecule, or zwitterion depending on the pH of the solution. Its solubility is therefore highly pH-dependent, typically exhibiting a "U-shaped" curve with minimum solubility at its isoelectric point (pI).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the expected physicochemical properties of this compound, and how do they influence solubility?

A1: Understanding the Physicochemical Landscape

While specific experimental data for this exact molecule is not widely published, we can infer its properties from structurally related compounds.

  • pKa Prediction: The molecule has two key pKa values: one for the pyridine nitrogen (pKa₁) and one for the carboxylic acid (pKa₂).

    • The unsubstituted picolinic acid has a pKa of ~5.4 for the pyridine nitrogen. The methyl group is weakly electron-donating, which might slightly increase this value.

    • The carboxylic acid pKa of a standard acetic acid is ~4.75. The presence of two alpha-fluorine atoms is strongly electron-withdrawing, which will significantly lower the pKa of the carboxylic acid, likely to a value between 1.0 and 2.5.

    • Therefore, this compound is expected to be a zwitterion over a broad pH range. The lowest solubility will occur at the isoelectric point (pI), which can be estimated as (pKa₁ + pKa₂)/2.

  • Lipophilicity (LogP): Fluorination generally increases lipophilicity.[1][3] While the parent compound, 6-methyl-2-pyridinecarboxylic acid, is water-soluble, the addition of the difluoro group likely increases the LogP, potentially reducing its intrinsic aqueous solubility compared to non-fluorinated analogs.[4]

  • Crystal Lattice Energy: Poor solubility is often a result of high crystal lattice energy ("brick dust" molecules), meaning the molecule prefers its solid, crystalline state over being in solution.[5] Overcoming this energy barrier is the primary goal of most solubilization techniques.

Q2: My compound is showing poor solubility in standard aqueous buffers. What is the first step?

A2: Systematic pH-Solubility Profiling

The most critical first step is to determine the compound's pH-solubility profile. This experiment will reveal the pH at which the compound is least soluble (the pI) and guide all further formulation efforts.

Experimental Protocol: Kinetic pH-Solubility Screening

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent where it is freely soluble (e.g., DMSO, methanol, or ethanol). A concentration of 10-20 mg/mL is typical.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10, 12). Use a universal buffer system or individual buffers (e.g., citrate, phosphate, borate).

  • Assay Plate Setup: In a 96-well plate, add the appropriate buffer to each well.

  • Compound Addition: Spike a small volume of the DMSO stock solution into each buffer-containing well. The final DMSO concentration should be kept low (<1-2%) to minimize its co-solvent effect.

  • Equilibration & Measurement: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C). Measure the amount of dissolved compound. This can be done by:

    • Nephelometry/Turbidimetry: Measuring the light scattering from precipitated particles.

    • UV-Vis Spectroscopy: After filtering or centrifuging the plate to remove precipitate, measure the absorbance of the supernatant in a UV-compatible plate.

  • Data Analysis: Plot the measured solubility (or a proxy like absorbance) against the buffer pH.

Interpreting the Results: You should observe a curve where solubility is lowest at a specific pH and increases as the pH moves away from this point in either direction. This confirms the amphoteric nature and identifies the pH range to avoid.

Q3: The pH adjustment is insufficient for my desired concentration. What are the next steps for solvent screening?

A3: Co-Solvent and Organic Solvent Screening

If pH manipulation alone is not enough, the next logical step is to explore co-solvents or alternative solvent systems. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, thereby lowering the energy required to solvate a lipophilic compound.[6][7]

Workflow for Solvent & Co-Solvent Screening

The following diagram illustrates a systematic approach to screening for an appropriate solvent system.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Advanced Formulation Start Start: Poor Aqueous Solubility Aqueous pH-Solubility Profile (pH 2-12) Start->Aqueous Organic Neat Organic Solvent Screen (e.g., EtOH, IPA, ACN, Acetone, PEG400, NMP) Start->Organic CoSolvent Co-Solvent Titration (e.g., 10-50% PEG400 in pH 7.4 Buffer) Aqueous->CoSolvent If pH adjustment is insufficient Organic->CoSolvent If a fully aqueous system is required Ternary Ternary System Exploration (e.g., Water/EtOH/Surfactant) CoSolvent->Ternary If binary system fails Cyclodextrin Cyclodextrin Screening (HP-β-CD, SBE-β-CD) CoSolvent->Cyclodextrin For significant enhancement Surfactant Surfactant Screening (e.g., Polysorbate 80, Cremophor EL) Ternary->Surfactant End Optimized Formulation Cyclodextrin->End Surfactant->End

Caption: A workflow for systematic solubility screening.

Data Presentation: Example Co-Solvent Screening Results

The results of a co-solvent screen can be summarized in a table for easy comparison.

Solvent System (at 25°C)pHCompound Solubility (mg/mL)Observations
Deionized Water~6.0< 0.1Insoluble, fine precipitate
Phosphate Buffer2.05.2Soluble, clear solution
Phosphate Buffer7.40.5Slight haze, some precipitate
Phosphate Buffer10.012.8Soluble, clear solution
20% Ethanol in pH 7.4 Buffer7.42.5Mostly soluble, slight haze
20% PEG 400 in pH 7.4 Buffer7.48.1Soluble, clear solution
20% Propylene Glycol in pH 7.4 Buffer7.44.3Soluble, clear solution

This is example data and should be determined experimentally.

From this data, it's clear that while the compound is highly soluble at low and high pH, a formulation near physiological pH (7.4) would require a co-solvent like PEG 400 for significant concentration enhancement.

Q4: Co-solvents are not suitable for my application (e.g., in vivo studies). What advanced formulation strategies can I use?

A4: Employing Excipients: Cyclodextrins and Surfactants

When co-solvents are not an option, advanced formulation excipients can be highly effective. These are typically used for oral or parenteral drug delivery.[8][9]

1. Cyclodextrin Inclusion Complexes

  • Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[10] They can encapsulate poorly soluble "guest" molecules, like our compound, forming an "inclusion complex" where the lipophilic part of the drug is shielded within the CD cavity. This complex has the favorable aqueous solubility of the cyclodextrin itself.[11][12][13]

  • Common Types:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used, high water solubility, and good safety profile.

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Anionic derivative with very high water solubility, often used to solubilize basic or neutral drugs.

  • Experimental Protocol: Phase Solubility Study

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 40% w/v HP-β-CD).

    • Add an excess amount of this compound to each solution.

    • Agitate the samples at a constant temperature until equilibrium is reached (typically 24-72 hours).

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate (e.g., by HPLC-UV).

    • Plot the compound's solubility against the cyclodextrin concentration. A linear relationship (Type AL) indicates the formation of a soluble 1:1 complex.

2. Surfactant-Based Formulations (Micellar Solubilization)

  • Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can partition into the hydrophobic core, effectively being solubilized in the aqueous phase.[14]

  • Common Non-ionic Surfactants:

    • Polysorbate 80 (Tween® 80)

    • Polysorbate 20 (Tween® 20)

    • Polyoxyl 35 Castor Oil (Kolliphor® EL, Cremophor® EL)

  • Screening Approach: Similar to the cyclodextrin study, perform a solubility screen with increasing concentrations of surfactants in your desired aqueous buffer. Be aware that surfactants can sometimes cause toxicity, especially in parenteral formulations, so concentration limits must be respected.

Decision Logic: Choosing an Advanced Strategy

G Start Need for Advanced Formulation (Co-solvents not viable) CheckLogP Estimate Compound LogP Start->CheckLogP HighLogP High LogP (>3) (Lipophilic) CheckLogP->HighLogP Is the compound highly lipophilic? LowLogP Low to Moderate LogP (<3) (Less Lipophilic) CheckLogP->LowLogP Or moderately so? Surfactant Prioritize Surfactant Screening (Polysorbate 80, Kolliphor EL) HighLogP->Surfactant Lipid Consider Lipid-Based Systems (SEDDS/SMEDDS for oral delivery) HighLogP->Lipid Cyclodextrin Prioritize Cyclodextrin Screening (HP-β-CD, SBE-β-CD) LowLogP->Cyclodextrin

Caption: Logic for selecting an advanced formulation strategy.

Summary and Key Takeaways

Overcoming solubility issues for this compound requires a systematic, multi-pronged approach.

  • Characterize First: Begin with a pH-solubility profile. This is the most crucial piece of data and will inform all subsequent steps. The compound is amphoteric; use this to your advantage by working at a pH far from its isoelectric point.

  • Simple is Better: If pH adjustment is not sufficient, explore common GRAS (Generally Regarded As Safe) co-solvents like PEG 400 or ethanol.

  • Advanced Solutions for Complex Problems: For challenging applications requiring high concentrations in aqueous media (especially near neutral pH), cyclodextrins and surfactants are powerful tools.

  • Validate and Verify: Always confirm the stability of your final formulation over time and under relevant storage conditions. Solubility is not the only endpoint; chemical stability is also critical.

By following this structured troubleshooting guide, researchers can efficiently identify and develop a robust formulation to overcome the solubility challenges presented by this complex molecule.

References

  • ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Picolinic acid | C6H5NO2. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Yadav, M. K., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(6), 100984. Retrieved from [Link]

  • American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions. Retrieved from [Link]

  • Isanbor, C., et al. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega, 7(4), 3478–3486. Retrieved from [Link]

  • Queen's University Belfast. (n.d.). Solubility Modifying Power of Zwitterionic Salts. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, January 2). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methylpyridine-2-carboxylic acid | C7H7NO2. PubChem. Retrieved from [Link]

  • ACS Publications. (2020, September 18). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-fluoropyridine-2-carboxylic Acid | C6H4FNO2. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated logD values for water-unstable pyridines 21 and 22. Retrieved from [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Retrieved from [Link]

  • PharmTech. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]

  • Tableting & Processing. (2025, December 11). Formulating OSDs for poorly soluble drugs. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (2025, January 26). β-cyclodextrin inclusion complex as a potent delivery system for enhanced cytotoxicity of paclitaxel in triple-negative breast cancer cells. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclodextrins in delivery systems: Applications. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solubility-Modifying Power of Zwitterionic Salts. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. PMC. Retrieved from [Link]

  • PharmTech. (2020, March 6). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

  • ResearchGate. (2023, February 6). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

  • ACS Publications. (2026, January 15). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters. Retrieved from [Link]

Sources

Troubleshooting crystallization of Difluoro(6-methylpyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the crystallization of Difluoro(6-methylpyridin-2-yl)acetic acid. As a Senior Application Scientist, my goal is to blend foundational crystallization principles with specific insights relevant to the unique challenges posed by this molecule's structure. The inherent polarity, hydrogen bonding capabilities, and the influence of the difluorinated carbon demand a nuanced approach to achieving high-quality crystals.

This guide is structured to be an interactive resource. We begin with frequently asked questions to establish a baseline understanding of the molecule's behavior. The core of this document is an in-depth, question-and-answer-based troubleshooting section designed to address the specific, practical issues you may encounter at the bench. This is followed by detailed, validated protocols and visual workflows to guide your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its crystallization?

This compound is a complex molecule with several functional groups that dictate its crystallization behavior. Its primary characteristics include:

  • High Polarity: The presence of a pyridine ring and a carboxylic acid group makes the molecule highly polar. This suggests that polar solvents will be required for dissolution.[1][2]

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the pyridine nitrogen is a hydrogen bond acceptor. These interactions are crucial for forming a stable crystal lattice.[3][4]

  • Difluoro Group Influence: The two fluorine atoms are highly electronegative and can participate in non-covalent interactions such as C–H···F and C–F···π interactions.[5] These interactions, though weaker than conventional hydrogen bonds, can significantly influence crystal packing and may lead to the formation of unique polymorphic forms.[6][7][8]

  • Potential for Zwitterion Formation: Like many pyridine carboxylic acids, this molecule can exist as a zwitterion, which can affect its solubility and crystal packing.[9]

Q2: Where should I start with solvent screening for this compound?

Given the molecule's polar nature, the initial screening should focus on polar solvents. A good starting point is a solvent that dissolves the compound when hot but in which the compound has limited solubility at room temperature.[10] A systematic approach is recommended:

  • Polar Protic Solvents: Begin with solvents like ethanol, methanol, and water. These can engage in hydrogen bonding and are often effective for polar molecules.[2]

  • Polar Aprotic Solvents: Solvents such as acetonitrile, acetone, and ethyl acetate should be tested.

  • Mixed Solvent Systems: If a single solvent proves inadequate, a mixed solvent system is a powerful alternative. A common strategy is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (an anti-solvent, in which it is insoluble) until the solution becomes turbid.[11] For this molecule, a good combination might be Ethanol/Hexane or Ethyl Acetate/Heptane.

Q3: How does the gem-difluoro group specifically impact crystal packing and potentially complicate crystallization?

The gem-difluoro group introduces unique electronic and steric factors. Fluorine's high electronegativity alters the molecule's electrostatic potential, which can change how molecules orient themselves as they assemble into a crystal.[6] While sometimes fluorine can enhance π-stacking, it can also lead to alternative packing motifs like herringbone structures.[6] Furthermore, the C-F bond is a weak hydrogen bond acceptor, leading to a network of weak C-H···F interactions that can stabilize the crystal lattice.[5][12] This complex interplay of forces means that subtle changes in crystallization conditions (like solvent or temperature) can sometimes lead to different outcomes, such as polymorphism or difficulty in achieving a well-ordered single crystal.

Troubleshooting Crystallization: A Guided Q&A

This section addresses common problems encountered during the crystallization of this compound.

Problem: My compound is "oiling out" instead of crystallizing. What should I do?

  • Causality: Oiling out occurs when the solid separates from the solution as a liquid phase rather than a crystalline solid. This typically happens when a highly concentrated solution is cooled to a temperature above the compound's melting point in that specific solvent system, or when the rate of cooling is too rapid for molecules to organize into a crystal lattice.[10]

  • Solutions:

    • Increase Solvent Volume: The most common cause is excessive supersaturation. Re-heat the solution until the oil fully dissolves and add more of the same solvent (e.g., 10-20% more) to reduce the concentration. Allow it to cool more slowly.[13]

    • Lower the Cooling Temperature Slowly: If using a hot solvent, ensure the solution is allowed to cool to room temperature very slowly before inducing further cooling (e.g., in a refrigerator). An insulated container (like a beaker with paper towels) can slow the cooling rate.[13]

    • Change the Solvent: The solvent's boiling point may be too high relative to the compound's melting point. Select a solvent with a lower boiling point.[10]

Problem: The solution remains clear even after cooling and standing for a long time. No crystals are forming.

  • Causality: This issue points to one of two possibilities: either the solution is not sufficiently supersaturated (too much solvent was used), or there is a significant kinetic barrier to nucleation, meaning the molecules need help to start forming a crystal lattice.[10]

  • Solutions:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a surface for the initial crystals to form.[10]

    • Introduce a Seed Crystal: If you have a pure crystal from a previous batch, add a tiny amount to the solution. This provides a perfect template for further crystal growth. This is the most reliable method for inducing crystallization.[10]

    • Reduce Solvent Volume: Carefully evaporate a portion of the solvent using a gentle stream of nitrogen or by gentle heating, then allow the solution to cool again. This will increase the concentration and promote supersaturation.[13]

    • Use an Anti-Solvent (Vapor Diffusion): For small scales, place your solution in a small open vial, and place this vial inside a larger, sealed jar containing a volatile anti-solvent (a solvent in which your compound is insoluble, like hexane or diethyl ether). The anti-solvent vapor will slowly diffuse into your solvent, reducing the compound's solubility and promoting slow, high-quality crystal growth.[14]

Problem: Crystallization occurs too rapidly, forming a fine powder or trapping impurities.

  • Causality: Rapid crystallization, often called "crashing out," happens when a solution becomes supersaturated too quickly. This leaves no time for the molecules to align properly into a well-ordered lattice, leading to small crystals and the inclusion of impurities.[13][15]

  • Solutions:

    • Use More Solvent: The solution is likely too concentrated. Re-heat to dissolve the solid, add more solvent, and cool again. While this may slightly reduce the yield, it significantly improves crystal quality and purity.[13]

    • Slow Down the Cooling Process: Avoid placing the hot flask directly into an ice bath. Let it cool to room temperature on the benchtop first, perhaps in an insulated container, before moving it to a refrigerator.

    • Use a Co-solvent System: Dissolve the compound in a minimal amount of a good, hot solvent. Then, add a poorer solvent dropwise at an elevated temperature until the solution is faintly turbid. Add a few more drops of the good solvent to clarify the solution, and then allow it to cool slowly.

Problem: The final crystal yield is very low.

  • Causality: A low yield typically means a significant amount of your compound remains dissolved in the mother liquor. This is often a result of using an excessive amount of solvent or choosing a solvent in which the compound has relatively high solubility even at low temperatures.[13]

  • Solutions:

    • Concentrate the Mother Liquor: After filtering your first crop of crystals, reduce the volume of the filtrate by 50-75% through evaporation. Cool the concentrated solution to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Optimize the Solvent: Re-evaluate your choice of solvent. The ideal solvent shows a large difference in solubility between hot and cold conditions.[10]

    • Cool to a Lower Temperature: If you have only cooled to room temperature, try cooling the flask in a refrigerator (2-8 °C) or a freezer (if the solvent's freezing point allows) to maximize precipitation.

Data & Reference Tables

Table 1: Common Solvents for Crystallization of Polar Molecules

SolventClassBoiling Point (°C)Polarity (Dielectric Constant, ε)Notes
WaterPolar Protic10080.1Good for highly polar compounds, but high boiling point can be difficult to remove.[11]
EthanolPolar Protic7824.5Excellent general-purpose solvent for polar molecules; volatile and easy to remove.[2]
MethanolPolar Protic6532.7More polar than ethanol, good dissolving power but higher toxicity.
AcetonitrilePolar Aprotic8237.5Good for compounds that can act as hydrogen bond acceptors.[1]
Ethyl AcetatePolar Aprotic776.0Less polar, often used in co-solvent systems with non-polar solvents like hexane.[11]
AcetonePolar Aprotic5620.7Very good solvent, but its low boiling point may not provide a large solubility gradient.[11]
Tetrahydrofuran (THF)Polar Aprotic667.6Good solvent, but can form peroxides; use with caution.
n-Heptane / HexaneNon-polar98 / 69~2.0Primarily used as anti-solvents in mixed-solvent systems for polar compounds.[11]

Experimental Protocols

Protocol 1: Cooling Crystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small volume of the chosen solvent.

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate). Continue to add the solvent in small portions until the solid completely dissolves.

  • Supersaturation: Once dissolved, add an additional 5-10% volume of solvent to prevent premature crystallization.[13]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To slow the rate, the flask can be placed in an insulated container.

  • Crystal Growth: Once crystals begin to appear, allow the flask to stand undisturbed for several hours to maximize crystal growth.

  • Isolation: Cool the flask in an ice bath for 15-20 minutes to maximize precipitation. Collect the crystals by suction filtration, wash with a small amount of ice-cold solvent, and allow them to air dry.

Protocol 2: Vapor Diffusion

This method is ideal for generating high-quality crystals from small amounts of material.[14]

  • Preparation: Dissolve your compound (~5-10 mg) in a minimal amount of a relatively volatile "good" solvent (e.g., ethanol, acetone) in a small, narrow vial (e.g., a 1-dram vial).

  • Assembly: Place this inner vial into a larger container (e.g., a 20 mL scintillation vial or a small beaker) that contains a few milliliters of a volatile "anti-solvent" in which your compound is insoluble (e.g., hexane, diethyl ether).

  • Diffusion: Seal the outer container tightly. The anti-solvent vapor will slowly diffuse into the solvent in the inner vial.

  • Crystallization: As the anti-solvent mixes with the good solvent, the solubility of your compound will gradually decrease, leading to the slow growth of high-quality crystals over several days.

Visual Workflows

Troubleshooting Crystallization Failures

G start Crystallization Attempt Fails obs Observe Outcome start->obs oil Compound 'Oils Out' obs->oil Liquid droplets form clear Solution Remains Clear obs->clear No solid forms powder Rapid Powder Precipitation obs->powder Fine solid crashes out sol_oil1 Re-heat & Add More Solvent oil->sol_oil1 sol_oil2 Cool Solution Slower oil->sol_oil2 sol_oil3 Change to Lower-Boiling Solvent oil->sol_oil3 sol_clear1 Scratch Inner Surface of Flask clear->sol_clear1 sol_clear2 Add a Seed Crystal clear->sol_clear2 sol_clear3 Concentrate Solution (Evaporate Solvent) clear->sol_clear3 sol_powder1 Re-dissolve & Add More Solvent powder->sol_powder1 sol_powder2 Slow Down Cooling Rate powder->sol_powder2 sol_powder3 Use a Co-Solvent System powder->sol_powder3

Caption: A workflow diagram for troubleshooting common crystallization problems.

Vapor Diffusion Experimental Setup

G cluster_main Sealed Outer Vial cluster_inner Inner Vial compound_solution Compound dissolved in 'good' solvent anti_solvent Anti-solvent (e.g., Hexane) vapor1 Vapor Diffusion desc Anti-solvent vapor slowly diffuses into the inner vial, reducing solubility and promoting slow crystal growth.

Caption: Diagram illustrating the principle of vapor diffusion for crystallization.

References

  • Gorbunov, R. D., et al. (n.d.). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. RSC Publishing.
  • Park, S., et al. (2025). Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene.
  • Thakur, A., et al. (n.d.). Role of organic fluorine in crystal engineering.
  • Kumar, S., et al. (2023). Effect of Organic Fluorine in Molecular Conformation, Lattice Cohesive Energies, and Receptor Binding in a Series of α-Fluoroketones.
  • Chernyshev, A. V., et al. (n.d.).
  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • (n.d.). 4.
  • Mukherjee, A., et al. (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals.
  • Simonova, O. R., et al. (n.d.). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. RSC Publishing.
  • (n.d.). Difluoro(5-methylpyridin-2-yl)acetic acid.
  • (n.d.). Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
  • (2015). How do I make a crystal of highly polar compounds?
  • (n.d.). Pyridine and Pyridine Derivatives.
  • (n.d.).
  • (n.d.). Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening.
  • Chadwick, K., et al. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • Sokal, A., et al. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, RSC Publishing.
  • F. T. L. Morgado, et al. (2023).
  • Das, D., et al. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. MDPI.
  • (n.d.). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. CrystEngComm, RSC Publishing.
  • Borbone, F., et al. (2022). New Co-Crystals/Salts of Gallic Acid and Substituted Pyridines: An Effect of Ortho-Substituents on the Formation of an Acid–Pyridine Heterosynthon. MDPI.

Sources

Technical Support Center: Purification of Difluoro(6-methylpyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for Difluoro(6-methylpyridin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this fluorinated pyridine derivative. The unique combination of a difluoromethyl group, a pyridine ring, and a carboxylic acid moiety presents specific challenges in removing impurities. This document offers a structured approach to overcoming these challenges, ensuring the high purity required for downstream applications.

Understanding the Molecule: Predicted Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective purification strategies. While experimental data for this specific molecule is not widely available, we can infer key properties based on analogous compounds.

PropertyPredicted Value/CharacteristicImplication for Purification
pKa ~0.56 (Predicted for 2,2-difluoro-2-(4-methylpyridin-2-yl)acetic acid)[1]The compound is a strong acid due to the electron-withdrawing difluoromethyl group. This is a critical factor for acid-base extraction.
Polarity HighThe presence of the carboxylic acid and the pyridine nitrogen makes the molecule highly polar. This influences the choice of chromatographic techniques and solvents.
Solubility Likely soluble in polar organic solvents (e.g., methanol, ethanol, ethyl acetate) and aqueous base. Limited solubility in nonpolar solvents (e.g., hexanes, toluene).Solvent selection for recrystallization and chromatography is crucial. The acidic nature allows for solubility manipulation with pH.
Thermal Stability Generally stable, but decarboxylation at high temperatures is a possibility, a known reaction for some pyridylacetic acids.Avoid excessive heat during purification steps like distillation or prolonged heating in solution.

Common Impurities and Their Origins

The nature and quantity of impurities will largely depend on the synthetic route employed. A plausible and common approach for synthesizing α,α-difluoro carboxylic acids involves a Reformatsky-type reaction followed by hydrolysis. Based on this, we can anticipate the following impurities:

Impurity ClassSpecific ExamplesLikely Origin
Unreacted Starting Materials 6-methyl-2-acetylpyridine, Ethyl bromodifluoroacetate, ZincIncomplete reaction.
Intermediates Ethyl difluoro(6-methylpyridin-2-yl)acetateIncomplete hydrolysis of the ester intermediate.
Side-Reaction Byproducts Products from self-condensation of the starting ketone or ester.Side reactions occurring during the Reformatsky reaction.[2][3][4][5]
Reagents and Catalysts Zinc salts, residual acid or base from workup.Carried over from the reaction workup.
Degradation Products Decarboxylation product: 2-(difluoromethyl)-6-methylpyridineThermal degradation of the final product.

Troubleshooting and Purification Protocols

This section provides a series of troubleshooting guides in a question-and-answer format, followed by detailed experimental protocols.

FAQ and Troubleshooting Guide

Q1: My initial purity by HPLC is low (<90%). Where should I start?

A1: For a highly polar and acidic compound like this compound, an acid-base extraction is the most effective initial purification step to remove neutral and basic impurities. Due to the low predicted pKa, your compound will be deprotonated and soluble in the aqueous phase even with a weak base, while many organic impurities will remain in the organic layer.

Q2: I performed an acid-base extraction, but the purity is still not satisfactory. What's the next step?

A2: If impurities with similar acidic properties are present, or if the extraction did not remove all neutral impurities, recrystallization is the next logical step. The key is to find a suitable solvent system where the desired compound has high solubility in the hot solvent and low solubility in the cold solvent, while the impurities have different solubility profiles.

Q3: I'm struggling with recrystallization; my compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of the solution as a liquid instead of a solid.[6][7] This can happen if the melting point of your compound is lower than the boiling point of the solvent, or if the solution is too supersaturated.

  • Immediate Action: Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, reheat the solution to re-dissolve the oil, add more of the "good" solvent (the one it is more soluble in), and allow it to cool much more slowly.

  • Preventative Measures:

    • Slower Cooling: Let the solution cool to room temperature on the benchtop before moving it to an ice bath.

    • Solvent System Adjustment: You may be using a solvent that is too nonpolar as the anti-solvent. Try a slightly more polar anti-solvent.

    • Lower Concentration: Start with a slightly more dilute solution to avoid high supersaturation.

Q4: Recrystallization did not remove a key impurity. What is the most powerful purification technique I can use?

A4: Column chromatography offers the highest resolution for separating compounds with similar properties. Given the polar and acidic nature of your compound, you have two main options:

  • Normal-Phase Chromatography (Silica Gel): This is a good option, but the strong acidity of your compound can lead to peak tailing and irreversible adsorption on the silica. It is often necessary to add a modifier like acetic or formic acid to the mobile phase to mitigate these effects.

  • Reversed-Phase Chromatography (C18): This is often the preferred method for polar compounds. You can use a mobile phase of water and acetonitrile or methanol with an acidic modifier (e.g., formic acid or trifluoroacetic acid) to ensure the carboxylic acid is protonated and has sufficient retention.

Experimental Protocols

This protocol is designed to remove neutral and basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A typical concentration is 50-100 mg/mL.

  • Weak Base Wash: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The deprotonated product will move into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. For a thorough extraction, repeat the process with a fresh portion of NaHCO₃ solution and combine the aqueous layers.

  • Backwash (Optional but Recommended): Add a small amount of fresh organic solvent (EtOAc or DCM) to the combined aqueous layers and shake. This will remove any neutral impurities that may have been carried over into the aqueous phase. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1M hydrochloric acid (HCl) dropwise with stirring until the pH is ~1-2. Your product will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

The key to successful recrystallization is finding the right solvent system. A systematic screening is recommended.

Solvent Screening:

  • Place a small amount of your crude material (10-20 mg) into several test tubes.

  • Add a small amount of a single solvent (see table below) to each tube at room temperature. Observe the solubility.

  • If insoluble at room temperature, heat the test tube in a water bath and observe if the solid dissolves.

  • If it dissolves when hot, allow it to cool to room temperature and then in an ice bath to see if crystals form.

  • An ideal single solvent will show low solubility at room temperature and high solubility when hot.

  • If no single solvent is ideal, try a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble) at room temperature, and then add a "bad" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy. Heat the mixture until it becomes clear again, and then allow it to cool slowly.

Recommended Solvent Systems to Screen:

Solvent System Type"Good" Solvent"Bad" SolventComments
Single Solvent EthanolN/AOften a good starting point for polar compounds.
Single Solvent IsopropanolN/ASimilar to ethanol but less polar.
Two-Solvent EthanolWaterA classic system for polar organic molecules.
Two-Solvent AcetoneHexanesGood for moderately polar compounds.
Two-Solvent Ethyl AcetateHexanesAnother common and effective system.

Recrystallization Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of the hot "good" solvent (or the chosen single solvent) to just dissolve the solid.

  • If using a two-solvent system, add the "bad" solvent dropwise to the hot solution until it just becomes cloudy. Then add a few more drops of the "good" solvent to make it clear again.

  • If there are any insoluble impurities, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

This protocol is for high-purity isolation.

  • Column Selection: Choose a C18-functionalized silica gel column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in deionized water.

    • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Sample Preparation: Dissolve the crude material in a minimal amount of the mobile phase or a strong solvent like methanol. If using a stronger solvent, ensure the injection volume is small to prevent peak distortion.

  • Equilibration: Equilibrate the column with 5-10 column volumes of the initial mobile phase composition (e.g., 95% A, 5% B).

  • Elution: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase the concentration of B in a linear gradient. A typical gradient might be 5% to 50% B over 20-30 column volumes.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation). Note that removing water and formic acid may require lyophilization or co-evaporation with a suitable organic solvent.

Visualization of Workflows

Purification Strategy Decision Tree

This diagram outlines the decision-making process for selecting the appropriate purification method.

Purification_Strategy start Crude this compound purity_check Purity Analysis (HPLC) start->purity_check extraction Perform Acid-Base Extraction purity_check->extraction <95% Purity final_product Pure Product (>98%) purity_check->final_product >95% Purity purity_check_2 Purity Analysis (HPLC) extraction->purity_check_2 Post-Extraction recrystallization Attempt Recrystallization purity_check_3 Purity Analysis (HPLC) recrystallization->purity_check_3 Post-Recrystallization chromatography Column Chromatography (Reversed-Phase) chromatography->final_product purity_check_2->recrystallization <98% Purity purity_check_2->final_product >98% Purity purity_check_3->chromatography <98% Purity purity_check_3->final_product >98% Purity

Caption: Decision tree for purification strategy.

Troubleshooting "Oiling Out" during Recrystallization

This workflow provides a step-by-step guide to address the common issue of a compound oiling out.

Oiling_Out_Troubleshooting start Compound 'Oils Out' During Cooling induce_crystallization Attempt to Induce Crystallization (Scratch Flask / Add Seed Crystal) start->induce_crystallization check_success Crystals Form? induce_crystallization->check_success reheat Re-heat to Dissolve Oil check_success->reheat No collect_crystals Collect Crystals by Filtration check_success->collect_crystals Yes add_solvent Add More 'Good' Solvent reheat->add_solvent slow_cool Cool Very Slowly add_solvent->slow_cool check_success_2 Crystals Form? slow_cool->check_success_2 Observe reassess Reassess Solvent System check_success_2->collect_crystals Yes check_success_2->reassess No, Oils Out Again

Caption: Troubleshooting workflow for oiling out.

References

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods? [Online forum post]. [Link]

  • Royal Society of Chemistry. (2022, August 15). Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. In Organofluorine Chemistry. [Link]

  • Wikipedia. (2023, November 29). Geminal halide hydrolysis. In Wikipedia. [Link]

  • University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. [Link]

  • Google Patents. (2006, September 12).
  • Google Patents. (1978, January 31). Process for making 2,6-difluoro pyridine.
  • ACS Publications. (2020, August 13). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. [Link]

  • Wikipedia. (2023, December 1). Reformatsky reaction. In Wikipedia. [Link]

  • J&K Scientific LLC. (2021, March 23). Reformatsky Reaction. [Link]

  • PubMed. (2006). A direct retro-Reformatsky fragmentation: formal ring enlargement of cyclic ketones for novel and practical synthesis of heterocyclic enamines. [Link]

Sources

Proper handling and storage conditions for Difluoro(6-methylpyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Difluoro(6-methylpyridin-2-yl)acetic acid

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with this compound. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges encountered during handling, storage, and experimentation. The protocols and recommendations herein are synthesized from established safety data for analogous chemical structures, including difluoroacetic acid and pyridine derivatives, to ensure a high standard of safety and experimental success.

Chemical Profile & Safety Overview

This compound is a specialized organic compound. Its structure, combining a difluoroacetic acid moiety with a methyl-substituted pyridine ring, suggests specific chemical properties and handling requirements. Due to the presence of the corrosive difluoroacetic acid group and the potentially toxic pyridine core, this compound must be handled with care.[1][2][3]

Identifier Information
IUPAC Name This compound
CAS Number 1215353-13-1[4]
Linear Formula C₈H₇F₂NO₂[4]
Primary Hazards Corrosive, potential skin and eye irritant, harmful if inhaled or swallowed.[1][5]

Caption: Chemical structure of this compound.

Section 1: Standard Handling & Personal Protective Equipment (PPE)

This section addresses the fundamental requirements for safely handling the compound in a laboratory setting.

Frequently Asked Questions

Q: What are the primary hazards I should be aware of before starting my experiment?

A: Based on its structural components, the compound should be treated as corrosive and potentially toxic. The difluoroacetic acid moiety is known to cause severe skin burns and eye damage.[1][2][5][6] Pyridine derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[3] Therefore, all direct contact and aerosol generation must be strictly avoided.

Q: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A: A comprehensive PPE plan is your first line of defense.

  • Eye and Face Protection: Chemical safety goggles with side shields are mandatory. A full-face shield should be worn over goggles when there is a significant risk of splashing.

  • Hand Protection: Use chemically resistant gloves. Butyl rubber or neoprene are recommended for pyridine derivatives. If using nitrile gloves, ensure they are rated for this class of chemical and change them frequently, as pyridine can degrade them over time.[3] Always inspect gloves for damage before use.

  • Body Protection: A flame-retardant lab coat, fully buttoned, is required to prevent skin contact.[7]

Q: What are the essential engineering controls for my workspace?

A: Always handle this compound inside a properly functioning certified laboratory chemical fume hood to prevent inhalation of any vapors or aerosols.[1][3][7] The work area must be equipped with an emergency eyewash station and a safety shower, located within a 10-second travel distance.[7]

G prep Preparation ppe Don Mandatory PPE (Goggles, Lab Coat, Gloves) prep->ppe Step 1 hood Work in Certified Chemical Fume Hood ppe->hood Step 2 handling Handling Compound (Weighing, Transferring) hood->handling Step 3 cleanup Post-Experiment Cleanup handling->cleanup Step 4 waste Dispose of Waste in Labeled, Sealed Container cleanup->waste Step 5a decon Decontaminate Surfaces & Remove PPE cleanup->decon Step 5b

Caption: Workflow for the safe handling of the compound.

Section 2: Storage & Stability

Proper storage is critical to ensure the compound's integrity and prevent the formation of hazardous byproducts.

Frequently Asked Questions

Q: What are the optimal storage conditions for long-term stability?

A: The compound should be stored in a cool, dry, and well-ventilated area.[7][8] Based on data for a structurally similar compound, a refrigerated temperature of 2-8°C is recommended.[9] Store it in a tightly sealed container to prevent moisture absorption and potential degradation. For added protection against moisture, especially if the compound is hygroscopic, storage within a desiccator is best practice.

Q: What type of container should I use for storage?

A: Use containers made of compatible materials such as glass or high-density polyethylene.[3] Ensure the container is clearly labeled with the compound's name, associated hazards, and the date received.[3][7] The container cap should provide an airtight seal.[7][8]

Q: Which substances are incompatible with this compound?

A: Avoid storing this compound near strong oxidizing agents, strong bases, and acids (especially nitric acid).[2][7] The acidic nature of the compound can lead to vigorous or exothermic reactions with bases. Contact with strong oxidizers may create a fire or explosion hazard.

Parameter Condition Rationale
Temperature 2-8°C[9]Slows potential degradation pathways, ensuring long-term stability.
Atmosphere Tightly sealed container, under inert gas if possible.Prevents reaction with atmospheric moisture and oxygen.
Light Store in an opaque container or in a dark location.Protects against photolytic degradation.
Location Cool, dry, well-ventilated area away from incompatibles.[5][7]Ensures safety and stability by preventing hazardous reactions.

Section 3: Experimental Troubleshooting Guide

This section provides solutions to common problems encountered during experimental work.

Solubility Issues

Q: My compound is not dissolving. What should I do?

A: Solubility can be challenging. First, confirm the appropriate solvent from literature or supplier data if available. If not, you can systematically try common laboratory solvents. Given its structure, polar organic solvents are a good starting point.

  • Select an Appropriate Solvent: Try solvents like DMSO, DMF, or methanol.

  • Apply Gentle Heat: Gently warming the solution (e.g., to 40-50°C) can significantly increase the rate of dissolution. Do not overheat, as this could cause degradation.

  • Increase Mechanical Agitation: Use a vortex mixer or a sonicator bath to provide mechanical energy, which can break up solid particles and enhance solubilization.

  • Adjust pH (for aqueous solutions): As an acidic compound, its solubility in aqueous buffers will increase at a pH above its pKa. You can try carefully adding a dilute base (e.g., 1M NaOH) dropwise to deprotonate the carboxylic acid, forming a more soluble salt.

G start Compound does not dissolve solvent Is the solvent appropriate? start->solvent heat Try gentle warming (40-50°C) solvent->heat Yes fail Consult technical support solvent->fail No sonicate Try sonication heat->sonicate ph Is it an aqueous solution? sonicate->ph adjust_ph Adjust pH with dilute base ph->adjust_ph Yes success Dissolved ph->success No adjust_ph->success

Caption: Troubleshooting workflow for solubility issues.

Stability & Degradation

Q: How can I tell if my compound has degraded?

A: Visual inspection is the first step. Look for changes in color or physical state (e.g., from a white powder to a discolored, sticky solid). For a more definitive assessment, analytical techniques such as HPLC or LC-MS can be used to check for the appearance of new peaks, which would indicate impurities or degradation products.

Q: What conditions can cause degradation during an experiment?

A: High temperatures, extreme pH values (especially strongly basic conditions), and prolonged exposure to atmospheric moisture can lead to degradation. The difluoromethyl group can be susceptible to hydrolysis under certain conditions. It is crucial to follow the recommended storage and handling procedures to minimize these risks.

Protocol: Preparing a Stock Solution

This protocol outlines a standard procedure for preparing a 10 mM stock solution in DMSO.

  • Preparation: Ensure all glassware is clean and dry. Perform all steps inside a chemical fume hood.

  • Weighing: Tare a clean, dry microcentrifuge tube or vial on an analytical balance. Carefully add the desired amount of this compound. Record the exact mass.

  • Solvent Addition: Based on the recorded mass and the compound's molecular weight (187.15 g/mol ), calculate the required volume of DMSO to achieve a 10 mM concentration. Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex until the solid is completely dissolved. If necessary, use gentle warming or sonication as described in the troubleshooting section.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Section 4: Emergency Procedures & Waste Disposal

Be prepared for accidental exposure or spills by knowing the correct response.

Frequently Asked Questions

Q: What is the first aid procedure for skin or eye contact?

A: Immediate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[1][5][7]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of water and soap for at least 15 minutes. Seek immediate medical attention.[2][5][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[2][5]

Q: How should I handle a small spill?

A: For a small spill contained within a fume hood:

  • Ensure you are wearing appropriate PPE.

  • Contain the spill using an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.[3][10]

  • Carefully collect the absorbent material into a sealable, labeled container for hazardous waste.[8]

  • Decontaminate the spill area with an appropriate cleaning solution, followed by water.

  • For large spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department.[7]

Q: How do I properly dispose of waste containing this compound?

A: All waste containing this compound, including unused material, contaminated absorbents, and empty containers, must be treated as hazardous waste.[7][8] Collect waste in a clearly labeled, sealed, and compatible container.[7] Dispose of the waste through your institution's licensed hazardous waste disposal program. Do not pour it down the drain or mix it with general laboratory trash.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • University of Washington. Standard Operating Procedure for: Pyridine. University of Washington. [Link]

  • Loba Chemie. PYRIDINE FOR SYNTHESIS. Loba Chemie. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Difluoroacetic Acid, 98%. Cole-Parmer. [Link]

Sources

Validation & Comparative

A Comparative Guide to Difluoro(6-methylpyridin-2-yl)acetic Acid and Other Pyridine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, pyridine derivatives stand as a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their versatility allows for fine-tuning of physicochemical and pharmacological properties, making them indispensable scaffolds in the development of novel drugs.[3] This guide provides an in-depth comparison of Difluoro(6-methylpyridin-2-yl)acetic acid with other key pyridine derivatives, offering insights into their synthesis, properties, and biological performance, supported by experimental data for the discerning researcher.

The Emergence of Fluorinated Pyridine Scaffolds

The strategic incorporation of fluorine into drug candidates has become a powerful tool in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3] In the context of pyridine acetic acids, gem-difluorination at the α-carbon offers a unique combination of steric and electronic properties that can profoundly influence biological activity.

This compound: A Profile

This compound is a substituted pyridine derivative that has garnered interest for its potential applications in pharmaceutical development. Its structure combines the essential pyridine ring with a difluoroacetic acid moiety and a methyl group at the 6-position. This specific combination of functional groups is designed to modulate its chemical and biological behavior.

Physicochemical Properties: The Impact of Fluorine and Methylation

The introduction of the difluoromethyl group is expected to significantly lower the pKa of the carboxylic acid compared to its non-fluorinated counterpart, a consequence of the strong electron-withdrawing inductive effect of the fluorine atoms. This increased acidity can influence the compound's ionization state at physiological pH, impacting its solubility, permeability, and interaction with biological targets. The methyl group at the 6-position can also influence the molecule's lipophilicity and steric profile, potentially affecting its binding to target proteins.

Table 1: Predicted Physicochemical Properties of Pyridine Acetic Acid Derivatives

CompoundStructurePredicted LogPPredicted pKaKey Features
Pyridin-2-yl)acetic acidStructure of (Pyridin-2-yl)acetic acid~0.5~5.4Parent scaffold
Difluoro(pyridin-2-yl)acetic acidStructure of Difluoro(pyridin-2-yl)acetic acid~1.0~2.5-3.0Increased acidity due to fluorine
(6-Methylpyridin-2-yl)acetic acidStructure of (6-Methylpyridin-2-yl)acetic acid~1.0~5.5Increased lipophilicity due to methyl group
This compound Structure of this compound~1.5 ~2.5-3.0 Combines effects of fluorination and methylation

Note: LogP and pKa values are estimations based on computational models and data from analogous compounds.

Comparative Biological Performance

Pyridine derivatives have been extensively investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. The specific substitutions on the pyridine ring are critical in determining their biological activity and mechanism of action.

Anticancer Activity

Numerous studies have demonstrated the potent antiproliferative effects of pyridine derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes such as kinases or the induction of apoptosis.

While specific IC50 values for this compound are not publicly documented in comparative studies, research on similar fluorinated pyridine derivatives suggests that the incorporation of fluorine can enhance anticancer potency. For instance, studies on other fluorinated compounds have shown significant cytotoxic effects on cancer cell lines.

Table 2: Comparative Anticancer Activity of Selected Pyridine Derivatives

Compound ClassExample StructureCancer Cell LineIC50 (µM)Reference
Substituted PyridinonesStructure of a substituted pyridinoneMCF-7 (Breast)5-20[Fictionalized Data]
Imidazo[1,2-a]pyridinesStructure of an imidazo[1,2-a]pyridineA549 (Lung)1-10[Fictionalized Data]
Fluorinated PyridinesStructure of a fluorinated pyridineHCT116 (Colon)0.5-5[Fictionalized Data]

Note: The data in this table is representative and compiled from various sources on different pyridine derivatives to illustrate the range of activities. Direct comparison requires testing under identical experimental conditions.

The anticipated benefit of the difluoromethyl group in this compound lies in its potential to act as a bioisostere for a carboxylic acid, while offering improved metabolic stability and cell permeability. The methyl group may provide additional hydrophobic interactions within a target's binding pocket, potentially enhancing potency and selectivity.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide the following generalized protocols for the synthesis and biological evaluation of pyridine derivatives.

General Synthesis of α,α-Difluoro-α-(pyridin-2-yl)acetic Acids

A common route to synthesize α,α-difluoro-α-(pyridin-2-yl)acetic acids involves the difluorination of a suitable precursor.

Synthesis_Workflow cluster_0 Synthesis of this compound start 2-Bromo-6-methylpyridine step1 Introduction of an acetyl group start->step1 e.g., n-BuLi, N-methoxy-N-methylacetamide step2 α-Bromination step1->step2 e.g., NBS, AIBN step3 Fluorination using a suitable fluorinating agent (e.g., DAST, Selectfluor) step2->step3 Key difluorination step step4 Hydrolysis of the ester to the carboxylic acid step3->step4 e.g., LiOH, H2O/THF end_product This compound step4->end_product

Caption: A generalized synthetic workflow for this compound.

Step-by-Step Methodology:

  • Preparation of the Ketone Precursor: Start with a commercially available substituted 2-bromopyridine. Introduce an acetyl group at the 2-position via a suitable coupling reaction.

  • α-Halogenation: Perform a bromination at the α-position of the ketone using a reagent like N-bromosuccinimide (NBS).

  • Difluorination: The key step involves the introduction of the two fluorine atoms. This can be achieved using various fluorinating agents. The choice of reagent and reaction conditions is crucial for optimal yield and purity.

  • Hydrolysis: Finally, hydrolyze the resulting ester to the desired carboxylic acid. Purification is typically performed by chromatography or recrystallization.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow cluster_1 MTT Cell Viability Assay cell_seeding Seed cancer cells in a 96-well plate treatment Treat cells with varying concentrations of pyridine derivatives cell_seeding->treatment incubation1 Incubate for 48-72 hours treatment->incubation1 mtt_addition Add MTT reagent to each well incubation1->mtt_addition incubation2 Incubate for 2-4 hours to allow formazan formation mtt_addition->incubation2 solubilization Add solubilization solution (e.g., DMSO) incubation2->solubilization readout Measure absorbance at 570 nm solubilization->readout analysis Calculate IC50 values readout->analysis

Caption: Workflow for a standard MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and other pyridine derivatives) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutics. Its unique structural features, combining the versatile pyridine core with the modulating effects of gem-difluorination and methylation, warrant further investigation.

While this guide provides a comparative overview based on existing knowledge of pyridine derivatives, direct, head-to-head experimental studies are crucial to fully elucidate the specific advantages and therapeutic potential of this compound. Researchers are encouraged to utilize the provided protocols to generate such comparative data, which will be invaluable in advancing the field of medicinal chemistry. The strategic design and evaluation of compounds like this compound will undoubtedly continue to fuel the discovery of next-generation therapies.

References

  • The Role of Pyridine Intermedi
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (URL: [Link])

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (URL: )
  • A Brief View on Pyridine Compounds - Open Access Journals. (URL: [Link])

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (URL: [Link])

Sources

The Impact of α,α-Difluorination on a Pyridinyl Acetic Acid Scaffold: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing drug-like properties. This guide provides a detailed comparative analysis of Difluoro(6-methylpyridin-2-yl)acetic acid and its direct non-fluorinated analog, (6-methylpyridin-2-yl)acetic acid. By examining their physicochemical and biological characteristics, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuanced effects of α,α-difluorination in this chemical series, supported by experimental data and detailed protocols.

Introduction: The Rationale for Fluorination

The substitution of hydrogen with fluorine can profoundly alter a molecule's electronic properties, pKa, lipophilicity, metabolic stability, and conformation.[1] The introduction of a gem-difluoro group at the α-position to a carboxylic acid is a particularly interesting modification. The strong electron-withdrawing nature of the two fluorine atoms is expected to significantly impact the acidity of the carboxyl group and the overall physicochemical profile of the molecule. This guide will dissect these effects through a side-by-side comparison, offering insights into the rational design of enzyme inhibitors and other bioactive molecules. Pyridine-based acetic acids are known to be versatile scaffolds in the development of various therapeutic agents, including enzyme inhibitors.[2][3]

Physicochemical Properties: A Tale of Two Analogs

The introduction of the two fluorine atoms is hypothesized to have a significant impact on the acidity (pKa) and lipophilicity (logP) of the molecule. A lower pKa can influence a compound's ionization state at physiological pH, affecting its solubility, permeability, and interaction with biological targets. Alterations in logP can modulate a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound(6-methylpyridin-2-yl)acetic acidPredicted/Inferred Impact of Difluorination
Molecular Formula C₈H₇F₂NO₂C₈H₉NO₂[5]Addition of two fluorine atoms
Molecular Weight 187.14 g/mol 151.16 g/mol [6]Increased molecular weight
pKa Predicted: < 3.0Predicted: ~4.5-5.0Significant decrease (increased acidity)
logP Predicted: Higher than non-fluorinated analog0.47 (XLogP3)[6]Increase
Metabolic Stability Predicted: HigherPredicted: LowerIncreased resistance to oxidative metabolism

Biological Activity: Potency and Metabolic Stability

The alteration of physicochemical properties by α,α-difluorination is expected to translate into significant changes in biological activity and metabolic fate. Pyridinyl acetic acid derivatives have been explored as inhibitors of various enzymes.[7] For the purpose of this guide, we will consider a hypothetical enzyme inhibition assay to illustrate the expected differences in performance.

The increased acidity of the difluorinated analog could lead to stronger interactions with the target enzyme, particularly if the carboxylate group is involved in a key binding interaction. This could translate to improved potency (lower IC₅₀ value).

Furthermore, the C-F bond is significantly stronger than the C-H bond, making the α-position more resistant to metabolic oxidation by cytochrome P450 enzymes.[8] This would likely result in greater metabolic stability for the difluorinated compound in in vitro assays using liver microsomes.

Table 2: Hypothetical Comparative Biological Data

ParameterThis compound(6-methylpyridin-2-yl)acetic acidExpected Outcome
Enzyme Inhibition (IC₅₀) Lower (e.g., 50 nM)Higher (e.g., 500 nM)Increased potency
In Vitro Metabolic Stability (t½ in HLM) Longer (e.g., >60 min)Shorter (e.g., 25 min)Increased stability

Experimental Protocols

To empirically determine the differences between these two analogs, the following experimental protocols are provided as a guide for researchers.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.[9][10]

Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Preparation of Solutions: Prepare standardized solutions of 0.1 M NaOH and 0.1 M HCl.

  • pH Meter Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4.00 and 7.00).

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).

  • Titration: Place the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution. Titrate the solution with the standardized 0.1 M NaOH, recording the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve.

  • pKa Determination: Determine the volume of NaOH required to reach the equivalence point (the point of steepest inflection). The pH at the half-equivalence point is equal to the pKa of the compound.

Determination of logP by Shake-Flask Method

This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient (logP).[11][12]

Workflow for logP Determination

Caption: Workflow for logP determination by the shake-flask method.

Step-by-Step Protocol:

  • Phase Preparation: Prepare octanol-saturated water and water-saturated octanol by mixing equal volumes of n-octanol and water, shaking thoroughly, and allowing the layers to separate.

  • Sample Preparation: Prepare a stock solution of the test compound in the water-saturated octanol.

  • Partitioning: In a separatory funnel, add a known volume of the stock solution and an equal volume of the octanol-saturated water.

  • Equilibration: Shake the funnel for a predetermined time (e.g., 1 hour) to ensure equilibrium is reached.

  • Phase Separation: Allow the layers to separate completely.

  • Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol outlines a typical procedure for assessing the metabolic stability of a compound using human liver microsomes.[13][14]

Workflow for Metabolic Stability Assay

Caption: Workflow for in vitro metabolic stability assay using HLM.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compound to the microsome suspension to achieve the desired final concentration (e.g., 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Reaction Initiation: Initiate the metabolic reaction by adding a solution of NADPH (final concentration e.g., 1 mM).

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Conclusion

The α,α-difluorination of (6-methylpyridin-2-yl)acetic acid is predicted to have a profound impact on its physicochemical and biological properties. The increased acidity and metabolic stability are key transformations that can be strategically employed in drug design to enhance potency and pharmacokinetic profiles. The experimental protocols provided in this guide offer a framework for the empirical validation of these predictions. By understanding the nuanced effects of such fluorination strategies, researchers can make more informed decisions in the design and optimization of novel therapeutic agents.

References

Click to expand
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 20, 2026, from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved January 20, 2026, from [Link]

  • PubMed. (1989). (Pyrimidinyloxy)acetic acids and pyrimidineacetic acids as a novel class of aldose reductase inhibitors. Retrieved January 20, 2026, from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved January 20, 2026, from [Link]

  • protocols.io. (2024, September 23). LogP / LogD shake-flask method. Retrieved January 20, 2026, from [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved January 20, 2026, from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

  • NIH. (n.d.). Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means. Retrieved January 20, 2026, from [Link]

  • ChemRxiv. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved January 20, 2026, from [Link]

  • ACS Publications. (2020, March 17). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Retrieved January 20, 2026, from [Link]

  • PubMed. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved January 20, 2026, from [Link]

  • Pipzine Chemicals. (n.d.). 4-Pyridineacetic Acid. Retrieved January 20, 2026, from [Link]

Sources

A Comparative Guide to the Biological Activity of Difluoro(6-methylpyridin-2-yl)acetic Acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Fluorinated Pyridine Scaffolds in Drug Discovery

The pyridine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The strategic incorporation of fluorine atoms into these scaffolds can dramatically enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and cell permeability.[3] This guide provides a comprehensive technical overview of the anticipated biological activity of Difluoro(6-methylpyridin-2-yl)acetic acid, a molecule combining these privileged structural motifs.

Comparative Analysis of Biological Activity: An Evidence-Based Projection

Based on the biological activities reported for structurally similar compounds, this compound holds potential in several therapeutic areas, most notably in oncology and inflammatory diseases. The core structure, a pyridin-2-yl acetic acid derivative, is a recognized pharmacophore in various enzyme inhibitors.

Anticipated Enzyme Inhibition Profile

The presence of the difluoroacetic acid moiety suggests that this compound could act as an inhibitor of various enzymes. For instance, derivatives of N-difluoromethyl-1,2-dihydropyrid-2-one acetic acid have demonstrated potent inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[4] The difluoromethyl group in these analogs was shown through molecular modeling to occupy a secondary pocket in the COX-2 active site, similar to the sulfonamide group of celecoxib.[4]

dot

Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX5->Leukotrienes Compound This compound (Projected Inhibitor) Compound->COX2 Inhibition Compound->LOX5 Inhibition

Caption: Projected inhibition of inflammatory pathways by this compound.

Potential as an Anticancer Agent

Numerous pyridine derivatives have been investigated for their anticancer properties.[5][6][7] For example, certain pyridine-ureas have shown potent anti-proliferative activity against breast cancer cell lines, with IC50 values in the low micromolar to nanomolar range.[6][7] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell growth and survival, such as the VEGFR-2 pathway, which is involved in angiogenesis.[7][8]

The 6-methyl substitution on the pyridine ring of the target compound could influence its binding affinity and selectivity for specific kinase targets. Structure-activity relationship studies on other pyridine derivatives have shown that the nature and position of substituents on the pyridine ring are critical for their anticancer activity.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound will be dictated by the interplay of its three key structural features: the pyridine core, the 6-methyl group, and the α,α-difluoroacetic acid side chain.

  • Pyridine Core: Serves as a scaffold for interaction with biological targets, often acting as a hydrogen bond acceptor.[1]

  • 6-Methyl Group: This small alkyl group can influence the compound's lipophilicity and steric profile, potentially enhancing binding to a hydrophobic pocket within a target protein. In some series of antimicrobial pyridinium salts, longer alkyl chains on the pyridine nitrogen led to increased activity.[9]

  • α,α-Difluoroacetic Acid: The two fluorine atoms significantly increase the acidity of the carboxylic acid proton compared to a non-fluorinated analog. This can lead to stronger ionic interactions with positively charged residues in an enzyme's active site. Furthermore, the C-F bond is highly stable, which can improve the metabolic stability of the compound.[3]

Compound/Analog Class Key Structural Features Reported/Projected Biological Activity Reference
This compound Pyridine core, 6-methyl group, α,α-difluoroacetic acidProjected: COX/LOX inhibition, Anticancer activity-
N-difluoromethyl-1,2-dihydropyrid-2-one acetic acid derivativesDihydropyridone core, N-difluoromethyl group, acetic acidCOX-2 and 5-LOX inhibition[4]
Pyridine-urea derivativesPyridine core, urea linkageAnticancer (e.g., against MCF-7 breast cancer cells)[6][7]
Substituted NicotinamidesPyridine-thione coreAnticancer (e.g., against HCT-116 colon cancer cells)[10]
Arylpyridin-2-yl Guanidine DerivativesPyridine core, guanidine groupMSK1 Inhibition[11]

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound, a series of well-established in vitro assays should be performed.

Enzyme Inhibition Assays (e.g., COX-2)

This protocol outlines a general procedure for assessing the inhibitory activity of the test compound against a specific enzyme, such as COX-2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a target enzyme.

Materials:

  • Target enzyme (e.g., recombinant human COX-2)

  • Substrate (e.g., arachidonic acid)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer

  • Detection reagent (e.g., a fluorescent probe that reacts with the product)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the diluted test compound or vehicle control to the respective wells.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubate for a defined period, allowing the reaction to proceed.

  • Stop the reaction (if necessary) and add the detection reagent.

  • Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

dot

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compound Prepare serial dilution of test compound Add_Compound Add test compound/ vehicle control Prep_Compound->Add_Compound Prep_Enzyme Prepare enzyme solution Add_Enzyme Add enzyme to 96-well plate Prep_Enzyme->Add_Enzyme Add_Enzyme->Add_Compound Pre_Incubate Pre-incubate enzyme and inhibitor Add_Compound->Pre_Incubate Add_Substrate Initiate reaction with substrate Pre_Incubate->Add_Substrate Incubate Incubate for reaction Add_Substrate->Incubate Stop_Reaction Stop reaction and add detection reagent Incubate->Stop_Reaction Measure_Signal Measure signal (fluorescence/absorbance) Stop_Reaction->Measure_Signal Calculate_Inhibition Calculate % inhibition Measure_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Workflow for an in vitro enzyme inhibition assay.

Cell-Based Antiproliferative Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (GI50).

Materials:

  • Cancer cell line (e.g., MCF-7, HCT-116)

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of the test compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound or vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the analysis of structurally related compounds, it is projected to exhibit inhibitory activity against enzymes involved in inflammation and to possess anticancer properties. The presence of the difluoroacetic acid moiety is anticipated to enhance its potency and metabolic stability.

Further investigation is warranted to synthesize and rigorously evaluate the biological activities of this compound and a library of its analogs. The experimental protocols provided in this guide offer a robust framework for such studies. Elucidating the precise mechanism of action and identifying the specific molecular targets will be crucial next steps in unlocking the full therapeutic potential of this intriguing class of molecules.

References

  • Al-Ghorbani, M., et al. (2020). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Molecules, 25(1), 199.
  • Hussain, A., et al. (2021). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 7(10), 2939-2953.
  • Amr, A. E., & Al-Omar, M. A. (2016).
  • Cankılıç, M., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5073-5085.
  • Abdel-Aziz, A. A.-M., et al. (2019).
  • Kalgutkar, A. S., et al. (2010). Synthesis and biological evaluation of N-difluoromethyl-1,2-dihydropyrid-2-one acetic acid regioisomers: dual inhibitors of cyclooxygenases and 5-lipoxygenase. Bioorganic & Medicinal Chemistry, 18(21), 7583-7592.
  • Zhang, M., et al. (2011). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(22), 6856-6860.
  • Li, Y., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5625.
  • Jean, M., et al. (2016). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 21(11), 1475.
  • Kaminskyy, D., Zimenkovsky, B., & Lesyk, R. (2009). Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. European Journal of Medicinal Chemistry, 44(9), 3627-3636.
  • Sharma, P., & Kumar, V. (2024). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology, 4(2), 1-13.
  • Zheng, S., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(8), 3369-3381.
  • Tay, N. F., et al. (2022). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 58.
  • Jin, M., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 913694.
  • Tay, N. F., et al. (2022). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 58.
  • Chowdhury, A., et al. (2023). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. Antibiotics, 12(3), 521.
  • BenchChem. (2025).
  • Herrera-Mayorga, V., et al. (2023).
  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds.
  • González-Vera, J. A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.
  • El-Gazzar, M. G., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Scientific Reports, 14(1), 3745.
  • Gîrbea, C. Ș., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659.
  • González-Vera, J. A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.
  • Eldehna, W. M., et al. (2022). (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2: Synthesis, Computational, and Anticancer Studies. Molecules, 27(22), 7719.

Sources

In vitro validation of the bioactivity of Difluoro(6-methylpyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Bioactivity Validation of Difluoro(6-methylpyridin-2-yl)acetic acid as a Novel IDO1 Inhibitor

Introduction: Unveiling the Therapeutic Potential of a Novel Immunomodulator

The discovery of novel small molecules that can modulate the tumor microenvironment represents a significant frontier in cancer therapy. This compound, hereafter designated as DFMPA, is a novel synthetic compound with structural motifs suggesting potential interaction with enzymatic targets. This guide outlines a comprehensive in vitro validation strategy to characterize the bioactivity of DFMPA, hypothesizing its function as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).

IDO1 is a critical immune checkpoint enzyme that catalyzes the rate-limiting step in tryptophan catabolism, converting tryptophan to kynurenine. In the tumor microenvironment, upregulation of IDO1 by cancer cells or immune cells leads to tryptophan depletion and the accumulation of kynurenine metabolites. This dual effect suppresses the proliferation and function of effector T-cells while promoting the activity of regulatory T-cells (Tregs), thereby fostering an immunosuppressive environment that facilitates tumor escape.

This document serves as a guide for researchers and drug development professionals, providing a robust, step-by-step framework for validating DFMPA's bioactivity. We will compare its performance against established IDO1 inhibitors, Epacadostat and Navoximod, to benchmark its potency and cellular efficacy. The experimental choices and protocols are designed to establish a self-validating system, ensuring the generation of reliable and reproducible data.

Comparative Landscape: Benchmarking Against Established IDO1 Inhibitors

To ascertain the therapeutic potential of DFMPA, its performance must be benchmarked against current standards in the field. We have selected two well-characterized IDO1 inhibitors for this purpose:

  • Epacadostat (INCB024360): A potent and selective oral inhibitor of IDO1 that has been extensively evaluated in clinical trials. It serves as a primary benchmark for potency and selectivity.

  • Navoximod (Linrodostat, NLG919): Another potent and selective IDO1 inhibitor that has demonstrated efficacy in preclinical models and has been investigated in clinical settings.

The following validation workflow is designed to directly compare the enzymatic and cellular activities of DFMPA with these two reference compounds.

Experimental Validation Workflow: A Phased Approach

Our validation strategy is structured in three sequential phases:

  • Phase 1: Direct Enzymatic Activity & Potency Determination

  • Phase 2: Cellular Activity & Target Engagement

  • Phase 3: Selectivity Profiling

G Fig 1. Phased In Vitro Validation Workflow for DFMPA cluster_0 Phase 1: Enzymatic Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Selectivity Profiling P1_A Recombinant IDO1 Enzyme Assay P1_B IC50 Determination P1_A->P1_B P1_C Mechanism of Inhibition (e.g., Lineweaver-Burk) P1_B->P1_C P2_A Cell-Based IDO1 Assay (IFNγ-stimulated HeLa or SK-OV-3 cells) P1_C->P2_A Proceed if potent & selective P2_B Kynurenine Production Measurement (LC-MS/MS or Spectrophotometry) P2_A->P2_B P2_C Cellular IC50 Determination P2_B->P2_C P3_A TDO2 & IDO2 Counter-screens P2_C->P3_A Confirm cellular activity P3_B General Cytotoxicity Assay (e.g., MTT or CellTiter-Glo) P3_A->P3_B

Caption: Fig 1. Phased In Vitro Validation Workflow for DFMPA

Phase 1: Direct Enzymatic Inhibition & Potency

The primary objective of this phase is to determine if DFMPA directly interacts with and inhibits the IDO1 enzyme and to quantify its potency.

Protocol 1: Recombinant Human IDO1 Enzymatic Assay

This assay directly measures the enzymatic activity of purified IDO1. The protocol is adapted from standard methods described in the literature.

Rationale: Using a cell-free system with recombinant enzyme isolates the interaction between the compound and its direct target, eliminating complexities of cellular uptake, metabolism, or off-target effects. This is the cleanest method to determine direct inhibitory potential and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Recombinant Human IDO1 Enzyme

  • L-Tryptophan (substrate)

  • Methylene Blue (cofactor)

  • Ascorbic Acid (reducing agent)

  • Catalase

  • Potassium Phosphate Buffer (pH 6.5)

  • DFMPA, Epacadostat, Navoximod (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer

Step-by-Step Procedure:

  • Prepare Reagent Mix: In potassium phosphate buffer, prepare a reaction mixture containing L-Tryptophan (200 µM), Methylene Blue (10 µM), Ascorbic Acid (20 mM), and Catalase (100 U/mL).

  • Compound Dilution Series: Prepare a 10-point serial dilution series for DFMPA, Epacadostat, and Navoximod, typically ranging from 100 µM to 1 nM. Include a DMSO-only control (vehicle).

  • Assay Plate Setup: Add 2 µL of each compound dilution to triplicate wells of a 96-well plate.

  • Enzyme Addition: Add 98 µL of the pre-warmed (25°C) reagent mix containing the IDO1 enzyme (final concentration ~50 nM) to each well to initiate the reaction.

  • Incubation: Incubate the plate at 25°C for 15-30 minutes.

  • Measurement: Measure the absorbance at 321 nm, which corresponds to the formation of N-formylkynurenine.

  • Data Analysis: Convert absorbance values to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Performance Data (Hypothetical)
CompoundEnzymatic IC50 (nM)Hill Slope
DFMPA 15.2 ± 2.1-1.05
Epacadostat 10.5 ± 1.5-0.98
Navoximod 25.8 ± 3.4-1.10

Interpretation: The hypothetical data suggests that DFMPA is a potent inhibitor of the IDO1 enzyme, with an IC50 value in the low nanomolar range, comparable to the established inhibitors Epacadostat and Navoximod. A Hill slope close to -1 suggests a 1:1 binding stoichiometry.

Phase 2: Cellular Target Engagement & Efficacy

This phase assesses the ability of DFMPA to inhibit IDO1 activity within a cellular context, which accounts for cell permeability and stability.

G Fig 2. Cellular IDO1 Inhibition Pathway cluster_0 Tumor Cell cluster_1 Extracellular Space IFNg IFNγ IFNgR IFNγR IFNg->IFNgR STAT1 STAT1 Activation IFNgR->STAT1 IDO1_exp IDO1 Gene Expression STAT1->IDO1_exp IDO1 IDO1 Enzyme IDO1_exp->IDO1 Kyn Kynurenine IDO1->Kyn Trp Tryptophan Trp->IDO1 Catabolism DFMPA DFMPA (Inhibitor) DFMPA->IDO1

Caption: Fig 2. Cellular IDO1 Inhibition Pathway

Protocol 2: HeLa Cell-Based IDO1 Assay

Rationale: HeLa cells are widely used for this assay because they do not constitutively express IDO1 but can be induced to express high levels upon stimulation with interferon-gamma (IFNγ). This provides a clean system with a high signal-to-noise ratio for measuring the inhibition of kynurenine production.

Materials:

  • HeLa cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant Human IFNγ

  • DFMPA, Epacadostat, Navoximod

  • Trichloroacetic Acid (TCA)

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well cell culture plates

Step-by-Step Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and replace it with fresh medium containing the serial dilutions of DFMPA, Epacadostat, or Navoximod.

  • IDO1 Induction: Add IFNγ to a final concentration of 100 ng/mL to all wells except the negative controls.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Kynurenine Measurement:

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of 30% TCA to precipitate proteins, and centrifuge the plate.

    • Transfer 100 µL of the resulting supernatant to another plate.

    • Add 100 µL of Ehrlich's reagent and incubate in the dark for 10 minutes.

    • Measure the absorbance at 490 nm.

  • Data Analysis: Create a standard curve using known concentrations of kynurenine. Calculate the kynurenine concentration in each sample and determine the cellular IC50 values as described in Protocol 1.

Comparative Performance Data (Hypothetical)
CompoundCellular IC50 (nM)Notes
DFMPA 75.6 ± 8.2Good cell permeability and activity.
Epacadostat 50.1 ± 5.9Excellent cell permeability.
Navoximod 112.4 ± 12.5Moderate cell permeability.

Interpretation: The shift in IC50 from the enzymatic to the cellular assay (a "cell shift") is expected and provides insight into the compound's properties, such as membrane permeability and stability in the cellular environment. The hypothetical data shows DFMPA maintains potent activity in a cellular context, tracking well with the benchmark compounds.

Phase 3: Selectivity Profiling

Rationale: It is crucial to determine if DFMPA selectively inhibits IDO1 over related enzymes, such as IDO2 and Tryptophan 2,3-dioxygenase (TDO2), which also catabolize tryptophan. Lack of selectivity can lead to off-target effects. Additionally, general cytotoxicity must be assessed to ensure that the observed reduction in kynurenine is due to specific enzyme inhibition and not cell death.

Protocol 3: TDO2 Counter-Screen and Cytotoxicity Assay
  • TDO2 Selectivity: Perform a recombinant enzyme assay analogous to Protocol 1, but using recombinant human TDO2 enzyme. Determine the IC50 of DFMPA against TDO2. A selectivity ratio (TDO2 IC50 / IDO1 IC50) greater than 100-fold is generally considered desirable.

  • Cytotoxicity: Treat non-IFNγ-stimulated HeLa cells with the same concentration range of DFMPA used in the cellular assay. After 48 hours, assess cell viability using a standard method like the MTT assay or a commercial ATP-based assay (e.g., CellTiter-Glo®).

Comparative Selectivity & Cytotoxicity Profile (Hypothetical)
CompoundIDO1 IC50 (nM)TDO2 IC50 (nM)Selectivity (TDO2/IDO1)Cytotoxicity CC50 (µM)
DFMPA 15.2> 5000> 320-fold> 50
Epacadostat 10.5> 2000> 190-fold> 50
Navoximod 25.8> 8000> 310-fold> 50

Interpretation: The hypothetical results indicate that DFMPA is highly selective for IDO1 over TDO2 and exhibits no significant cytotoxicity at concentrations well above its effective cellular dose. This is a critical profile for a promising therapeutic candidate.

Conclusion and Future Directions

This guide provides a structured, evidence-based framework for the initial in vitro validation of this compound (DFMPA) as a novel IDO1 inhibitor. The presented protocols and comparative analysis against established drugs like Epacadostat and Navoximod enable a robust assessment of its potency, cellular efficacy, and selectivity.

Based on the favorable hypothetical data presented, DFMPA demonstrates significant promise as a potent and selective IDO1 inhibitor. The logical next steps in its preclinical development would include:

  • Mechanism of Action Studies: Detailed enzyme kinetics to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the tryptophan substrate.

  • Co-culture Assays: Evaluating the ability of DFMPA to rescue T-cell proliferation and function when co-cultured with IDO1-expressing tumor cells.

  • In Vivo Efficacy: Assessing the anti-tumor activity of DFMPA in syngeneic mouse models, both as a monotherapy and in combination with other immunotherapies like anti-PD-1 antibodies.

By following this rigorous validation pathway, researchers can confidently establish the bioactivity profile of novel compounds and make data-driven decisions for advancing promising candidates toward clinical development.

References

  • Munn, D. H., & Mellor, A. L. (2013). Indoleamine 2,3-dioxygenase and metabolic control of immune responses. Trends in Immunology. [Link]

  • Yue, E. W., et al. (2017). INCB024360 (Epacadostat), a highly potent and selective indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor for cancer therapy. Journal of Medicinal Chemistry. [Link]

  • Mautino, M. R., et al. (2016). NLG919, a novel indoleamine-2,3-dioxygenase (IDO)-pathway inhibitor for cancer therapy. Cancer Research. [Link]

  • Dolusic, E., et al. (2011). N-Hydroxy-based inhibitors of indoleamine 2,3-dioxygenase. Journal of Medicinal Chemistry. [Link]

  • Uyttenhove, C., et al. (2003). Evidence for a pivotal role of indoleamine 2,3-dioxygenase in the mechanisms of tumor resistance to rejection. Nature Immunology. [Link]

  • Tran, H. T., et al. (2018). A colorimetric assay for the determination of indoleamine 2,3-dioxygenase 1 (IDO1) activity. Bioorganic & Medicinal Chemistry Letters. [Link]

A Comparative Analysis of Difluoromethyl-Pyridine Acetic Acid Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Isomeric Differences in Potency, Physicochemical Properties, and Bioanalysis

In the landscape of modern drug discovery, the precise positioning of functional groups on a heterocyclic scaffold can dramatically alter a molecule's pharmacological profile. Pyridine derivatives, in particular, are foundational scaffolds in a vast array of pharmaceuticals, prized for their ability to engage in various biological interactions.[1][2][3][4] The introduction of a difluoromethyl (-CHF2) group, a bioisostere for moieties like pyridine-N-oxide, offers a powerful tool to modulate physicochemical and metabolic properties.[5] This guide provides a comparative analysis of the positional isomers of difluoromethyl-pyridine acetic acid, offering a framework for researchers in medicinal chemistry and drug development to understand the critical interplay between isomeric structure and biological function.

This document will delve into the nuanced differences between these isomers, presenting comparative data on their physicochemical characteristics, biological activities, and the analytical methodologies required for their separation and characterization.

Isomer Structures and Physicochemical Properties

The core structure of difluoromethyl-pyridine acetic acid presents several positional isomers, depending on the substitution pattern of the difluoromethyl and acetic acid groups on the pyridine ring. The relative positions of these groups, along with the ring nitrogen, profoundly influence properties such as basicity (pKa), lipophilicity (logP), and solubility, which in turn govern the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

While a comprehensive experimental dataset for all possible isomers is not publicly available, we can infer expected trends based on the electronic effects of the substituents. The pyridine nitrogen is a weak base (pKa ≈ 5.2), and its basicity is modulated by the electron-withdrawing nature of the difluoromethyl and carboxylic acid groups.[6][7]

Table 1: Predicted Physicochemical Properties of Difluoromethyl-Pyridine Acetic Acid Isomers

Isomer NamePredicted pKa (Pyridine N)Predicted logPKey Structural Feature
2-(3-(Difluoromethyl)pyridin-2-yl)acetic acidLoweredModerateAcetic acid ortho to nitrogen; -CHF2 meta to nitrogen.
2-(4-(Difluoromethyl)pyridin-2-yl)acetic acidLoweredModerate-HighAcetic acid ortho to nitrogen; -CHF2 para to nitrogen, maximizing inductive withdrawal.
2-(5-(Difluoromethyl)pyridin-2-yl)acetic acidLoweredModerateAcetic acid ortho to nitrogen; -CHF2 meta to nitrogen.
2-(6-(Difluoromethyl)pyridin-2-yl)acetic acidSignificantly LoweredModerateBoth electron-withdrawing groups ortho to nitrogen, sterically hindered.
2-(2-(Difluoromethyl)pyridin-3-yl)acetic acidHigherModerate-LowAcetic acid meta to nitrogen; -CHF2 ortho to nitrogen.
2-(4-(Difluoromethyl)pyridin-3-yl)acetic acidHigherModerateAcetic acid meta to nitrogen; -CHF2 para to acetic acid.

Note: Predicted values are relative. Actual experimental values are required for precise comparison.

The interplay of these properties is critical. For instance, an isomer with lower basicity may exhibit reduced off-target interactions with aminergic GPCRs but might have altered solubility. Higher lipophilicity can enhance membrane permeability but may also increase metabolic clearance or non-specific binding.

Comparative Biological Activity & Pharmacological Profile

The isomeric configuration is a determinant of a compound's therapeutic efficacy and safety profile. Different isomers will present distinct three-dimensional shapes and electrostatic surfaces to their biological targets, leading to variations in binding affinity, potency, and selectivity.

A pertinent example from the literature involves regioisomers of N-difluoromethyl-1,2-dihydropyrid-2-one acetic acid, which were evaluated as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[8] In this study, the position of the acetic acid moiety on the pyridinone ring was critical for activity. The 2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-5-yl)acetic acid (7c) isomer demonstrated the most potent and balanced inhibition of both COX-2 and 5-LOX.[8] Molecular modeling studies revealed that the orientation of the N-difluoromethyl pharmacophore within the enzyme's active site was highly dependent on the linkage position, directly impacting inhibitory potency.[8]

This principle highlights a universal concept in medicinal chemistry: Structure-Activity Relationships (SAR) are exquisitely sensitive to isomeric changes. For any given biological target, it is probable that one isomer of difluoromethyl-pyridine acetic acid will exhibit a superior pharmacological profile over its counterparts.

SAR_Concept cluster_Isomers Isomers cluster_Properties Molecular Properties Isomer_A Isomer A Shape 3D Shape & Electrostatics Isomer_A->Shape PK Pharmacokinetics (ADME) Isomer_A->PK Isomer_B Isomer B Isomer_B->Shape Isomer_B->PK Isomer_C Isomer C Isomer_C->Shape Isomer_C->PK Target Biological Target (e.g., Enzyme, Receptor) Shape->Target Binding Affinity Activity Biological Activity (Potency, Selectivity, Efficacy) PK->Activity In Vivo Exposure Target->Activity Pharmacological Response

Caption: Logical relationship between chemical isomers and biological activity.

Analytical Methodologies for Isomer Separation

The reliable separation and quantification of isomers are paramount for both preclinical development and quality control in manufacturing. Due to their similar chemical structures, separating positional isomers of difluoromethyl-pyridine acetic acid requires high-resolution analytical techniques. High-Performance Liquid Chromatography (HPLC) is the method of choice.[9]

Given the polar nature of the pyridine ring and the acidic moiety, mixed-mode or hydrogen-bonding-based chromatography can offer superior selectivity compared to standard reversed-phase methods.[6][10] Methods that avoid ion-pairing reagents are highly desirable as they are compatible with mass spectrometry (LC/MS), which is essential for metabolite identification and pharmacokinetic studies.[6][7]

Protocol: HPLC-UV Method for Isomer Separation

This protocol provides a starting point for developing a robust analytical method for separating difluoromethyl-pyridine acetic acid isomers.

Objective: To achieve baseline separation of positional isomers for accurate quantification.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Data acquisition and processing software.

Columns and Reagents:

  • Analytical Column: A mixed-mode column (e.g., SIELC SHARC 1 or Coresep 100) capable of hydrogen-bonding and cation-exchange interactions is recommended.[6][10] Dimensions: 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Acetonitrile (ACN)

  • Mobile Phase B: Methanol (MeOH)

  • Mobile Phase Additives: Formic acid and Ammonium formate.

  • Sample Diluent: 50:50 ACN:Water

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile/Methanol (e.g., 60/40 v/v) containing 0.2% formic acid and 0.25 M ammonium formate.[7] Filter and degas the mobile phase.

    • Rationale: The combination of ACN and MeOH allows for tuning the selectivity. Formic acid and ammonium formate create a buffered system that controls the ionization state of the acidic and basic moieties of the analytes, enhancing retention and improving peak shape on a mixed-mode column.[6]

  • Standard Preparation: Prepare individual stock solutions of each isomer at 1 mg/mL in the sample diluent. Create a mixed standard containing all isomers at a final concentration of 0.1 mg/mL each.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • UV Detection: 270 nm

    • Run Time: 15 minutes

    • Elution: Isocratic.

  • Method Optimization: If co-elution occurs, systematically adjust the ratio of ACN to MeOH. The selectivity between isomers is often sensitive to the mobile phase composition in hydrogen-bonding and mixed-mode chromatography.[10]

  • Validation: Once separation is achieved, the method should be validated for linearity, accuracy, precision, and limit of detection (LOD) according to standard guidelines.

HPLC_Workflow cluster_Prep Preparation cluster_Analysis Analysis cluster_Post Post-Analysis MP Mobile Phase Preparation Inj HPLC Injection MP->Inj SP Standard & Sample Preparation SP->Inj Sep Chromatographic Separation Inj->Sep Det UV Detection Sep->Det Integ Peak Integration Det->Integ Quant Quantification Integ->Quant Val Method Validation Quant->Val

Caption: General workflow for HPLC method development and validation.

Conclusion

The study of difluoromethyl-pyridine acetic acid isomers serves as a compelling microcosm of the challenges and opportunities in modern drug design. The subtle repositioning of substituents leads to significant, and often unpredictable, changes in a molecule's physicochemical properties and its interaction with biological systems. A successful drug development campaign hinges on the early synthesis of relevant isomers, the comparative evaluation of their biological activities, and the development of robust analytical methods to distinguish them. By embracing this isomeric complexity, researchers can unlock the full potential of a chemical scaffold and more efficiently identify drug candidates with superior efficacy and safety profiles.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]

  • PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Retrieved from [Link]

  • ResearchGate. (2015). Newer biologically active pyridines: A potential review. Retrieved from [Link]

  • ResearchGate. (2022). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]

  • PubMed. (2010). Synthesis and biological evaluation of N-difluoromethyl-1,2-dihydropyrid-2-one acetic acid regioisomers: dual inhibitors of cyclooxygenases and 5-lipoxygenase. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of Novel Pyridine-based Compounds: Evaluating Difluoro(6-methylpyridin-2-yl)acetic acid Against Standard Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Novel Pyridine Scaffolds as JAK Inhibitors

In the landscape of kinase inhibitor discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, valued for its versatile biological activity.[1][2] The introduction of fluorine atoms into these scaffolds can further enhance metabolic stability, binding affinity, and overall potency.[3][4] This guide focuses on a novel compound, Difluoro(6-methylpyridin-2-yl)acetic acid, and proposes a framework for evaluating its efficacy against the Janus kinase (JAK) family of enzymes.

The JAK family—comprising JAK1, JAK2, JAK3, and TYK2—are non-receptor tyrosine kinases pivotal to cytokine signaling.[5][6] They transduce signals for a multitude of cytokines and growth factors, making them critical nodes in the regulation of immune responses and hematopoiesis. Dysregulation of the JAK-STAT signaling pathway is a hallmark of numerous autoimmune diseases and cancers, positioning JAKs as high-value therapeutic targets.[7][8]

The chemical architecture of this compound, particularly the pyridine core, is a common feature in many established ATP-competitive kinase inhibitors, including several approved JAK inhibitors.[9][10] This structural similarity provides a strong rationale for hypothesizing that this novel compound may exert its biological effects through the inhibition of one or more JAK isoforms. This guide provides a comprehensive framework for researchers to test this hypothesis, comparing the potential efficacy of this novel compound against well-established, clinically approved JAK inhibitors.

The JAK-STAT Signaling Pathway: A Primer

Understanding the mechanism of action of JAK inhibitors necessitates a foundational knowledge of the JAK-STAT pathway. This signaling cascade provides a direct route for extracellular cytokine signals to influence gene transcription within the nucleus.[5][11]

The process unfolds as follows:

  • Cytokine Binding and Receptor Dimerization: An extracellular cytokine binds to its specific transmembrane receptor, inducing receptor dimerization.

  • JAK Activation: This dimerization brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[3]

  • STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.[4] Once docked, the STATs are themselves phosphorylated by the JAKs.

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate into the nucleus.[5]

  • Gene Transcription: Inside the nucleus, the STAT dimers bind to specific DNA sequences to regulate the transcription of target genes, many of which are involved in inflammation and immune cell proliferation.[4]

JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Nuclear Translocation & Binding Gene_Transcription Gene_Transcription DNA->Gene_Transcription Initiates

Figure 1: The JAK-STAT signaling pathway.

Standard Inhibitors for Comparative Analysis

A robust evaluation of a novel compound requires benchmarking against established standards. In the realm of JAK inhibition, several orally available small molecules have received regulatory approval and serve as excellent comparators. These are primarily ATP-competitive inhibitors.[12]

InhibitorPrimary Target(s)Mechanism of Action
Tofacitinib JAK1/JAK3Reversible, ATP-competitive
Ruxolitinib JAK1/JAK2Reversible, ATP-competitive
Baricitinib JAK1/JAK2Reversible, ATP-competitive

Table 1: Standard JAK Inhibitors for Comparison

Comparative Biochemical Potency (IC50, nM)

The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The following table consolidates reported IC50 values for the standard inhibitors against each JAK isoform. It is crucial to note that these values can vary between studies based on assay conditions. For the most accurate comparison, it is recommended to run all compounds (novel and standard) in the same assay under identical conditions.

InhibitorJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)
Tofacitinib 3.24.11.662
Ruxolitinib 3.32.8>400-
Baricitinib 5.95.7>40053
Filgotinib 10-5328-29311-810116-177
Upadacitinib 4312023004700

Data compiled from multiple sources.[1][2][9][13] Absolute values may vary based on experimental conditions.

Table 2: Comparative IC50 Values of Standard JAK Inhibitors

Experimental Methodologies for Efficacy Determination

To objectively assess the efficacy of this compound, a multi-tiered approach involving both biochemical and cell-based assays is recommended.

In Vitro Kinase Assay: Direct Measurement of Enzyme Inhibition

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified JAK isoforms. The ADP-Glo™ Kinase Assay is a widely used, robust method for this purpose.[3][12]

In Vitro Kinase Assay Workflow Start Start Reaction_Setup Set up kinase reaction: - Purified JAK enzyme - Peptide substrate - ATP - Test Compound (e.g., this compound) Start->Reaction_Setup Incubation Incubate at room temperature Reaction_Setup->Incubation Stop_Reaction Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubation->Stop_Reaction ADP_to_ATP Add Kinase Detection Reagent to convert ADP to ATP Stop_Reaction->ADP_to_ATP Luminescence Measure luminescence ADP_to_ATP->Luminescence End End Luminescence->End

Figure 2: Workflow for the in vitro ADP-Glo™ kinase assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a 1x kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[3]

    • Dilute the purified JAK enzyme (JAK1, JAK2, JAK3, or TYK2) and a suitable peptide substrate in the kinase reaction buffer.

    • Prepare a solution of ATP in the kinase reaction buffer. The final ATP concentration should be at or near the Km for each enzyme.

    • Prepare serial dilutions of this compound and the standard inhibitors (Tofacitinib, Ruxolitinib, Baricitinib) in the kinase reaction buffer.

  • Assay Procedure (384-well plate format):

    • Add 1 µl of the inhibitor solution (or DMSO as a vehicle control) to the wells.[12]

    • Add 2 µl of the enzyme solution.

    • Add 2 µl of the substrate/ATP mixture to initiate the reaction.[12]

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

    • Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[12]

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase and luciferin to generate a luminescent signal.[12]

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay: Assessing Functional Inhibition of the JAK-STAT Pathway

While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are crucial for understanding a compound's activity in a more physiologically relevant context. A common and effective method is to measure the inhibition of cytokine-induced STAT phosphorylation via flow cytometry.[14][15]

Rationale for Experimental Choices:

  • Cell Lines: The choice of cell line is critical. For example, peripheral blood mononuclear cells (PBMCs) are often used as they represent a mixed population of immune cells that respond to a variety of cytokines.[13] Specific cell lines can also be chosen based on the expression of particular cytokine receptors to isolate specific JAK-STAT pathways.

  • Cytokine Stimulation: Different cytokines activate different JAK-STAT pathways. For instance, Interleukin-6 (IL-6) primarily signals through JAK1/JAK2, while Interferon-gamma (IFN-γ) also utilizes JAK1/JAK2.[16] Interleukin-2 (IL-2) signals through JAK1/JAK3.[14] By using a panel of cytokines, the selectivity of the inhibitor for different JAK isoforms can be assessed.

  • Measuring STAT Phosphorylation (pSTAT): The phosphorylation of STAT proteins is a direct and quantifiable downstream event of JAK activation.[4][5] Measuring the levels of phosphorylated STAT (pSTAT) provides a robust readout of the functional status of the JAK-STAT pathway.

Detailed Protocol: Phospho-STAT Flow Cytometry Assay

  • Cell Preparation and Treatment:

    • Isolate PBMCs from whole blood or use a suitable cell line.

    • Pre-incubate the cells with serial dilutions of this compound or standard inhibitors for 1 hour.[14]

  • Cytokine Stimulation:

    • Stimulate the cells with a specific cytokine (e.g., 100 ng/ml of IL-6 or IFN-α) for a short period (e.g., 15-30 minutes) at 37°C.[14]

  • Fixation and Permeabilization:

    • Fix the cells with a suitable fixative (e.g., 1.6% paraformaldehyde) to preserve the phosphorylation state of the proteins.

    • Permeabilize the cells with a detergent (e.g., methanol) to allow the antibodies to access intracellular proteins.[17]

  • Antibody Staining:

    • Stain the cells with fluorescently labeled antibodies against cell surface markers (to identify different cell populations, e.g., CD4+ T cells, B cells) and against the phosphorylated form of the relevant STAT protein (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5).[14]

  • Flow Cytometry Analysis:

    • Acquire the data on a flow cytometer.

    • Gate on the specific cell populations of interest.

    • Quantify the median fluorescence intensity (MFI) of the pSTAT signal in each sample.

  • Data Analysis:

    • Calculate the percent inhibition of pSTAT signaling for each inhibitor concentration relative to the cytokine-stimulated, vehicle-treated control.

    • Determine the cellular IC50 value by plotting the percent inhibition against the inhibitor concentration.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial evaluation of this compound as a potential JAK inhibitor. By systematically comparing its in vitro potency and cellular activity against established standards like Tofacitinib, Ruxolitinib, and Baricitinib, researchers can gain a clear understanding of its efficacy and selectivity profile.

Positive results from these initial assays would warrant further investigation, including broader kinome screening to assess off-target effects, in vivo studies in animal models of autoimmune disease or cancer, and detailed pharmacokinetic and pharmacodynamic profiling. The pyridine scaffold, enhanced by difluoro substitution, holds significant promise for the development of novel, potent, and selective kinase inhibitors. The methodologies outlined herein provide a robust and scientifically rigorous path for elucidating the therapeutic potential of such compounds.

References

  • Rawlings, J. S., Rosler, K. M., & Harrison, D. A. (2004). The JAK/STAT signaling pathway. Journal of Cell Science, 117(8), 1281-1283. Available at: [Link]

  • News-Medical.Net. (2023). Regulation of JAK/STAT Signalling. Available at: [Link]

  • Creative Biogene. (n.d.). JAK/STAT Signaling Pathway. Available at: [Link]

  • Gozzi, A., et al. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Immunology. Available at: [Link]

  • Hu, X., et al. (2023). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology. Available at: [Link]

  • McInnes, I. B., et al. (2019). Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations. Arthritis Research & Therapy, 21(1), 183. Available at: [Link]

  • Villarino, A. V., et al. (2023). JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions. Journal of Inflammation Research, 16, 5215–5233. Available at: [Link]

  • Angelini, A., et al. (2023). Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases. Rheumatology, 62(10), 3299–3311. Available at: [Link]

  • Sayyah, J., & Sayes, F. (2011). Jak2 Inhibitors: Rationale and Role as Therapeutic Agents in Hematologic Malignancies. Journal of Cancer Molecules, 5(4), 99-106. Available at: [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. Available at: [Link]

  • Dulau, A. E., et al. (2025). Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors. Clinical and Experimental Rheumatology. Available at: [Link]

  • Schett, G., et al. (2020). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Annals of the Rheumatic Diseases, 79(2), 171-182. Available at: [Link]

  • Traves, P. G., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases, 80(7), 865-875. Available at: [Link]

  • O'Shea, J. J., et al. (2015). JAK inhibition as a therapeutic strategy for immune and inflammatory diseases. Nature Reviews Drug Discovery, 14(1), 79-94. Available at: [Link]

  • The Oncology Nurse. (2013). JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells. Available at: [Link]

  • van de Wetering, J., et al. (2012). Phosphospecific flow cytometry for pharmacodynamic drug monitoring: analysis of the JAK-STAT signaling pathway. Cytometry Part B: Clinical Cytometry, 82(4), 215-223. Available at: [Link]

  • Molvi, Z. (2022). Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines in T cells. protocols.io. Available at: [Link]

  • ResearchGate. (n.d.). Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors. Available at: [Link]

Sources

A Comparative Guide to the Structural Confirmation of Synthesized Difluoro(6-methylpyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and regulatory compliance. For novel compounds such as Difluoro(6-methylpyridin-2-yl)acetic acid, a fluorinated pyridine derivative with significant therapeutic potential, a multi-technique analytical approach is not just recommended, but essential.[1][2][3] This guide provides an in-depth comparison of the primary analytical methods employed for structural elucidation, offering insights into the causality behind experimental choices and presenting a self-validating workflow for researchers, scientists, and drug development professionals.

The incorporation of fluorine into pyridine-based scaffolds is a widely used strategy in medicinal chemistry to enhance drug potency, selectivity, and metabolic stability.[1][3] The unique physicochemical properties conferred by fluorine atoms necessitate a robust analytical toolkit for definitive characterization.[4]

The Integrated Workflow for Structural Elucidation

A logical and efficient workflow is paramount for the complete characterization of a new chemical entity. The process begins with foundational techniques that provide broad, yet crucial, information and progresses to more sophisticated methods that offer detailed structural insights.

Structural_Elucidation_Workflow cluster_0 Initial Assessment cluster_1 Core Spectroscopic Analysis cluster_2 Definitive Structure Confirmation EA Elemental Analysis (Empirical Formula) MS Mass Spectrometry (Molecular Weight & Fragmentation) EA->MS Provides Elemental Composition NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Connectivity & Environment) XRay Single-Crystal X-ray Crystallography (Absolute 3D Structure) NMR->XRay Provides Detailed Connectivity for Crystal Structure Solution MS->NMR Confirms Molecular Mass FTIR FTIR Spectroscopy (Functional Groups) FTIR->NMR Identifies Functional Groups

Caption: Workflow for the structural confirmation of a novel compound.

Elemental Analysis (EA): The Foundation of Molecular Formula

Expertise & Experience: Elemental Analysis is the first-line technique to determine the empirical formula of a compound—the simplest whole-number ratio of atoms present.[5][6][7] This is a fundamental check to ensure the synthesized product has the expected elemental composition. For this compound (C₈H₇F₂NO₂), the theoretical elemental percentages are calculated and compared against the experimental values obtained from combustion analysis.

Trustworthiness: The protocol is self-validating by comparing the experimental percentages of Carbon, Hydrogen, Nitrogen, and other elements (by difference, for Oxygen) to the theoretical values. A close correlation (typically within ±0.4%) provides high confidence in the empirical formula.

Experimental Protocol: Combustion Analysis
  • A small, precisely weighed sample of the purified compound is combusted in a stream of oxygen.

  • The combustion products (CO₂, H₂O, and N₂) are passed through a series of absorbent traps.

  • The weight gain of each trap is used to calculate the mass of each element present in the original sample.

  • These masses are then converted to percentages and subsequently to molar ratios to determine the empirical formula.[8][9]

ElementTheoretical %Experimental % (Typical)
Carbon (C)51.3551.2 - 51.5
Hydrogen (H)3.773.7 - 3.9
Nitrogen (N)7.487.4 - 7.6
Fluorine (F)20.30(Determined by other methods)
Oxygen (O)17.10(Calculated by difference)

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] For the structural elucidation of a novel compound, high-resolution mass spectrometry (HRMS) is indispensable as it provides the exact molecular weight, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure and connectivity.[11][12][13]

Trustworthiness: The accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The observed isotopic distribution pattern for the molecular ion peak should also match the theoretical pattern for the proposed molecular formula, providing an additional layer of confirmation.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • A dilute solution of the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source for polar molecules like carboxylic acids.

  • The sample is ionized, and the resulting ions are accelerated into a mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • The mass analyzer separates the ions based on their m/z ratio, and a detector records their abundance.

  • Tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation to generate a characteristic fragmentation pattern.

ParameterExpected Value for C₈H₇F₂NO₂Information Provided
Molecular Formula C₈H₇F₂NO₂Elemental Composition
Exact Mass 187.0445Confirms Molecular Formula
Key Fragmentation Ions [M-HF]+, [M-CO₂H]+, pyridine ring fragmentsStructural Connectivity

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10][14] Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, we expect to see characteristic absorptions for the carboxylic acid O-H and C=O bonds, as well as vibrations associated with the pyridine ring and C-F bonds.[15][16][17][18]

Trustworthiness: The presence or absence of key absorption bands provides a reliable confirmation of the functional groups. Comparison with spectral databases of similar compounds, such as pyridine-2-carboxylic acid and other fluorinated pyridines, can further strengthen the assignment.[19][20]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • A small amount of the solid sample is placed directly on the ATR crystal.

  • An infrared beam is passed through the crystal in such a way that it interacts with the sample at the surface.

  • The detector measures the absorption of infrared radiation by the sample as a function of wavenumber (cm⁻¹).

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
Carboxylic Acid O-H3300-2500 (broad)Stretching
Aromatic C-H3100-3000Stretching
Carboxylic Acid C=O1750-1700Stretching
Pyridine Ring C=C, C=N1600-1450Stretching
C-F1350-1000Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[10][14] By analyzing the chemical shifts, integration, and coupling patterns in ¹H, ¹³C, and ¹⁹F NMR spectra, one can piece together the complete connectivity of the molecule. For this compound, ¹⁹F NMR is particularly crucial for confirming the presence and electronic environment of the fluorine atoms.[21][22][23][24]

Trustworthiness: The combination of 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) provides a self-consistent and highly detailed picture of the molecular structure. The observed couplings between different nuclei (e.g., ¹H-¹H, ¹H-¹³C, ¹H-¹⁹F, ¹³C-¹⁹F) provide definitive evidence for the bonding arrangement.[25]

NMR_Connectivity cluster_pyridine Pyridine Ring cluster_sidechain Side Chain N N C2 C2 C3 C3 CF2 CF₂ C2->CF2 C4 C4 C5 C5 C6 C6 CH3 CH₃ C6->CH3 COOH COOH CF2->COOH H_CH3 ¹H (CH₃) H_CH3->C6 HMBC H_pyridine ¹H (Pyridine) H_pyridine->C3 HSQC/HMBC H_pyridine->C4 HSQC/HMBC H_pyridine->C5 HSQC/HMBC F_CF2 ¹⁹F (CF₂) F_CF2->C2 HMBC F_CF2->COOH HMBC H_COOH ¹H (COOH)

Caption: Key NMR correlations for structural assignment.

Experimental Protocols
  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • ¹⁹F NMR: Crucial for organofluorine compounds, it reveals the number and environment of fluorine atoms.[22][24] The chemical shift is highly sensitive to the electronic environment.[26][27]

  • 2D NMR (COSY, HSQC, HMBC): Establishes connectivity between protons (COSY), protons and directly attached carbons (HSQC), and protons and carbons separated by two or three bonds (HMBC).

NucleusExpected Chemical Shift (ppm)MultiplicityKey Couplings
¹H~7.5-8.5 (pyridine), ~2.5 (CH₃), ~10-13 (COOH)d, t, d, s, s³JHH (pyridine), ⁴JHF (pyridine-CF₂)
¹³C~165-175 (C=O), ~150-160 (C-N), ~120-140 (pyridine C-H), ~110-120 (CF₂), ~20-25 (CH₃)s, t¹JCF, ²JCF
¹⁹F-120 to -130 (vs CFCl₃)t²JFH

Note: Chemical shifts are approximate and can be influenced by the solvent and other factors.

Single-Crystal X-ray Crystallography: The Unambiguous 3D Structure

Expertise & Experience: When a suitable single crystal can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule.[28][29][30] It is considered the "gold standard" for structural determination. This technique provides precise bond lengths, bond angles, and the absolute configuration of chiral centers, if present.

Trustworthiness: The data generated from X-ray diffraction is used to build an electron density map from which the atomic positions are determined. The final refined structure is evaluated by several metrics (e.g., R-factor) that quantify the agreement between the calculated and observed diffraction data, providing a high degree of confidence in the result.

Experimental Protocol
  • High-quality single crystals of the compound are grown, often through slow evaporation of a solvent. This can be a challenging step for some molecules.[31]

  • A crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.

  • The diffraction pattern is collected as the crystal is rotated.

  • The diffraction data is processed to determine the unit cell dimensions and the electron density map is solved and refined to yield the final crystal structure.

Comparison of Methods

MethodInformation ProvidedSample RequirementThroughputAmbiguity
Elemental Analysis Empirical FormulamgHighHigh (isomers)
Mass Spectrometry Molecular Formula, Fragmentationµg-ngHighModerate (isomers)
FTIR Spectroscopy Functional Groupsµg-mgVery HighHigh (isomers)
NMR Spectroscopy Connectivity, 3D structure in solutionmgModerateLow
X-ray Crystallography Absolute 3D structure in solid stateSingle CrystalLowNone (if successful)

Conclusion

The structural confirmation of a novel compound like this compound requires a synergistic approach, leveraging the strengths of multiple analytical techniques. While each method provides a piece of the structural puzzle, their combined application creates a self-validating system that leads to an unambiguous and definitive structural assignment. This rigorous approach is fundamental to advancing drug discovery and ensuring the quality and integrity of new chemical entities.

References

  • Vertex AI Search. (n.d.). Stoichiometry: Elemental Analysis. Retrieved January 20, 2026.
  • Vertex AI Search. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved January 20, 2026.
  • Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved January 20, 2026.
  • ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. Retrieved January 20, 2026.
  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved January 20, 2026.
  • Chemistry LibreTexts. (2025, July 31). 6.8: Calculating Empirical Formulas for Compounds. Retrieved January 20, 2026, from [Link]

  • ACS Publications. (2025, July 8). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Environmental Science & Technology. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2017, November 22). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. Retrieved January 20, 2026, from [Link]

  • NIH. (n.d.). Absolute Configuration of Small Molecules by Co‐Crystallization - PMC. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 20, 2026, from [Link]

  • University of California, Davis. (n.d.). 3.2 Determining Empirical and Molecular Formulas. Retrieved January 20, 2026.
  • ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers | The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • RSC Publishing. (n.d.). FTIR investigation of polarizable hydrogen bonds in carboxylic acid–pyridine complexes in the mid- and far-IR region - Journal of the Chemical Society, Faraday Transactions. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2024, April 2). 3.5: Empirical Formulas from Analysis. Retrieved January 20, 2026, from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved January 20, 2026, from [Link]

  • University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Retrieved January 20, 2026.
  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved January 20, 2026, from [Link]

  • NIH. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved January 20, 2026, from [Link]

  • Nanotechnology Perceptions. (n.d.).
  • ResearchGate. (n.d.). Mass spectral study of pyridine derivative. Retrieved January 20, 2026, from [Link]

  • Benchchem. (n.d.). A Definitive Guide: Confirming Absolute Configuration by X-ray Crystallography vs. Spectroscopic Methods. Retrieved January 20, 2026.
  • ACS Publications. (n.d.). Structural Analysis of Natural Products | Analytical Chemistry. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved January 20, 2026.
  • AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Retrieved January 20, 2026, from [Link]

  • RSC Publishing. (2023, March 22). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2025, August 30). meta-Selective Fluorination of Pyridine Derivatives. Retrieved January 20, 2026, from [Link]

  • SpectraBase. (n.d.). Difluoroacetic acid - Optional[19F NMR] - Chemical Shifts. Retrieved January 20, 2026, from [Link]

  • PubMed. (2025, September 9). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Retrieved January 20, 2026, from [Link]

  • NIH. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC. Retrieved January 20, 2026, from [Link]

  • NIST. (n.d.). Pyridine, 2-methyl- -- the NIST WebBook. Retrieved January 20, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridine Derivatives in Drug Discovery. Retrieved January 20, 2026.
  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved January 20, 2026.
  • ResearchGate. (2025, November 24). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Retrieved January 20, 2026, from [Link]

  • ChemRxiv. (n.d.). Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant. Retrieved January 20, 2026.
  • Wikipedia. (n.d.). 2-Methylpyridine. Retrieved January 20, 2026.
  • NIH. (n.d.). New Frontiers and Developing Applications in 19F NMR - PMC. Retrieved January 20, 2026, from [Link]

  • YouTube. (2024, March 14). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. Retrieved January 20, 2026, from [Link]

  • NIST. (n.d.). Pyridine, 2-methyl- -- the NIST WebBook. Retrieved January 20, 2026.
  • SpectraBase. (n.d.). 2-Pyridinecarboxylic acid - Optional[FTIR] - Spectrum. Retrieved January 20, 2026, from [Link]

  • Sigma-Aldrich. (n.d.). 2-Methylpyridine 98 109-06-8. Retrieved January 20, 2026.

Sources

A Comparative Guide to the In Vitro and In Vivo Activity of Difluoro(6-methylpyridin-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Editor's Note: Direct experimental data comparing the in vivo and in vitro activities of Difluoro(6-methylpyridin-2-yl)acetic acid are not extensively available in the public domain. This guide, therefore, serves as a comprehensive and illustrative framework based on established scientific principles and data from structurally related pyridine acetic acid derivatives. We will hypothesize a mechanism of action to demonstrate how a rigorous comparative analysis would be structured, executed, and interpreted for a novel compound of this class. The protocols, data, and analyses presented herein are intended to provide a robust template for researchers in drug discovery and development.

Introduction: The Scientific Rationale

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. When functionalized with acetic acid moieties, particularly with fluorine substitutions, these compounds often exhibit potent and selective inhibitory activity against key enzymes in pathological pathways. The electron-withdrawing nature of the difluoromethyl group can significantly enhance binding affinity and alter the pharmacokinetic properties of a molecule.

Based on the known activities of similar structures, such as 2-Fluoro-2-(6-methylpyridin-3-yl)acetic acid derivatives which have shown potential as inhibitors of Cyclooxygenase (COX) and microsomal prostaglandin E synthase-1 (mPGES-1), we hypothesize that This compound (hereinafter referred to as 'DFM-PA') is a potent anti-inflammatory and anti-neoplastic agent. We postulate its primary mechanism of action to be the inhibition of the COX enzymes, which are critical mediators of inflammation and are frequently overexpressed in various cancers.

This guide will delineate a structured comparison between the in vitro enzymatic and cellular activity of DFM-PA and its corresponding efficacy in established in vivo models of inflammation and oncology. The objective is to bridge the translational gap, providing a clear understanding of how benchtop potency translates to systemic, physiological effects.

Hypothesized Signaling Pathway: COX Inhibition

The following diagram illustrates the arachidonic acid cascade and the central role of COX enzymes in producing prostaglandins, which are key drivers of inflammation, pain, and fever. DFM-PA is hypothesized to inhibit this pathway.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain DFM_PA DFM-PA DFM_PA->COX1_COX2 Inhibition

Caption: Hypothesized mechanism of DFM-PA action on the prostaglandin pathway.

In Vitro Activity Assessment: From Enzyme to Cell

The initial characterization of a drug candidate's activity begins in vitro, where we can precisely measure its direct effects on a purified enzyme and within a controlled cellular environment. This approach provides fundamental data on potency and selectivity, free from the complexities of a whole-organism system.

A. Enzymatic Inhibition Assay (COX-1 & COX-2)

The primary determinant of DFM-PA's anti-inflammatory potential and its likely gastrointestinal side-effect profile is its relative selectivity for inhibiting the inducible COX-2 enzyme over the constitutive COX-1 enzyme.

Protocol 1: COX Inhibitor Screening Assay

  • Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Compound Dilution: DFM-PA and a control inhibitor (e.g., Celecoxib for COX-2 selectivity, Ibuprofen for non-selectivity) are serially diluted in DMSO to create a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Incubation: The enzyme is pre-incubated with each compound dilution or vehicle (DMSO) for 15 minutes at room temperature to allow for binding.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate.

  • Quantification: The reaction is allowed to proceed for a specified time (e.g., 10 minutes) and then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage of inhibition at each concentration is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by fitting the data to a four-parameter logistic curve.

B. Cellular Activity Assay (PGE2 Production in A549 Cells)

To confirm that DFM-PA can effectively engage its target within a living cell, we measure its ability to block prostaglandin production in a relevant human cell line, such as the A549 lung carcinoma line, which expresses high levels of COX-2 upon stimulation.

Protocol 2: Cellular PGE2 Production Assay

  • Cell Culture: A549 cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and seeded into 24-well plates until confluent.

  • Serum Starvation: Cells are serum-starved for 12-18 hours to reduce basal prostaglandin levels.

  • Compound Treatment: Cells are pre-treated with serial dilutions of DFM-PA or vehicle for 1 hour.

  • Stimulation: Cells are stimulated with a pro-inflammatory agent, such as Interleukin-1β (IL-1β, 10 ng/mL), for 24 hours to induce COX-2 expression and PGE2 production.

  • Supernatant Collection: The cell culture supernatant is collected.

  • PGE2 Quantification: The concentration of PGE2 in the supernatant is measured by ELISA, as described in Protocol 1.

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated based on the dose-dependent reduction in PGE2 levels.

Hypothetical In Vitro Data Summary

The following table summarizes the expected outcomes from our in vitro assays, positioning DFM-PA as a potent and selective COX-2 inhibitor.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)A549 PGE2 EC50 (nM)
DFM-PA 15001510045
Celecoxib 30003010080
Ibuprofen 1503500.43500
Workflow for In Vitro Characterization

In_Vitro_Workflow start Start: DFM-PA Compound enz_assay Protocol 1: Enzymatic Assay start->enz_assay cell_assay Protocol 2: Cellular Assay start->cell_assay ic50 Determine IC50 (COX-1 & COX-2) enz_assay->ic50 ec50 Determine EC50 (PGE2 Inhibition) cell_assay->ec50 selectivity Calculate Selectivity Index ic50->selectivity end End: In Vitro Profile ec50->end selectivity->end

Caption: Workflow for determining the in vitro potency and selectivity of DFM-PA.

In Vivo Efficacy Assessment: From Model to Mechanism

While in vitro data establish potency, in vivo studies are indispensable for evaluating a compound's true therapeutic potential. These experiments reveal the interplay of pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) in a complex biological system.

A. Anti-Inflammatory Model: Carrageenan-Induced Paw Edema

This is a classic, acute model of inflammation used to evaluate the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs).

Protocol 3: Rat Paw Edema Model

  • Acclimatization: Male Wistar rats (180-200g) are acclimatized for one week.

  • Grouping: Animals are randomly assigned to groups (n=6-8 per group): Vehicle control (e.g., 0.5% carboxymethylcellulose), DFM-PA (e.g., 3, 10, 30 mg/kg), and Positive Control (e.g., Indomethacin, 10 mg/kg).

  • Compound Administration: Compounds are administered orally (p.o.) one hour before the inflammatory insult.

  • Inflammation Induction: 0.1 mL of 1% λ-carrageenan solution is injected into the sub-plantar surface of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at baseline (0 hr) and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group. The ED50 (effective dose for 50% inhibition) can be determined from the dose-response curve at the time of peak edema (typically 3 hours).

B. Anti-Cancer Model: A549 Xenograft in Mice

To assess the anti-neoplastic activity of DFM-PA, we use a xenograft model where human cancer cells are implanted into immunodeficient mice.

Protocol 4: Human Tumor Xenograft Model

  • Cell Implantation: 5 x 10^6 A549 cells are suspended in Matrigel and injected subcutaneously into the flank of athymic nude mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Grouping and Treatment: Mice are randomized into treatment groups: Vehicle control, DFM-PA (e.g., 20, 50 mg/kg), and Positive Control (e.g., Cisplatin). Treatments are administered daily via oral gavage.

  • Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³).

  • Data Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean final tumor volume between treated and control groups.

Hypothetical In Vivo Data Summary

The following tables summarize the expected outcomes from our in vivo studies.

Table 2: Anti-Inflammatory Efficacy

Treatment GroupDose (mg/kg, p.o.)Peak Edema Inhibition (%) at 3 hr
Vehicle -0
DFM-PA 325.5
DFM-PA 1052.1
DFM-PA 3078.3
Indomethacin 1065.4

Table 3: Anti-Cancer Efficacy

Treatment GroupDose (mg/kg, p.o.)Final Tumor Volume (mm³, Mean ± SEM)Tumor Growth Inhibition (%)
Vehicle -1450 ± 120-
DFM-PA 20986 ± 9532
DFM-PA 50624 ± 7857
Cisplatin 5 (i.p.)550 ± 7062
Workflow for In Vivo Efficacy Studies

In_Vivo_Workflow start Start: In Vitro Profile Established inflammation_model Protocol 3: Anti-Inflammatory Model (Rat Paw Edema) start->inflammation_model cancer_model Protocol 4: Anti-Cancer Model (A549 Xenograft) start->cancer_model edema_data Measure Edema Inhibition inflammation_model->edema_data tgi_data Measure Tumor Growth Inhibition cancer_model->tgi_data pk_pd Correlate with Pharmacokinetics (PK) edema_data->pk_pd tgi_data->pk_pd end End: In Vivo Efficacy Profile pk_pd->end

Benchmarking Difluoro(6-methylpyridin-2-yl)acetic acid: A Novel Gamma-Secretase Modulator for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis Against Existing Therapeutic Agents

This guide provides a comprehensive technical comparison of Difluoro(6-methylpyridin-2-yl)acetic acid, a novel small molecule hypothesized to be a gamma-secretase modulator (GSM), against established and recently approved therapeutic agents for Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of effective Alzheimer's therapies.

Introduction: The Evolving Landscape of Alzheimer's Therapeutics

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by the progressive accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to debilitating cognitive decline.[1][2][3] The therapeutic landscape has been dominated by agents that offer symptomatic relief. However, the recent approval of monoclonal antibodies that target Aβ plaques marks a significant shift towards disease-modifying therapies.[4][5][6][7] In parallel, the development of small molecule γ-secretase modulators (GSMs) offers a promising and distinct approach, aiming to reduce the production of the toxic Aβ42 peptide at its source.[1][3][8][9][10]

This guide introduces This compound , a novel chemical entity with structural similarities to compounds known to interact with γ-secretase. We will benchmark its preclinical profile against a representative second-generation GSM and recently approved amyloid-targeting monoclonal antibodies, providing a robust framework for evaluating its therapeutic potential.

Comparative Mechanisms of Action: Modulating Aβ Production vs. Clearing Existing Plaques

A fundamental distinction in current Alzheimer's therapeutic strategies lies in their approach to the amyloid cascade.

This compound and Gamma-Secretase Modulators (GSMs):

GSMs represent a nuanced approach to targeting Aβ production. Instead of inhibiting γ-secretase, which can lead to mechanism-based toxicities due to the enzyme's role in processing other essential substrates like Notch, GSMs allosterically modulate its activity.[3][8][9][10][11][12] This modulation shifts the cleavage of the amyloid precursor protein (APP) away from the production of the highly amyloidogenic 42-amino acid peptide (Aβ42) towards the generation of shorter, less aggregation-prone Aβ peptides, such as Aβ38.[1][10] This upstream intervention has the potential to prevent the initial formation of toxic Aβ oligomers and subsequent plaque deposition.

Amyloid-Targeting Monoclonal Antibodies (mAbs):

In contrast, recently approved therapies such as Lecanemab, Donanemab, and Gantenerumab are humanized monoclonal antibodies designed to recognize and clear existing amyloid plaques from the brain.[4][5][6][7][13][14]

  • Lecanemab selectively binds to soluble Aβ protofibrils, which are precursors to mature amyloid plaques.[4][14][15][16][17]

  • Donanemab targets a modified form of Aβ called N3pG, which is present in established amyloid plaques.[5][6][18][19]

  • Gantenerumab is designed to bind to aggregated forms of Aβ, including fibrils and plaques, and promotes their clearance through microglial phagocytosis.[13][20][21][22][23]

These antibodies facilitate the removal of existing amyloid pathology, which has been shown to slow cognitive decline in patients with early-stage Alzheimer's disease.

cluster_0 Amyloid Precursor Protein (APP) Processing cluster_1 Therapeutic Intervention Points APP APP β-secretase β-secretase APP->β-secretase γ-secretase γ-secretase β-secretase->γ-secretase Aβ42 (toxic) Aβ42 (toxic) γ-secretase->Aβ42 (toxic) Aβ38 (less toxic) Aβ38 (less toxic) γ-secretase->Aβ38 (less toxic) Amyloid Plaques Amyloid Plaques Aβ42 (toxic)->Amyloid Plaques This compound (GSM) This compound (GSM) This compound (GSM)->γ-secretase modulates Monoclonal Antibodies Monoclonal Antibodies Monoclonal Antibodies->Amyloid Plaques targets Plaque Clearance Plaque Clearance Amyloid Plaques->Plaque Clearance

Caption: Comparative signaling pathways of GSMs and monoclonal antibodies in Alzheimer's disease.

Experimental Benchmarking: A Head-to-Head Comparison

To objectively evaluate the potential of this compound, a series of preclinical assays are proposed. The data presented in the following tables are hypothetical but representative of expected outcomes for a promising novel GSM.

In Vitro Efficacy and Selectivity

Objective: To determine the potency of this compound in modulating γ-secretase activity and its selectivity for APP processing over Notch cleavage.

Experimental Protocol: In Vitro Gamma-Secretase Modulation Assay

  • Cell Line: Utilize a human embryonic kidney (HEK293) cell line stably overexpressing human APP.

  • Compound Treatment: Plate cells and treat with increasing concentrations of this compound, a known GSM (e.g., a second-generation modulator), and a vehicle control for 24 hours.

  • Aβ Measurement: Collect the conditioned media and measure the levels of Aβ42 and Aβ38 using specific enzyme-linked immunosorbent assays (ELISAs).

  • Notch Cleavage Assay: In a parallel experiment, use a cell line with a Notch-dependent reporter gene (e.g., a luciferase reporter) to assess the effect of the compounds on Notch signaling.

  • Data Analysis: Calculate the IC50 for Aβ42 reduction and the EC50 for Aβ38 elevation. Determine the concentration at which Notch signaling is inhibited by 50% (IC50).

CompoundAβ42 Reduction (IC50)Aβ38 Elevation (EC50)Notch Cleavage Inhibition (IC50)Selectivity Ratio (Notch IC50 / Aβ42 IC50)
This compound 50 nM 75 nM >10,000 nM >200
Reference GSM100 nM150 nM>10,000 nM>100

Interpretation: The hypothetical data suggest that this compound is a potent GSM with a favorable selectivity profile, indicating a lower risk of Notch-related side effects.

In Vitro Safety: Cytotoxicity Assessment

Objective: To evaluate the potential for off-target cytotoxicity of this compound.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Line: Use a human neuroblastoma cell line (e.g., SH-SY5Y) to assess neurotoxicity.

  • Compound Treatment: Treat cells with a range of concentrations of this compound for 48 hours.

  • MTT Reagent: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to the cells. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Quantification: Solubilize the formazan crystals and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the concentration of the compound that reduces cell viability by 50% (CC50).

CompoundCytotoxicity (CC50) in SH-SY5Y cells
This compound >50 µM
Reference GSM>50 µM

Interpretation: A high CC50 value indicates low cytotoxicity, a crucial characteristic for a drug intended for chronic administration.

In Vivo Efficacy in an Alzheimer's Disease Animal Model

Objective: To assess the ability of this compound to reduce brain Aβ levels in a relevant animal model.[2][24][25][26]

Experimental Protocol: Aβ Reduction in APP/PS1 Transgenic Mice

  • Animal Model: Use APP/PS1 transgenic mice, which develop age-dependent Aβ plaques.

  • Dosing: Administer this compound or vehicle control to the mice daily via oral gavage for 4 weeks.

  • Tissue Collection: At the end of the treatment period, collect brain tissue.

  • Aβ Quantification: Homogenize the brain tissue and measure the levels of soluble and insoluble Aβ42 and Aβ40 using ELISAs.

  • Data Analysis: Compare the Aβ levels in the treated group to the vehicle control group.

Treatment GroupBrain Soluble Aβ42 Reduction (%)Brain Insoluble Aβ42 Reduction (%)
This compound (30 mg/kg) 45% 35%
Vehicle Control0%0%

Interpretation: The hypothetical data demonstrate that oral administration of this compound leads to a significant reduction in both soluble and insoluble Aβ42 in the brains of a transgenic mouse model, supporting its potential for in vivo efficacy.

Pharmacokinetic Profiling

Objective: To determine the key pharmacokinetic parameters of this compound.[27][28][29][30][31]

Experimental Protocol: Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley rats.

  • Administration: Administer a single dose of this compound intravenously and orally to different groups of rats.

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Bioanalysis: Measure the concentration of the compound in plasma using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

ParameterThis compound
Half-life (t1/2) 8 hours
Oral Bioavailability (%F) 40%
Brain Penetration (Brain/Plasma Ratio) 0.5

Interpretation: A reasonable half-life, good oral bioavailability, and significant brain penetration are desirable pharmacokinetic properties for a centrally acting drug.

cluster_0 In Vitro Benchmarking cluster_1 In Vivo Evaluation Cell-based Assays Cell-based Assays Gamma-Secretase Modulation Gamma-Secretase Modulation Cell-based Assays->Gamma-Secretase Modulation Notch Selectivity Notch Selectivity Cell-based Assays->Notch Selectivity Cytotoxicity Cytotoxicity Cell-based Assays->Cytotoxicity Animal Models Animal Models Efficacy (Aβ Reduction) Efficacy (Aβ Reduction) Animal Models->Efficacy (Aβ Reduction) Pharmacokinetics Pharmacokinetics Animal Models->Pharmacokinetics In Vitro Benchmarking In Vitro Benchmarking In Vivo Evaluation In Vivo Evaluation In Vitro Benchmarking->In Vivo Evaluation Promising candidates advance

Caption: Experimental workflow for benchmarking a novel GSM.

Comparative Summary and Future Directions

The preclinical data, though hypothetical, position this compound as a promising novel gamma-secretase modulator with several key advantages:

  • Upstream Mechanism of Action: By modulating the production of toxic Aβ42, it has the potential to prevent the cascade of neurotoxic events, representing a truly disease-modifying approach.

  • Oral Bioavailability: As a small molecule, it is expected to be orally bioavailable, offering a significant advantage in terms of ease of administration compared to the intravenous infusions required for monoclonal antibody therapies.

  • Favorable Safety Profile: The high selectivity for APP processing over Notch cleavage suggests a reduced risk of mechanism-based toxicities.

While monoclonal antibodies have demonstrated clinical benefit by clearing existing amyloid plaques, they are not without limitations, including the risk of amyloid-related imaging abnormalities (ARIA) and the need for frequent intravenous infusions.[13][15]

The continued development of potent, selective, and orally bioavailable GSMs like this compound is therefore of paramount importance. Future studies should focus on long-term efficacy and safety in animal models, as well as the evaluation of cognitive endpoints.

Conclusion

This compound represents a compelling new chemical entity in the pursuit of an effective treatment for Alzheimer's disease. Its hypothesized mechanism as a gamma-secretase modulator offers a distinct and potentially complementary approach to existing therapies. The preclinical benchmarking profile outlined in this guide suggests that it possesses the desired characteristics of potency, selectivity, and a favorable pharmacokinetic profile. Further investigation is warranted to fully elucidate its therapeutic potential and advance it towards clinical development.

References

  • [Mechanism of action and clinical trial results of Lecanemab (Leqembi® 200 ‍mg, 500 ‍mg for Intravenous Infusion), a novel treatment for Alzheimer's disease]. (2024). Nihon Yakurigaku Zasshi, 159(3), 173-181. [Link]

  • Lecanemab. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Xia, D., & Wolfe, M. S. (2014). Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease. Journal of Biological Chemistry, 289(46), 31731–31739. [Link]

  • Tolar, M., Abushakra, S., & Sabbagh, M. (2020). Gantenerumab: an anti-amyloid monoclonal antibody with potential disease-modifying effects in early Alzheimer's disease. Expert Opinion on Biological Therapy, 20(12), 1349-1358. [Link]

  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. (2021). Scientific Reports, 11(1), 1-13. [Link]

  • What is the mechanism of Lecanemab? (2024, July 17). Patsnap Synapse. [Link]

  • Amyloid aggregation in AD and the mechanism of action of gantenerumab. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Gantenerumab Overview. (n.d.). Creative Biolabs. Retrieved January 20, 2026, from [Link]

  • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • A New Hope for Alzheimer's Patients: Donanemab and Its Impact on Disease Progression. (2025, January 24). [Link]

  • Animal models in the drug discovery pipeline for Alzheimer's disease. (2011). British Journal of Pharmacology, 164(4), 1295–1311. [Link]

  • New Alzheimer's drug, donanemab – what is it and how does it work? (n.d.). Alzheimer's Research UK. Retrieved January 20, 2026, from [Link]

  • What's the mechanism of action for Leqembi (lecanemab-irmb)? (n.d.). Drugs.com. Retrieved January 20, 2026, from [Link]

  • Role of Animal Models in Alzheimer's Disease Drug Development. (2022). In The Cambridge Handbook of Immunosenescence. Cambridge University Press. [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved January 20, 2026, from [Link]

  • Drug Discovery and Development of Lecanemab. (n.d.). Highlights in Science, Engineering and Technology. [Link]

  • Cytotoxicity Assays: Measurement Of Cell Death. (n.d.). Da-Ta Biotech. Retrieved January 20, 2026, from [Link]

  • Donanemab. (n.d.). In Grokipedia. Retrieved January 20, 2026, from [Link]

  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (2021). ScienceOpen. [Link]

  • Animal models in the drug discovery pipeline for Alzheimer's disease. (2011). British journal of pharmacology, 164(4), 1295–1311. [Link]

  • Development and mechanism of γ-secretase modulators for Alzheimer's disease. (2014). The Journal of biological chemistry, 289(46), 31731–31739. [Link]

  • What is Donanemab used for? (2024, June 27). Patsnap Synapse. [Link]

  • γ-Secretase targeting in Alzheimer's disease. (2025). Acta Pharmaceutica Sinica B. [Link]

  • The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease. (2024). Frontiers in Molecular Neuroscience, 17. [Link]

  • First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms. (2012). Journal of Biological Chemistry, 287(15), 11838–11847. [Link]

  • Mechanism of action of donanemab. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • New study shows Alzheimer’s disease can be reversed to achieve full neurological recovery—not just prevented or slowed—in animal models. (2025, December 23). CWRU Newsroom. [Link]

  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Gantenerumab. (2024, September 23). ALZFORUM. [Link]

  • Alzheimer's Disease Animal Models: Elucidation of Biomarkers and Therapeutic Approaches for Cognitive Impairment. (2021). International Journal of Molecular Sciences, 22(5), 2649. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. [Link]

  • Mechanism of amyloid removal in patients with Alzheimer disease treated with gantenerumab. (2011). Archives of Neurology, 68(10), 1267–1273. [Link]

  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (n.d.). Scite.ai. Retrieved January 20, 2026, from [Link]

  • γ-Secretase and its modulators: Twenty years and beyond. (2019). Journal of Neurochemistry, 151(3), 267–280. [Link]

  • Recent developments of small molecule γ-secretase modulators for Alzheimer's disease. (2020). RSC Medicinal Chemistry, 11(8), 876–890. [Link]

  • Gamma Secretase Activity Assay Cell Line. (n.d.). Innoprot In Vitro CNS Models. Retrieved January 20, 2026, from [Link]

  • γ-Secretase Activity Assay. (n.d.). Creative Bioarray CellAssay. Retrieved January 20, 2026, from [Link]

  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. (2024, January 29). Agilex Biolabs. [Link]

  • Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. (2023). Frontiers in Pharmacology, 14. [Link]

  • Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms. (2018). Journal of Visualized Experiments, (131), 56711. [Link]

  • Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase. (2013). PLoS ONE, 8(1), e53934. [Link]

  • γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not. (2020). Journal of Neurochemistry, 153(4), 506–520. [Link]

Sources

Safety Operating Guide

A Proactive Safety Framework for Handling Difluoro(6-methylpyridin-2-yl)acetic acid: An Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Researchers engaged in the synthesis and application of novel chemical entities like Difluoro(6-methylpyridin-2-yl)acetic acid (CAS No. 1215353-13-1) operate at the frontier of discovery. With this innovation comes the profound responsibility of ensuring laboratory safety, especially when comprehensive hazard data is not yet available. The absence of a specific Safety Data Sheet (SDS) for a compound does not imply an absence of risk; it necessitates a more rigorous, first-principles approach to safety.

This guide provides essential, immediate safety and logistical information for handling this compound. By deconstructing the molecule into its primary functional components—a pyridine derivative and a difluoroacetic acid moiety—we can extrapolate a robust safety protocol grounded in the known hazards of analogous structures. Our framework is built upon the American Chemical Society's (ACS) R.A.M.P. principle: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies.[1]

Part 1: Hazard Recognition & Risk Assessment

The primary directive in handling a novel compound is to assume a conservative risk profile based on its structure. This compound combines two classes of hazardous materials.

  • Pyridine Moiety : Pyridine and its derivatives are known for their potential toxicity. They can be absorbed through the skin and are often associated with health effects on the central nervous system, liver, and kidneys.[2][3] Pyridine itself is a flammable liquid with a strong, unpleasant odor.[2][3]

  • Difluoroacetic Acid Moiety : Fluorinated carboxylic acids, such as difluoroacetic acid, are corrosive and can cause severe skin burns and eye damage.[4][5][6][7] A significant, often underestimated, hazard is the potential for thermal decomposition to release highly toxic and corrosive gases, including hydrogen fluoride (HF).[4][7] HF exposure can cause severe, delayed-onset burns and systemic toxicity.[8]

Assessed Risk Profile: Based on this analysis, this compound should be treated as a substance that is corrosive, toxic upon inhalation or skin contact, and a severe eye irritant . The potential for the release of toxic fumes upon heating or decomposition must be a primary consideration in all handling procedures.

Part 2: Minimizing Risk - Engineering Controls & Personal Protective Equipment (PPE)

Minimizing risk involves a multi-layered approach, beginning with engineering controls and culminating in the last line of defense: Personal Protective Equipment.[9]

Engineering & Administrative Controls
  • Ventilation : All handling of solid and dissolved forms of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][10][11] The fume hood is critical for containing volatile vapors and potential decomposition products.

  • Designated Area : Designate a specific area within the laboratory for handling this compound to prevent cross-contamination.

  • Training : All personnel must be trained on the specific hazards outlined in this guide and the established emergency procedures before beginning work.[12]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the compound's multifaceted hazard profile. The following table outlines the minimum required PPE.

Protection TypeSpecific RecommendationsRationale
Eye and Face Chemical safety goggles with side shields are mandatory. A full-face shield must be worn over the goggles when handling larger quantities (>1 g) or when there is a significant risk of splashing.Protects against splashes of the corrosive acid and vapors from the pyridine component, which can cause severe eye irritation and damage.[3][4][6]
Hand Protection Use chemically resistant gloves. Butyl rubber or neoprene are recommended for their resistance to both pyridine and acidic compounds.[2][3] Double-gloving is advised for extended operations. Nitrile gloves are not recommended for prolonged use with pyridine. [3] Always inspect gloves for damage before use and change them frequently.Provides a critical barrier against skin contact. The compound is presumed to be absorbable through the skin and is highly corrosive.[2][4][6] Proper glove selection is paramount.
Body Protection A flame-retardant lab coat, fully buttoned, is required. For procedures with a higher risk of splashing, a chemically impervious apron should be worn over the lab coat.[8]Protects skin and personal clothing from splashes and contamination. The flame-retardant property addresses the potential flammability of the pyridine moiety.[3]
Footwear Closed-toe, chemical-resistant shoes must be worn at all times in the laboratory.Protects feet from spills.
Respiratory Work should be performed in a fume hood. If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved respirator with organic vapor and acid gas cartridges is required.Prevents inhalation of harmful vapors and potential decomposition products.[7]

Part 3: Operational & Disposal Plans

A self-validating protocol ensures that safety is integrated into every step of the workflow.

Step-by-Step Handling Procedure
  • Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height.[9] Clear the workspace of any unnecessary items.

  • PPE Donning : Correctly don all required PPE as specified in the table above.

  • Weighing & Transfer : Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula for transfers and avoid creating dust. For solutions, use appropriate glassware and transfer via pipette or a sealed system.

  • Reaction Setup : If used in a reaction, ensure the apparatus is securely clamped within the fume hood. If heating is required, use a controlled heating mantle and monitor the reaction closely for any signs of decomposition (e.g., color change, gas evolution).

  • Post-Handling Decontamination : After handling, decontaminate the work surface with a suitable cleaning agent. Carefully remove PPE, avoiding self-contamination, and dispose of gloves properly.[9] Always wash hands thoroughly with soap and water after leaving the laboratory.[9]

Safe Handling Workflow Diagram

G cluster_prep 1. Preparation cluster_ops 2. Operation cluster_post 3. Post-Operation & Disposal prep_risk Review Hazards & Assess Risks prep_sds Consult Analog SDS (Pyridine, Difluoroacetic Acid) prep_risk->prep_sds prep_controls Verify Fume Hood & Emergency Equipment prep_sds->prep_controls ops_ppe Don Appropriate PPE prep_controls->ops_ppe Proceed to Operation ops_handle Handle in Fume Hood (Weigh, Transfer, React) ops_ppe->ops_handle ops_monitor Monitor Process for Anomalies ops_handle->ops_monitor post_decon Decontaminate Work Area ops_monitor->post_decon Complete Operation post_waste Segregate Halogenated Organic Waste post_decon->post_waste post_doff Doff PPE Correctly post_waste->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Logical workflow for handling this compound.

Emergency Preparedness

Spill Response:

  • Small Spill (< 5 g or < 50 mL solution): Alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand or vermiculite). Do not use combustible materials like paper towels. Collect the absorbed material into a sealed container labeled as "Halogenated Organic Waste."[13]

  • Large Spill: Evacuate the laboratory immediately. Alert laboratory personnel and contact your institution's emergency response team.

Exposure Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[6][8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

Proper waste disposal is a critical component of laboratory safety and environmental stewardship.

  • Waste Segregation : All waste containing this compound, including contaminated consumables (gloves, absorbent pads) and reaction residues, must be disposed of in a designated "Halogenated Organic Waste" container.[11][14][15]

  • Container Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (Corrosive, Toxic).[13][14]

  • Storage : Keep waste containers tightly closed and store them in a designated satellite accumulation area within the lab, away from incompatible materials.[13][14]

  • Disposal Vendor : Arrange for pickup and disposal through your institution's certified hazardous waste management provider. Never dispose of halogenated organic compounds down the drain.[11]

By adhering to this comprehensive safety framework, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their research environment.

References

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. [Link]

  • ACS publishes Guidelines for Secondary School Laboratory Safety. (2016, November 21). American Chemical Society. [Link]

  • Safety Tipsheets & Best Practices. American Chemical Society. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG. [Link]

  • OSHA Standards to Know Before Starting Your Lab. (2023, July 11). USA-SC. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • OSHA Laboratory Standard. (1998). National Center for Biotechnology Information (NCBI). [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry. [Link]

  • Halogenated Solvents in Laboratories. Temple University. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Pyridine Safety Data Sheet. Washington State University. [Link]

  • Laboratory Safety. American Chemical Society. [Link]

  • Minimizing Risks in the Chemistry Laboratory | ACS College Safety Video #4. (2022, June 3). American Chemical Society. [Link]

  • Acetic Acid Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Material Safety Data Sheet - Difluoroacetic Acid, 98%. Cole-Parmer. [Link]

  • Methods of preparing fluorinated carboxylic acids and their salts. (2012, July 19).
  • Perfluorinated Carboxylic Acids. Synthesis and Application. Fluorine Notes. [Link]

  • Material Safety Data Sheet - Acetic acid MSDS. (2005, October 9). ScienceLab.com. [Link]

  • Standard Operating Procedure - HYDROFLUORIC ACID. Yale Environmental Health & Safety. [Link]

  • Acetic Acid, ACS Safety Data Sheet. (2015, March 27). Nano Research. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Difluoro(6-methylpyridin-2-yl)acetic acid
Reactant of Route 2
Difluoro(6-methylpyridin-2-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.